molecular formula C16H12Cl4 B3258493 Parylene D CAS No. 30501-29-2

Parylene D

Cat. No.: B3258493
CAS No.: 30501-29-2
M. Wt: 346.1 g/mol
InChI Key: QYFSCKPZVYAASR-UHFFFAOYSA-N
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Description

Parylene D is a useful research compound. Its molecular formula is C16H12Cl4 and its molecular weight is 346.1 g/mol. The purity is usually 95%.
The exact mass of the compound Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers is 345.966361 g/mol and the complexity rating of the compound is 270. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,6,11,12-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl4/c17-13-9-1-2-10(14(13)18)7-8-12-4-3-11(6-5-9)15(19)16(12)20/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFSCKPZVYAASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(CCC3=C(C(=C1C=C3)Cl)Cl)C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30501-29-2
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, tetrachloro-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene, mixed isomers
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Foundational & Exploratory

chemical structure of Parylene D polymer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of Parylene D Polymer

This technical guide provides a comprehensive overview of the chemical structure, properties, and polymerization process of this compound, a member of the Parylene family of conformal coatings. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of Parylene coatings in their applications.

Chemical Structure of this compound

This compound is a chlorinated derivative of Parylene N.[1][2] The backbone of the polymer consists of para-benzenediyl rings (-C₆H₄-) connected by 1,2-ethanediyl bridges (-CH₂-CH₂-).[1] In the case of this compound, two hydrogen atoms on the aromatic ring are substituted with chlorine atoms.[3][4][5] This chlorination significantly influences the polymer's thermal stability and barrier properties.[6][7][8]

The empirical formula of the this compound repeating unit is C₈H₆Cl₂. The monomer is a reactive diradical, dichloro-para-xylylene, which is generated in situ during the deposition process.

The Gorham Polymerization Process

Parylene coatings are applied using a unique chemical vapor deposition (CVD) process, commonly known as the Gorham process, named after its developer, William F. Gorham.[1][3] This process is conducted under vacuum and involves three key stages: vaporization, pyrolysis, and deposition.[4][9][10][11] A significant advantage of this method is that the polymerization occurs without the need for solvents, catalysts, or plasticizers, resulting in a pure and highly conformal coating.[1][3]

Experimental Protocol: Chemical Vapor Deposition of this compound

  • Vaporization: The process begins with the solid precursor, a stable crystalline dimer named di-dichloro-para-xylylene. This powdered dimer is placed in a vaporizer and heated to approximately 150°C under vacuum.[8][9] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state.[9]

  • Pyrolysis: The gaseous dimer then flows into a pyrolysis chamber, where it is subjected to a much higher temperature, typically around 650-680°C.[8][9] This intense heat cleaves the dimer at the methylene-methylene bonds, breaking it down into two reactive monomer molecules of dichloro-para-xylylene.[4][10]

  • Deposition and Polymerization: The reactive monomer gas then enters the room-temperature deposition chamber containing the substrate to be coated.[9] Upon contact with the cooler surfaces, the monomers adsorb and spontaneously polymerize, forming long, linear polymer chains.[2][4] This process occurs at a molecular level, ensuring a uniform and pinhole-free coating that conforms precisely to the substrate's topography, even in deep crevices and sharp corners.[12][13] The deposition chamber is maintained at ambient temperature, which is crucial for coating temperature-sensitive substrates.[2][9] Any unreacted monomer is drawn out of the chamber and collected in a cold trap.[9]

The thickness of the resulting this compound film is controlled by the amount of dimer initially placed in the vaporizer.[3]

Properties of this compound

This compound exhibits a unique combination of physical, mechanical, electrical, and barrier properties. Its primary distinction from other Parylene variants is its enhanced thermal stability.[5][6] The following tables summarize the key quantitative data for this compound, with comparative values for Parylene N and C for context.

Table 1: Physical and Mechanical Properties

PropertyParylene NParylene CThis compound
Tensile Strength (psi) 6,50010,00011,000
Yield Strength (psi) 6,3008,0009,000

Data sourced from[13]

Table 2: Thermal Properties

PropertyParylene NParylene CThis compound
Melting Point (°C) 420290380
Continuous Service Temperature (°C) 6080100
Short-Term Service Temperature (°C) 80100120

Data sourced from[14]

Table 3: Electrical Properties

PropertyParylene NParylene CThis compound
Dielectric Strength (V/mil @ 1 mil) 7,0005,6005,500
Dielectric Constant (at 1 MHz) 2.652.952.82
Dissipation Factor (at 1 MHz) 0.00060.0130.003

Note: Specific ASTM methods are followed for these measurements as indicated in source documents.

Visualization of the Polymerization Pathway

The following diagram illustrates the transformation of the this compound dimer into the final polymer structure.

This compound Polymerization Process

References

An In-depth Technical Guide to the Synthesis of Dichloro-di-p-xylylene Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dichloro-di-p-xylylene dimer, a crucial precursor for the production of poly(p-xylylene) polymers, widely known as Parylene C.[1][2][3] These polymers are extensively used in the electronics, medical device, and aerospace industries for their exceptional conformal coating properties, providing excellent moisture, chemical, and dielectric barriers.[2][3] This document details the prevalent multi-step synthesis pathway, including experimental protocols, quantitative data, and a visual representation of the chemical transformations.

Synthesis Pathway Overview

The industrial production of dichlorodi-p-xylylene dimer is predominantly achieved through a multi-step chemical synthesis.[4] The most common route starts with 2-chloro-p-xylene (B1217518) and proceeds through the formation of a quaternary ammonium (B1175870) salt, which then undergoes a Hofmann elimination reaction to yield the final cyclophane product.[4][5]

The overall synthesis can be summarized in the following stages:

  • Photochemical Chlorination: 2-chloro-p-xylene is chlorinated to produce 2-chloro-p-xylyl chloride.

  • Quaternization: The resulting 2-chloro-p-xylyl chloride is reacted with trimethylamine (B31210) to form 2-chloro-p-methylbenzyltrimethylammonium chloride.

  • Hofmann Elimination: The quaternary ammonium salt is subjected to thermal decomposition in the presence of a strong base to yield dichlorodi-p-xylylene dimer.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, compiled from various sources.

Table 1: Photochemical Chlorination of 2-chloro-p-xylene

ParameterValueReference
Starting Material2-chloro-p-xylene[5]
ReagentChlorine (gaseous)[5]
Temperature150-170 °C[5]
Catalyst500 W lamp (photochemical)[5]
Product2-chloro-p-xylyl chloride[5]
Boiling Point120-125 °C / 2.4-2.7 kPa[5]
Yield78-84%[5]

Table 2: Synthesis of 2-chloro-p-methylbenzyltrimethylammonium chloride

ParameterValueReference
Starting Material2-chloro-p-xylyl chloride[5]
ReagentTrimethylamine (gaseous)[5]
SolventAcetone (B3395972)[5]
Temperature0-5 °C[5]
Reaction Time2.5-3 hours[5]
Product2-chloro-p-methylbenzyltrimethylammonium chloride[5]
Yield95-98%[5]

Table 3: Synthesis of Dichlorodi-p-xylylene Dimer via Hofmann Elimination

ParameterValueReference
Starting Material2-chloro-p-methylbenzyltrimethylammonium chloride[5][6]
ReagentsConcentrated alkali solution (e.g., NaOH, Na2CO3)[5][6]
SolventsWater, Diethylene glycol[6]
Temperature70-120 °C[5][6]
Reaction Time3-12 hours[5][6]
ProductDichlorodi-p-xylylene dimer[5][6]
Final Product Purity98.5-99.2%[5]
Overall Yield10-12% (based on 2-chloro-p-xylene)[5]
High Yield Example82.3% (from quaternary salt)[6]

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of dichlorodi-p-xylylene dimer.

Step 1: Synthesis of 2-chloro-p-xylyl chloride[5]
  • A 3-necked flask is equipped with a reflux condenser, a thermometer, and a chlorine inlet tube.

  • 124 g of 2-chloro-p-xylene is placed in the flask.

  • The flask is irradiated with a 500 W lamp while dried chlorine gas is introduced at a rate of 28 g/h. The reaction temperature is maintained at 150-170 °C.

  • The evolved gaseous HCl is neutralized in a 15% NaOH solution.

  • After the absorption of 63 g of chlorine, the reaction mixture is cooled to room temperature and purged with nitrogen.

  • The product, 2-chloro-p-xylyl chloride, is isolated by distillation, yielding 120.5 g (78%) with a boiling point of 120-125 °C at 2.4-2.7 kPa.

Step 2: Synthesis of 2-chloro-p-methylbenzyltrimethylammonium chloride[5]
  • A mixture of 120.5 g of 2-chloro-p-xylyl chloride in 350 ml of acetone is cooled to 2-5 °C.

  • Gaseous trimethylamine, prepared by the action of a 50% NaOH solution on 66 g of trimethylamine hydrochloride at 40 °C, is introduced over 3 hours.

  • The resulting crystalline precipitate of the quaternary ammonium salt is filtered off and dried.

  • This step yields 153 g of 2-chloro-p-methylbenzyltrimethylammonium chloride (95% yield).

Step 3: Synthesis of Dichlorodi-p-xylylene Dimer[5][6]

Method A (Lower Yield): [5]

  • The dried 2-chloro-p-methylbenzyltrimethylammonium chloride is subjected to thermal decomposition at 110-120 °C in a concentrated alkali solution.

  • The reaction is carried out for 3-3.5 hours.

  • The resulting poly-p-xylylene precipitate is filtered off, washed with water, and dried.

  • Dichlorodi-p-xylylene is extracted from the polymer with an organic solvent (e.g., toluene).

  • After distillation of the solvent, the final product is crystallized. The yield is 10-12% based on the initial 2-chloro-p-xylene.

Method B (Higher Yield): [6]

  • In a four-necked flask equipped with a condenser, stirrer, and thermometer, add 46.1 g (0.2 mol) of N-(3-chloro-4-methylbenzyl)trimethylammonium chloride, 100 ml of water, 114.5 mL of diethylene glycol, and 1.844 g of tert-butylcatechol.

  • The mixture is stirred for 1 hour and heated to 90 °C.

  • Slowly add 260 mL of a 40% aqueous sodium hydroxide (B78521) solution and 82.3 mL of a 40% sodium carbonate aqueous solution dropwise into the flask.

  • Slowly raise the temperature to 110 °C and react for 10 hours. The trimethylamine gas generated is recycled and absorbed with water.

  • The reaction mixture is filtered by suction. The filter cake is added to 250 mL of an ethanol (B145695) solution and stirred at 50 °C for 1.5 hours.

  • The mixture is filtered while hot, and the filtrate is collected and cooled for crystallization.

  • The white crystals are obtained by suction filtration. The filtrate is concentrated to 30 mL for a second crystallization.

  • The combined white crystals are dried and weighed, yielding 22.8 g of dichlorodi-p-xylylene dimer (82.3% yield).

Visualizations

Synthesis Pathway

Synthesis_of_Dichlorodi_p_xylylene_Dimer Synthesis of Dichlorodi-p-xylylene Dimer cluster_start Starting Material cluster_step1 Step 1: Photochemical Chlorination cluster_step2 Step 2: Quaternization cluster_step3 Step 3: Hofmann Elimination 2_chloro_p_xylene 2-chloro-p-xylene 2_chloro_p_xylyl_chloride 2-chloro-p-xylyl chloride 2_chloro_p_xylene->2_chloro_p_xylyl_chloride Cl2, hv 150-170 °C quaternary_ammonium_salt 2-chloro-p-methylbenzyltrimethylammonium chloride 2_chloro_p_xylyl_chloride->quaternary_ammonium_salt N(CH3)3, Acetone 0-5 °C dimer Dichlorodi-p-xylylene Dimer quaternary_ammonium_salt->dimer NaOH, H2O, Δ 110-120 °C

Caption: Synthesis pathway of Dichlorodi-p-xylylene Dimer.

Experimental Workflow for High-Yield Synthesis

High_Yield_Synthesis_Workflow High-Yield Synthesis Workflow start Start: Quaternary Ammonium Salt mix_reagents Mix with water, diethylene glycol, and tert-butylcatechol start->mix_reagents heat_stir Heat to 90°C and stir for 1 hour mix_reagents->heat_stir add_base Slowly add 40% NaOH and 40% Na2CO3 solutions heat_stir->add_base react Heat to 110°C and react for 10 hours add_base->react filter Filter the reaction mixture react->filter extract Extract with hot ethanol filter->extract crystallize Crystallize from ethanol extract->crystallize end End: Dichlorodi-p-xylylene Dimer crystallize->end

Caption: Workflow for high-yield dimer synthesis.

References

Parylene D polymerization mechanism and kinetics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Polymerization Mechanism and Kinetics of Parylene D

For researchers, scientists, and drug development professionals, understanding the intricacies of polymer coating technologies is paramount for advancing material science and medical device innovation. This compound, a chlorinated variant of the poly(p-xylylene) family, offers enhanced thermal stability and is a crucial material for applications demanding high performance. This guide provides a detailed exploration of the polymerization mechanism and kinetics of this compound, complete with experimental protocols and quantitative data.

Introduction to this compound

Parylene is the trade name for a series of polymers deposited through a unique chemical vapor deposition (CVD) process.[1] The foundational member of this family is Parylene N, an unsubstituted, highly crystalline polymer.[2][3] this compound is derived from the same precursor as Parylene N but is modified by the substitution of two aromatic hydrogen atoms with chlorine atoms.[3] This structural difference imparts this compound with greater thermal endurance compared to its counterparts, Parylene C and N.[3][4][5] While Parylene C is more commonly used due to its excellent combination of barrier and electrical properties, this compound's ability to withstand higher operating temperatures makes it suitable for more demanding environments.[3][5]

The Gorham Process: Polymerization Mechanism

The deposition of this compound follows the Gorham process, a solvent-free, vapor deposition polymerization method developed by William F. Gorham at Union Carbide.[6][7] This process ensures the formation of a highly conformal, pinhole-free polymer film.[1][4][6][7][8][9] The mechanism can be systematically broken down into three critical stages, which occur under vacuum conditions.[2][4]

cluster_vaporizer Stage 1: Sublimation cluster_pyrolysis Stage 2: Pyrolysis cluster_deposition Stage 3: Deposition & Polymerization Dimer Dichloro-[2.2]paracyclophane (Solid Dimer) Monomer Chloro-p-xylylene (Reactive Monomer Diradical) Dimer->Monomer  ~150-170°C Vacuum Polymer Poly(dichloro-p-xylylene) (this compound Polymer Film) Monomer->Polymer  ~650-700°C Cleavage Monomer->Polymer Room Temp Adsorption & Polymerization Dummy1->Monomer  Vaporization ~150-170°C, Vacuum Dummy2->Polymer  Deposition Room Temp

This compound Polymerization Mechanism Overview

Stage 1: Sublimation of the Dimer The process begins with the solid precursor, a high-purity crystalline dimer named dichloro-[2.2]paracyclophane.[3][4] This powdered material is placed in a vaporizer and heated to approximately 150-170°C under a partial vacuum.[1][8] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state without passing through a liquid phase.[1][10]

Stage 2: Pyrolysis into Monomers The gaseous dimer is then transported into a pyrolysis furnace. Here, it is subjected to a much higher temperature, typically between 650°C and 700°C.[4][8] This intense heat causes the dimer to cleave at the two methylene-methylene bonds, yielding two highly reactive, stable monomeric diradicals of chloro-p-xylylene.[1][3][8][10] This step is a quantitative cleavage, ensuring a high yield of the reactive monomer.[3]

Stage 3: Deposition and Polymerization The gaseous monomer enters the deposition chamber, which is held at ambient room temperature.[3][4][8] Upon contact with any surface within the chamber, the reactive monomers spontaneously adsorb and polymerize.[3] This polymerization is a free-radical, chain-growth process that forms long, linear polymer chains of poly(dichloro-p-xylylene), the final this compound film.[2][8] Because the deposition occurs from a vapor phase at low pressure (around 0.1 torr), the monomer molecules impinge on all exposed surfaces uniformly, resulting in a truly conformal and pinhole-free coating.[3]

Kinetics of this compound Polymerization

The kinetics of the this compound deposition process are distinct from other Parylene variants, primarily due to the presence of the two chlorine atoms on the benzene (B151609) ring.

Deposition Rate and Sticking Coefficient this compound exhibits a faster deposition rate than both Parylene N and Parylene C.[8][11] This is attributed to a very high "sticking coefficient," which is the ratio of monomers that adhere to a surface to the total number of monomers that impact it.[8][12] A high sticking coefficient means the monomer has a high probability of staying and polymerizing where it first makes contact.[13]

While this leads to a faster coating process, it can also present challenges in achieving coating uniformity, especially on complex geometries with tall components. The monomer's tendency to "stick where it lands" can lead to a "shadowing" effect, where areas not in the direct line-of-sight of the monomer flow receive a thinner coating.[13]

Factors Influencing Deposition Kinetics

  • Substrate Temperature: The polymerization of Parylene occurs on cool surfaces.[9] The deposition rate is inversely proportional to the substrate temperature; as the surface temperature increases, the rate of deposition decreases.[14]

  • Monomer Pressure: The concentration of the monomer in the deposition chamber directly influences the polymerization rate. A higher partial pressure of the monomer leads to an increased deposition rate.[12][14]

  • Dimer Mass and Feed Rate: The total mass of the initial dimer is the primary factor determining the final thickness of the polymer film.[15] The rate at which the dimer is sublimated and fed into the pyrolysis furnace controls the monomer concentration and, consequently, the deposition rate.[15]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound in comparison to other common Parylene variants.

Table 1: Thermal and Mechanical Properties

PropertyThis compoundParylene CParylene N
Melting Point (°C)380[16]290[16]420[5][16]
Max. Use Temp. (Long Term, in Air)100-125°C[5][17]80-100°C[17]60-80°C
Tensile Strength (MPa)75[16]70[16]45[16]
Elongation to Break (%)10[16]200[16]30[16]
Density (g/cm³)1.418[16]1.289[16]1.110[16]

Table 2: Deposition Characteristics

PropertyThis compoundParylene CParylene N
Deposition RateHighest[8][11][16]Moderate[16][18][19]Lowest[8][16][18]
Sticking CoefficientVery High[8]HighLow
Crevice PenetrationLeast[16]Good[16]Best[4][16]
Coating UniformityGood (can be challenging)[8][11]Good[16]Best[16]

Experimental Protocols

This section outlines a general methodology for the deposition of this compound via the Gorham process.

G start Start prep 1. Substrate Preparation - Clean (IPA, DI Water) - Apply Adhesion Promoter (Silane) start->prep load 2. System Loading - Weigh Dimer - Load Dimer into Vaporizer - Mount Substrates in Chamber prep->load vac 3. Evacuate System - Pump down to < 0.1 mbar load->vac sublimate 4. Sublimation - Heat Vaporizer to ~150-170°C vac->sublimate pyro 5. Pyrolysis - Heat Furnace to ~650-700°C sublimate->pyro deposit 6. Deposition - Maintain Chamber at Room Temp - Monomer Polymerizes on Substrates pyro->deposit end_run 7. End Process - Cool System - Vent Chamber to Atmosphere deposit->end_run unload 8. Unload & Characterize - Remove Coated Substrates - Measure Film Thickness end_run->unload finish End unload->finish

Experimental Workflow for this compound Deposition

1. Substrate Preparation

  • Cleaning: Thoroughly clean all substrates to ensure optimal adhesion. This can be achieved using a sequence of solvents such as isopropyl alcohol (IPA) and deionized water. Ultrasonic baths can aid in removing particulate contamination.[8]

  • Adhesion Promotion: To enhance the bond between the this compound film and the substrate, apply an adhesion promoter. A-174 (γ-methacryloxypropyltrimethoxysilane) is a commonly used silane (B1218182) adhesion promoter. It can be applied either by vapor phase deposition or by dipping/wiping with a dilute solution.

2. CVD System Setup and Loading

  • Dimer Loading: Accurately weigh the required amount of dichloro-[2.2]paracyclophane dimer. The mass of the dimer directly correlates with the final film thickness, a relationship that should be calibrated for the specific deposition system being used.[15] Load the weighed dimer into the vaporizer boat.

  • Substrate Mounting: Securely mount the prepared substrates onto fixtures within the deposition chamber. Ensure proper spacing to avoid shadowing, especially given this compound's high sticking coefficient.[8][13]

3. Deposition Process Execution

  • Evacuation: Seal the deposition chamber and evacuate the system to a base pressure, typically in the range of 0.02 to 0.1 mbar.[9]

  • Initiation: Begin the process by heating the vaporizer to the sublimation temperature (~150-170°C) and the pyrolysis furnace to the cleavage temperature (~650-700°C).[8]

  • Deposition: The process runs automatically as the sublimed dimer vapor is drawn through the pyrolysis furnace and into the room-temperature deposition chamber where polymerization occurs. Monitor the system pressure and temperatures throughout the run.

  • Cold Trap: Ensure a cold trap, typically cooled with liquid nitrogen, is operational between the deposition chamber and the vacuum pump to capture any unreacted monomer, thereby protecting the pump.[9]

4. Post-Deposition and Characterization

  • System Cooldown: Once all the dimer has been consumed, turn off the heaters and allow the system to cool down.

  • Venting: Once cooled, safely vent the chamber back to atmospheric pressure with an inert gas like nitrogen before opening.

  • Unloading: Carefully remove the coated substrates from the chamber.

  • Characterization: Measure the thickness of the this compound film using appropriate techniques such as profilometry, ellipsometry, or cross-sectional microscopy to verify it meets specifications.

References

thermal properties and melting point of Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermal Properties and Melting Point of Parylene D

For researchers, scientists, and drug development professionals, understanding the material properties of biocompatible coatings is paramount. This compound, a chlorinated poly(p-xylylene), is a conformal coating valued for its barrier properties and thermal stability. This guide provides a comprehensive overview of the thermal characteristics of this compound, methodologies for their determination, and a comparative analysis with other common Parylene variants.

Thermal Properties of this compound

This compound exhibits robust thermal stability, making it suitable for applications involving elevated temperatures. A summary of its key thermal properties is presented below, with comparative data for other Parylene types for context.

Quantitative Data Summary

The thermal properties of this compound and other common Parylene variants are summarized in the table below. These values represent typical data reported in the literature and can vary based on the specific deposition process and testing conditions.

PropertyThis compoundParylene CParylene NParylene HT® (AF-4)Test Method (Typical)
Melting Point (°C) 380[1]290[1]420[1]>500ASTM D3418
Glass Transition Temperature (Tg, °C) ~11080 - 12060 - 70Not well-definedASTM D3418
Continuous Service Temperature (°C) 100[2]80[2]60[2]350[3]-
Short-Term Service Temperature (°C) 135[2]115[2]95[2]450[3]-
Decomposition Temperature (°C) Not explicitly stated; similar to other Parylenes~290 (in air)~489 (in N2)[4]~568 (in N2)[4]ASTM E1131
Coefficient of Thermal Expansion (ppm/°C) 38356936ASTM E831
Thermal Conductivity (W/m·K) Not explicitly stated; similar to other Parylenes0.082[5]0.1260.096ASTM C177

Note: Some properties for this compound, such as the precise glass transition temperature, decomposition temperature, and thermal conductivity, are not consistently reported in readily available literature. The provided values are based on typical findings for the Parylene family and should be confirmed with specific material datasheets.

Experimental Protocols

The characterization of the thermal properties of this compound involves several standard analytical techniques. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Glass Transition Temperature

Objective: To determine the melting point (Tm) and glass transition temperature (Tg) of this compound.

Standard: Based on ASTM D3418 - "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry".[6][7][8][9]

Methodology:

  • A small sample of the this compound coated substrate (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in a DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 10°C/min).

  • The heat flow to the sample and reference is monitored.

  • The glass transition is observed as a step change in the heat flow, and the melting point is observed as an endothermic peak.

  • The sample is then cooled at a controlled rate and reheated to observe any changes in the thermal transitions.

Thermogravimetric Analysis (TGA) for Decomposition Temperature

Objective: To determine the thermal stability and decomposition temperature of this compound.

Standard: Based on ASTM E1131 - "Standard Test Method for Compositional Analysis by Thermogravimetry".[10][11][12][13][14]

Methodology:

  • A small sample of the this compound coated substrate is placed in a high-purity ceramic or platinum pan.

  • The pan is suspended from a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).[15]

Thermomechanical Analysis (TMA) for Coefficient of Thermal Expansion

Objective: To measure the coefficient of linear thermal expansion (CTE) of this compound.

Standard: Based on ASTM E831 - "Standard Test Method for Linear Thermal Expansion of Solid Materials by Thermomechanical Analysis".[16][17][18][19]

Methodology:

  • A small, flat sample of free-standing this compound film of known thickness is prepared.

  • The sample is placed on the TMA stage.

  • A probe is brought into contact with the sample surface with a minimal, constant force.

  • The sample is heated at a controlled rate (e.g., 5°C/min).

  • The vertical displacement of the probe is measured as the sample expands or contracts with temperature changes.

  • The CTE is calculated from the slope of the dimensional change versus temperature curve.

Visualizations

Parylene Chemical Vapor Deposition (CVD) Process

The following diagram illustrates the fundamental steps of the Gorham process for depositing Parylene films.

CVD_Process cluster_0 Vaporization cluster_1 Pyrolysis cluster_2 Deposition Dimer [2.2]Paracyclophane Dimer (Solid) Monomer p-Xylylene Monomer (Gas) Dimer->Monomer ~690°C, <1 Torr Polymer Poly(p-xylylene) Film (Solid) Monomer->Polymer Room Temp, Vacuum

Caption: The three stages of the Parylene chemical vapor deposition process.

Comparative Thermal Stability of Parylenes

This diagram provides a logical relationship illustrating the general hierarchy of the maximum service temperatures for common Parylene variants.

Thermal_Stability Parylene_N Parylene N (Lowest Stability) Parylene_C Parylene C Parylene_N->Parylene_C Increasing Stability Parylene_D This compound Parylene_C->Parylene_D Increasing Stability Parylene_HT Parylene HT® (Highest Stability) Parylene_D->Parylene_HT Increasing Stability

Caption: Hierarchy of thermal stability among common Parylene types.

Conclusion

This compound offers a valuable combination of conformal coverage, barrier properties, and thermal stability, with a melting point of approximately 380°C and a continuous service temperature of 100°C.[1][2] Its thermal characteristics, determined by standard methodologies such as DSC, TGA, and TMA, make it a reliable choice for applications in the medical device and pharmaceutical industries where performance at elevated temperatures is critical. For any specific application, it is recommended to consult the manufacturer's detailed specifications and conduct testing under the expected operational conditions.

References

An In-depth Technical Guide to the Mechanical Strength and Modulus of Parylene D Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D, a chlorinated poly(para-xylylene), is a high-performance conformal coating renowned for its exceptional barrier properties, thermal stability, and mechanical robustness. As a member of the Parylene family, it is applied via a unique chemical vapor deposition (CVD) process that results in a pinhole-free, uniform film that conforms precisely to the substrate topography. This technical guide provides a comprehensive overview of the mechanical strength and modulus of this compound films, offering valuable data and detailed experimental protocols for professionals in research, development, and drug delivery applications where material integrity is paramount.

Mechanical Properties of this compound

This compound exhibits a combination of high tensile strength and stiffness, making it a suitable choice for applications requiring durable and resilient coatings. Its mechanical properties are crucial for ensuring the reliability and longevity of coated devices, particularly those subjected to mechanical stress or harsh environments.

Quantitative Data Summary

The mechanical properties of this compound films have been characterized according to industry standards, primarily ASTM D882. The following tables summarize the key quantitative data for tensile strength, Young's Modulus (tensile modulus), and elongation at break. For comparative purposes, data for other common Parylene variants (N and C) are also included.

Table 1: Tensile Strength of Parylene Films

MaterialTensile Strength (MPa)Tensile Strength (psi)
This compound 7611,000
Parylene C6910,000
Parylene N456,500

Table 2: Young's Modulus of Parylene Films

MaterialYoung's Modulus (GPa)Young's Modulus (psi)
This compound 2.8400,000
Parylene C3.2460,000
Parylene N2.4350,000

Table 3: Elongation at Break of Parylene Films

MaterialElongation at Break (%)
This compound 10
Parylene C200
Parylene N40

Note: The properties listed are typical values and can be influenced by deposition parameters and film thickness.

Experimental Protocols

A thorough understanding of the experimental methodology is critical for the accurate interpretation and reproduction of mechanical property data. The following sections detail the protocols for the deposition of this compound films and their subsequent mechanical testing.

This compound Deposition via Chemical Vapor Deposition (CVD)

This compound films are deposited using the Gorham process, a multi-stage CVD technique conducted under vacuum.

Deposition Process Steps:

  • Vaporization: The raw material, dichloro-[2.2]paracyclophane dimer, is vaporized at approximately 150°C.

  • Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 680°C. This cleaves the dimer into its reactive monomer, chloro-p-xylylene.

  • Deposition: The monomer gas enters the ambient temperature deposition chamber, where it spontaneously polymerizes onto all exposed surfaces, forming a conformal and uniform poly(dichloro-p-xylylene) film.

The thickness of the deposited film is controlled by the amount of dimer used and the deposition time.

Mechanical Testing: Tensile Properties (ASTM D882)

The determination of tensile strength, Young's modulus, and elongation at break for thin plastic films like this compound is governed by the ASTM D882 standard.

Specimen Preparation:

  • This compound films are typically deposited onto a substrate from which they can be easily released, such as glass slides.

  • The free-standing films are then cut into rectangular test specimens. According to ASTM D882, the specimen width should be between 5.0 mm and 25.4 mm, and the length should be at least 50 mm longer than the grip separation used for testing.[1]

Test Conditions:

  • Conditioning: Specimens are conditioned at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for not less than 40 hours prior to testing.[2]

  • Test Environment: The test is conducted under the same standard laboratory conditions.[3]

Testing Procedure:

  • The thickness and width of the specimen are measured accurately at several points along its length.

  • The specimen is mounted in the grips of a universal testing machine, ensuring it is properly aligned.

  • The test is initiated by applying a controlled tensile load at a constant rate of crosshead displacement. The specific rate is determined by the material's properties and the requirements of the standard.

  • The force and elongation are recorded throughout the test until the specimen fractures.

Visualizations

Experimental Workflow for Mechanical Property Characterization

The following diagram illustrates the logical flow of the experimental process for determining the mechanical properties of this compound films.

G cluster_0 This compound Film Deposition (CVD) cluster_1 Sample Preparation cluster_2 Tensile Testing (ASTM D882) cluster_3 Data Analysis Vaporization 1. Dimer Vaporization (~150°C) Pyrolysis 2. Pyrolysis (~680°C) Vaporization->Pyrolysis Deposition 3. Film Deposition (Room Temperature) Pyrolysis->Deposition Release 4. Release Film from Substrate Deposition->Release Cut 5. Cut into Test Specimens Release->Cut Condition 6. Condition Samples (23°C, 50% RH) Cut->Condition Mount 7. Mount Specimen in UTM Condition->Mount Test 8. Apply Tensile Load (Constant Strain Rate) Mount->Test Record 9. Record Force and Elongation Test->Record Calculate 10. Calculate Mechanical Properties (Tensile Strength, Modulus, Elongation) Record->Calculate

Workflow for Mechanical Characterization of this compound Films.
Logical Relationship of Parylene Deposition Process

This diagram illustrates the sequential stages of the chemical vapor deposition process for creating Parylene films.

G Dimer Di-para-xylylene Dimer (Solid Powder) Vaporization Vaporization (~150°C, Vacuum) Dimer->Vaporization Pyrolysis Pyrolysis (~680°C, Vacuum) Dimer->Pyrolysis Heat & Cleavage Monomer_Vapor Chloro-p-xylylene Monomer (Gas) Deposition Deposition & Polymerization (Room Temperature, on Substrate) Pyrolysis->Deposition Polymerization Parylene_Film Poly(dichloro-p-xylylene) Film (Solid, Conformal Coating) Deposition->Parylene_Film

This compound Chemical Vapor Deposition Process.

References

dielectric constant and electrical insulation properties of Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Dielectric Constant and Electrical Insulation Properties of Parylene D

For researchers, scientists, and drug development professionals, understanding the material properties of polymers is critical for the design and function of advanced medical devices and electronics. This compound, a member of the poly(p-xylylene) family of polymers, offers a unique combination of electrical, thermal, and barrier properties. This guide provides a detailed overview of its dielectric constant and electrical insulation capabilities, complete with quantitative data and the standardized experimental protocols used for their measurement.

Introduction to this compound

This compound is a chlorinated variant of Parylene N, produced from the same raw material but modified by the substitution of two chlorine atoms for two of the aromatic hydrogens.[1][2][3] This chemical modification results in greater thermal stability and physical toughness compared to other common Parylene types.[4][5] Like other Parylenes, it is applied via a unique chemical vapor deposition (CVD) process at room temperature, which allows it to form a truly conformal, pinhole-free coating on a variety of substrates, including complex shapes.[2][3][4] Its excellent dielectric properties make it a superior electrical insulator for critical applications.[6]

Quantitative Electrical Properties of this compound

The electrical characteristics of this compound are crucial for its function as an insulator in electronic and biomedical applications. The following tables summarize the key quantitative data for its dielectric and insulation properties.

Table 1: Dielectric Constant and Dissipation Factor of this compound

The dielectric constant represents a material's ability to store electrical energy, while the dissipation factor quantifies its inefficiency as an insulator.[7] For insulation purposes, a low dielectric constant is generally desirable.[8]

Property60 Hz1 kHz1 MHzTest Method
Dielectric Constant 2.84[9]2.82[9]2.80[10]ASTM D150[9]
Dissipation Factor 0.004[9]0.003[9]0.002[10]ASTM D150[9]

Table 2: Electrical Insulation Properties of this compound

Dielectric strength, volume resistivity, and surface resistivity are key indicators of a material's ability to withstand electrical stress and resist current leakage. Higher values indicate better insulation performance.[11][12]

PropertyValueTest Method
Dielectric Strength 5,500 V/mil (215 MV/cm)[9][10]ASTM D149
Volume Resistivity (at 23°C, 50% RH)2 x 10¹⁶ Ω·cm[10]ASTM D257
Surface Resistivity (at 23°C, 50% RH)5 x 10¹⁶ Ω[10]ASTM D257

Experimental Protocols

The data presented above are determined by standardized test methods developed by ASTM International. These protocols ensure consistency and comparability of results.

ASTM D150: AC Loss Characteristics and Permittivity (Dielectric Constant)

This test method is used to determine the dielectric constant and dissipation factor of solid electrical insulating materials over a range of frequencies.[13][14]

Methodology:

  • Specimen Preparation: A flat specimen of the material is prepared, ensuring it is larger than the electrodes to be used (typically 50mm or 2 inches in diameter).[7]

  • Electrode System: The specimen is placed between two metallic electrodes, forming a capacitor.

  • Measurement: The capacitance of the system with the specimen is measured at the desired frequency (e.g., 60 Hz, 1 kHz, 1 MHz).

  • Reference Measurement: A second measurement is taken without the specimen (with air or vacuum as the dielectric).[7]

  • Calculation: The dielectric constant is calculated as the ratio of the capacitance with the material to the capacitance with air/vacuum.[7][8][15] The dissipation factor, which measures the inefficiency of the insulator, is also determined from the AC measurements.[7]

astm_d150_workflow start Start: ASTM D150 Test prep Prepare Flat Material Specimen start->prep place Place Specimen Between Two Metallic Electrodes prep->place measure_c1 Measure Capacitance (C_material) at Specified Frequency place->measure_c1 remove Remove Specimen measure_c1->remove measure_c2 Measure Capacitance of Electrodes in Air/Vacuum (C_vacuum) remove->measure_c2 calculate Calculate Properties measure_c2->calculate report Report Dielectric Constant (C_material / C_vacuum) and Dissipation Factor calculate->report end_node End report->end_node

Experimental workflow for ASTM D150.
ASTM D149: Dielectric Breakdown Voltage and Dielectric Strength

This test determines the voltage per unit thickness at which an insulating material will fail or "puncture" under electrical stress.[11][16] A higher value signifies a better insulator.[11]

Methodology:

  • Specimen Placement: The test specimen is placed between two electrodes.[11]

  • Voltage Application: An alternating voltage, typically at a commercial power frequency like 60 Hz, is applied.[17][18]

  • Voltage Increase: The voltage is increased from zero (or a low level) at a uniform rate until dielectric breakdown occurs.[11][19] This breakdown is observed as a puncture or electrical burn-through of the material.[11]

  • Measurement: The voltage at which failure occurs is recorded.

  • Calculation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen, typically expressed in volts per mil (V/mil).[19]

ASTM D257: DC Resistance or Conductance of Insulating Materials

This standard provides procedures to measure the volume resistivity and surface resistivity of insulating materials using a direct current (DC) voltage.[20][21][22]

Methodology:

  • Specimen and Electrodes: A standard-sized specimen (e.g., a 4-inch disk) is placed between two electrodes.[12][23] The electrode configuration differs for volume and surface resistivity measurements.

  • Voltage Application: A specified DC voltage is applied across the electrodes for a set duration, typically 60 seconds.[12][23]

  • Resistance Measurement: The resistance to the leakage current is measured. For volume resistivity, the current flowing through the material's bulk is measured.[12] For surface resistivity, the current flowing along the surface is measured.[12]

  • Calculation: The resistivity is calculated based on the measured resistance and the geometric dimensions of the specimen and electrodes.[21] The results are reported in ohm-centimeters (Ω·cm) for volume resistivity and ohms (Ω) or ohms per square for surface resistivity.

electrical_testing_overview cluster_0 Overall Electrical Property Testing cluster_1 Dielectric Properties (AC) cluster_2 Insulation Strength (AC) cluster_3 Resistivity (DC) parylene_sample This compound Coated Substrate astm_d150 ASTM D150 Dielectric Constant & Dissipation Factor parylene_sample->astm_d150 AC Test astm_d149 ASTM D149 Dielectric Strength parylene_sample->astm_d149 AC Breakdown Test astm_d257 ASTM D257 Volume & Surface Resistivity parylene_sample->astm_d257 DC Test results Comprehensive Electrical Insulation Profile astm_d150->results astm_d149->results astm_d257->results

Logical workflow for characterizing electrical properties.

Relevance for Biomedical and Research Applications

The superior electrical insulation properties of this compound are critical for its use in medical and research fields.

  • Biocompatibility and Protection: Parylene coatings are biocompatible (USP Class VI) and biostable, forming a protective barrier that isolates the device from the body and protects the body from the device.[24][25][26] This is essential for implantable electronics like pacemakers, neurostimulators, and cochlear implants, where electrical signals must be precisely contained.[25][27]

  • Device Reliability: The high dielectric strength and volume resistivity prevent electrical shorts and signal interference, ensuring the long-term reliability of sensitive electronic components in the harsh, fluid-filled environment of the human body.[25]

  • Miniaturization: Because this compound provides excellent insulation even as an ultra-thin film, it allows for the miniaturization of medical devices without compromising electrical safety or performance.[4][26]

  • Drug-Eluting Devices: In applications like drug-eluting stents, the Parylene coating can act as a stable, insulating layer that helps control the release of therapeutic agents.[25]

References

Optical Transparency and Refractive Index of Parylene D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the optical properties of Parylene D, a chemical vapor deposited poly(dichloro-p-xylylene) polymer. Due to its excellent conformal coating properties, biocompatibility, and chemical inertness, this compound is increasingly utilized in various scientific and biomedical applications, including as a protective coating for medical devices, electronics, and sensors. A thorough understanding of its optical characteristics is crucial for applications where light transmission and refractive index are critical parameters.

Optical Transparency of this compound

This compound is generally characterized by its high transparency in the visible region of the electromagnetic spectrum, appearing as a clear, colorless film. However, its transparency varies significantly with the wavelength of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary method for quantifying the optical transparency of thin films like this compound. The analysis reveals that while this compound is highly transparent in the visible range, it strongly absorbs ultraviolet (UV) light at wavelengths below approximately 300 nm. This UV-blocking characteristic can be advantageous in applications requiring protection from UV radiation but limits its use in deep UV applications.

Table 1: Ultraviolet Transmittance of this compound

Wavelength (nm)Approximate Transmittance (%)
200< 10
250< 10
275~20
300~50
325~75
350> 80
375> 85
400> 90

Refractive Index of this compound

The refractive index (n) is a dimensionless number that describes how light propagates through a material. It is a critical parameter in the design of optical components and for understanding light interaction at interfaces. The refractive index of this compound is known to be dependent on the wavelength of light.

Table 2: Refractive Index of this compound at Various Wavelengths

WavelengthRefractive Index (n)
589 nm (Sodium D-line)1.669[1][2]
450 GHz to 2.8 THz1.62[3]

The variance in refractive index with wavelength (dispersion) is an important consideration in broadband optical applications.

Experimental Protocols

The accurate measurement of optical properties of thin films like this compound requires precise experimental techniques. The following sections detail the methodologies for measuring optical transparency and refractive index.

Measurement of Optical Transparency

Method: Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the percentage of light transmitted through a this compound film as a function of wavelength.

Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

Procedure:

  • Sample Preparation: A thin film of this compound is deposited onto a transparent substrate (e.g., quartz or glass) using the chemical vapor deposition (CVD) process. An identical uncoated substrate is used as a reference.

  • Instrument Setup: The spectrophotometer is calibrated according to the manufacturer's instructions. The wavelength range is set, typically from 200 nm to 800 nm, to cover the UV and visible regions.

  • Baseline Correction: A baseline measurement is performed with the reference substrate in the sample beam path to account for any absorption or reflection by the substrate material.

  • Sample Measurement: The this compound-coated substrate is placed in the sample beam path, and the transmittance spectrum is recorded. The instrument measures the intensity of light passing through the sample compared to the reference beam.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance at each wavelength. The data can be plotted to visualize the optical transparency of the this compound film.

Measurement of Refractive Index

Method: Spectroscopic Ellipsometry

Objective: To determine the refractive index and thickness of a this compound thin film.

Instrumentation: A spectroscopic ellipsometer.

Procedure:

  • Sample Preparation: A this compound film is deposited onto a reflective substrate, typically a polished silicon wafer.

  • Instrument Setup: The ellipsometer is aligned and calibrated. The angle of incidence and the wavelength range for the measurement are selected.

  • Measurement: A beam of polarized light is directed onto the this compound film at an oblique angle. The change in the polarization of the light upon reflection from the film-substrate system is measured by the detector. The instrument measures two parameters, Psi (Ψ) and Delta (Δ), as a function of wavelength.

  • Modeling and Data Analysis:

    • An optical model of the sample is constructed, which typically consists of the substrate (silicon), a native oxide layer (if present), and the this compound film.

    • The optical properties of the substrate and any underlying layers are known or measured separately.

    • A dispersion model (e.g., Cauchy or Sellmeier) is used to represent the refractive index of the this compound film as a function of wavelength.

    • The software then fits the model-generated Ψ and Δ values to the experimental data by varying the film thickness and the parameters of the dispersion model.

    • The best-fit values provide the thickness and the refractive index of the this compound film over the measured spectral range.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the optical characterization of this compound thin films.

G Experimental Workflow for Optical Characterization of this compound cluster_prep Sample Preparation cluster_transparency Optical Transparency Measurement cluster_refractive Refractive Index Measurement Parylene_Deposition This compound Deposition (CVD) Substrate_Transparent Transparent Substrate (e.g., Quartz) Parylene_Deposition->Substrate_Transparent Substrate_Reflective Reflective Substrate (e.g., Silicon Wafer) Parylene_Deposition->Substrate_Reflective UV_Vis_Spectroscopy UV-Vis Spectroscopy Substrate_Transparent->UV_Vis_Spectroscopy Ellipsometry Spectroscopic Ellipsometry Substrate_Reflective->Ellipsometry Transmittance_Spectrum Transmittance Spectrum UV_Vis_Spectroscopy->Transmittance_Spectrum Final_Analysis Comprehensive Optical Profile of this compound Transmittance_Spectrum->Final_Analysis Data Integration Psi_Delta_Data Ψ and Δ Data Acquisition Ellipsometry->Psi_Delta_Data Optical_Modeling Optical Modeling & Data Fitting Psi_Delta_Data->Optical_Modeling Refractive_Index_Data Refractive Index (n) vs. Wavelength Optical_Modeling->Refractive_Index_Data Refractive_Index_Data->Final_Analysis Data Integration

Caption: Workflow for determining the optical properties of this compound.

References

An In-depth Technical Guide to the Solubility and Chemical Resistance of Parylene D in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical resistance and solubility of Parylene D when exposed to a range of organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the performance of this compound coatings in various chemical environments.

Executive Summary

This compound, a member of the poly(p-xylylene) family of polymers, is a widely used conformal coating in the medical device, electronics, and pharmaceutical industries due to its excellent barrier properties and chemical inertness. It is the di-chloro-substituted variant of Parylene N. This guide details its performance when in contact with organic solvents, presenting quantitative data on its solubility and swelling characteristics. Furthermore, it outlines the standardized experimental protocols used to determine this resistance, providing a framework for reproducible testing.

Chemical Resistance and Solubility of this compound

This compound, much like its counterparts Parylene N and C, exhibits exceptional resistance to a wide array of organic solvents at ambient and moderately elevated temperatures. Investigations into the effects of organic solvents on Parylenes N, C, and D have consistently shown that they are insoluble up to 150°C.[1][2] Exposure to various classes of organic solvents typically results in a limited and entirely reversible swelling effect.[1][2]

Organic solvents such as chlorinated aromatics (e.g., chlorobenzene (B131634) and o-dichlorobenzene) and fluorinated solvents (e.g., trichlorotrifluoroethane) can cause a minor increase in film thickness, with the maximum swelling reported to be around 3%.[1][2] This swelling is a temporary physical effect, and the film returns to its original dimensions after the solvent is removed, for instance, by vacuum drying.[2][3] It has been noted that at 75°C for 2 hours, this compound can exhibit swelling greater than 5% when exposed to non-oxidizing sulfuric acid.[4]

At significantly higher temperatures, typically above 175°C, some high-boiling point solvents can soften and, in some cases, dissolve certain types of Parylene. For example, Parylene C can be dissolved in chloro-naphthalene at 175°C.[2][4][5] However, such conditions are not typical for most applications in the pharmaceutical and medical device fields.

Quantitative Swelling Data

While extensive quantitative data specifically for this compound is limited in publicly available literature, the performance of Parylene C and N provides a strong and relevant benchmark due to their similar chemical structures. The following tables summarize the available swelling data for Parylene C and N in various organic solvents, which is indicative of the expected performance of this compound.

Table 1: Swelling of Parylene C and N in Organic Solvents [6]

Organic Reagent ClassSolventTemperature (°C)Parylene C % SwellingParylene N % Swelling
Alcohol Isopropyl250.10.3
750.20.3
Aliphatic Hydrocarbon Iso-Octane250.40.2
750.50.3
Amine Pyridine250.50.2
750.70.4
Aromatic Hydrocarbon Xylene (mixed)252.31.4
753.32.1
Chlorinated Aromatic Chlorobenzene251.51.1
752.01.7
O-Dichlorobenzene253.00.2
751.40.3
Chlorinated Olefin Trichloroethylene250.80.5
750.90.7
Fluorocarbon Trichlorotrifluoroethane250.20.2
750.30.2
Ketone Acetone250.90.3
750.90.4
2,4-Pentanedione251.20.6
751.80.7

Note: The data represents the percentage change in film thickness due to swelling or solvent content after immersion until equilibrium was reached. The swelling was reported to be reversible upon drying.

Experimental Protocols for Chemical Resistance Testing

The evaluation of the chemical resistance of plastics, including this compound, is typically conducted following standardized procedures to ensure reproducibility and comparability of results. The American Society for Testing and Materials (ASTM) standard D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents," provides a comprehensive framework for such testing.

The most common procedure for testing the chemical resistance of a material like this compound is the immersion test. This involves the complete submersion of test specimens in the chemical reagent for a specified duration and at a controlled temperature. The effects of the chemical exposure are then evaluated by measuring changes in weight, dimensions, appearance, and mechanical properties.

  • Test Specimen Preparation:

    • Standard test specimens of this compound-coated substrates are prepared. The dimensions of the specimens should be uniform to ensure consistent results. A typical size for weight and dimensional change measurements is 76 mm by 25 mm with a thickness of 3.2 mm.

    • The specimens are conditioned before testing as per ASTM D618, "Standard Practice for Conditioning Plastics for Testing," to ensure that the initial state of the material is standardized. This typically involves conditioning at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours.

  • Initial Measurements:

    • Prior to immersion, each specimen is weighed to the nearest 0.1 mg.

    • The dimensions (length, width, and thickness) of each specimen are measured with a micrometer at several points to obtain an accurate average.

  • Immersion Procedure:

    • The specimens are placed in a suitable container filled with the test solvent. Each specimen should be fully immersed without touching the sides of the container or other specimens.

    • The volume of the solvent should be sufficient to avoid significant changes in concentration throughout the test. A common ratio is 10 mL of solvent per gram of the specimen.

    • The containers are sealed to prevent evaporation of the solvent and placed in a temperature-controlled environment (e.g., an oven or water bath) for the specified test duration. Standard test durations are often 7 days, but can be varied depending on the application.

  • Post-Immersion Analysis:

    • After the specified immersion period, the specimens are removed from the solvent.

    • They are gently wiped dry with a clean, lint-free cloth to remove excess surface liquid.

    • The specimens are immediately weighed to determine the change in weight.

    • The dimensions are re-measured to determine any swelling or shrinkage.

    • The appearance of the specimens is visually inspected for any changes, such as discoloration, crazing, cracking, or delamination of the coating.

    • For a more in-depth analysis, mechanical properties such as tensile strength and elongation can be measured and compared to those of unexposed control specimens.

  • Calculation of Results:

    • Percent Weight Change: % Weight Change = [(W_f - W_i) / W_i] * 100 where W_i is the initial weight and W_f is the final weight.

    • Percent Dimensional Change: % Dimensional Change = [(D_f - D_i) / D_i] * 100 where D_i is the initial dimension and D_f is the final dimension.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ASTM D543 immersion test for evaluating the chemical resistance of this compound.

ASTM_D543_Workflow start Start prep Specimen Preparation (this compound Coated Substrates) start->prep condition Pre-Test Conditioning (ASTM D618: 23°C, 50% RH) prep->condition initial_meas Initial Measurements (Weight, Dimensions) condition->initial_meas immersion Immersion in Organic Solvent (Controlled Temperature & Duration) initial_meas->immersion removal Remove & Dry Specimens immersion->removal final_meas Final Measurements (Weight, Dimensions, Appearance) removal->final_meas mech_test Mechanical Property Testing (Optional) final_meas->mech_test If required calc Calculate Changes (% Weight, % Dimensions) final_meas->calc mech_test->calc report Report Results calc->report end End report->end

Caption: ASTM D543 Immersion Test Workflow for this compound.

References

Unveiling the Superior Moisture Barrier Performance of Parylene D Coatings: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the longevity and reliability of sensitive components is paramount. Moisture ingress is a critical failure vector for a vast array of applications, from implantable medical devices to sophisticated electronics. This technical guide provides an in-depth analysis of the exceptional moisture barrier properties of Parylene D coatings, offering quantitative data, detailed experimental protocols, and clear visualizations to support informed material selection and application development.

This compound, a chlorinated poly(para-xylylene), is a high-performance conformal coating renowned for its outstanding barrier properties, thermal stability, and biocompatibility. Its unique vapor deposition polymerization (VDP) process allows for the formation of a pinhole-free, uniform coating that provides an excellent shield against moisture and other corrosive elements.

Quantitative Analysis of Moisture Barrier Properties

The efficacy of a moisture barrier is primarily quantified by its Water Vapor Transmission Rate (WVTR), which measures the rate at which water vapor permeates through a material. This compound consistently demonstrates one of the lowest WVTR values among various conformal coatings, making it a superior choice for moisture-sensitive applications.

Water Vapor Transmission Rate (WVTR) and Permeability

The following table summarizes the WVTR and gas permeability data for this compound in comparison to other Parylene variants and common conformal coatings. Lower values indicate superior barrier performance.

PolymerWater Vapor Transmission Rate (WVTR) (g·mm/m²·day)
This compound 0.09 [1][2][3][4]
Parylene C0.08[1][3][4]
Parylene N0.59[1][3][4]
Parylene HT®0.22[1][3][4]
Epoxy (ER)0.94[1][2]
Polyurethane (UR)0.93 - 3.4[1]
Silicone (SR)1.7 - 47.5[1]
Acrylic (AR)13.9[4]
Data sourced from studies utilizing ASTM E96 test methodology.[4]
Water Absorption

In addition to resisting vapor transmission, this compound exhibits minimal water absorption, further contributing to its protective capabilities. The following table highlights the low water absorption of this compound after prolonged immersion.

MaterialWater Absorption (% after 24 hours)Test Method
This compound <0.1 [1]ASTM D570
Parylene C<0.1[1]ASTM D570
Parylene N<0.1[1]ASTM D570
Parylene HT®<0.01[1]ASTM D570

Experimental Protocols

To ensure accurate and reproducible assessment of this compound's moisture barrier properties, standardized experimental protocols are essential. The following sections detail the methodologies for this compound deposition and subsequent WVTR testing.

This compound Deposition via Chemical Vapor Deposition (CVD)

This compound coatings are applied at room temperature through a unique vapor deposition polymerization process, which ensures a uniform and conformal coating, even on complex geometries.

1. Substrate Preparation:

  • Cleaning: The substrate must be meticulously cleaned to remove any organic and inorganic contaminants. This can be achieved through a multi-step process involving solvent cleaning (e.g., with isopropyl alcohol and acetone), followed by plasma treatment (e.g., oxygen or argon plasma) to enhance surface activation.
  • Adhesion Promotion: To ensure robust adhesion of the this compound film, a pre-treatment with an adhesion promoter, typically a silane-based solution (e.g., A-174 silane), is applied. This is often done via vapor phase deposition or dip coating.

2. This compound Deposition Process:

  • Vaporization: The solid di-chloro-p-xylylene dimer, the precursor for this compound, is vaporized under vacuum at approximately 150°C.
  • Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 650-700°C. This process cleaves the dimer into its reactive monomeric form, chloro-p-xylylene.
  • Deposition: The gaseous monomer enters the deposition chamber at ambient temperature. Here, it spontaneously polymerizes onto all exposed surfaces of the substrate, forming a thin, transparent, and pinhole-free film of poly(chloro-p-xylylene), or this compound. The thickness of the coating is controlled by the amount of dimer used.

Water Vapor Transmission Rate (WVTR) Testing: ASTM E96

The ASTM E96 standard provides a method for determining the rate of water vapor transmission through permeable and semi-permeable materials. The "wet cup" or "desiccant" (dry cup) method is commonly employed.

1. Sample Preparation:

  • A free-standing film of this compound of a specified thickness (e.g., 25 µm) is carefully prepared. Alternatively, the this compound coating is applied to a porous substrate that offers minimal resistance to water vapor transmission.
  • The coated substrate or free-standing film is sealed over the opening of a test cup.

2. Test Procedure (Desiccant Method):

  • The test cup is filled with a desiccant, such as anhydrous calcium chloride, to create a low-humidity environment inside the cup.
  • The cup is then placed in a controlled environmental chamber with a constant high humidity (e.g., 90% RH) and temperature (e.g., 37°C).
  • The assembly is weighed periodically over a set duration. The rate of weight gain of the cup is directly proportional to the amount of water vapor that has permeated through the this compound film.

3. Calculation:

  • The WVTR is calculated using the following formula: WVTR = (G / t) / A Where:
  • G = Weight gain (g)
  • t = Time (h)
  • A = Area of the specimen (m²)
  • The result is typically expressed in g/m²·day. To compare materials of different thicknesses, the permeance is often normalized to the thickness, resulting in the permeability value (g·mm/m²·day).

Visualizing the Process

To further elucidate the experimental workflows, the following diagrams, generated using Graphviz, illustrate the key processes involved in evaluating the moisture barrier properties of this compound coatings.

ParyleneD_Deposition_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process Clean Substrate Cleaning (Solvent & Plasma) Adhesion Adhesion Promotion (Silane Treatment) Clean->Adhesion Vaporize Vaporization of Dimer (~150°C) Adhesion->Vaporize Pyrolyze Pyrolysis (~650-700°C) Vaporize->Pyrolyze Deposit Deposition of Monomer (Room Temperature) Pyrolyze->Deposit Coated_Substrate Coated_Substrate Deposit->Coated_Substrate This compound Coated Substrate

Caption: Workflow for this compound Coating Deposition.

WVTR_Testing_Workflow cluster_setup ASTM E96 Test Setup cluster_test Testing & Measurement Sample This compound Film/Coated Substrate Seal Seal Sample onto Cup Sample->Seal Cup Test Cup with Desiccant Cup->Seal Chamber Place in Controlled Chamber (e.g., 37°C, 90% RH) Seal->Chamber Weigh Periodic Weighing Chamber->Weigh Data Record Weight Gain Over Time Weigh->Data Calculation Calculation Data->Calculation Calculate WVTR

Caption: Experimental Workflow for WVTR Testing (ASTM E96).

References

A Technical Guide to the Gas Permeability of Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the gas permeability characteristics of Parylene D, a conformal coating valued for its barrier properties in a range of scientific and medical applications. Understanding the permeation of gases such as oxygen and nitrogen through this compound films is critical for its use in implantable devices, drug delivery systems, and sensitive electronic components where a controlled internal environment is paramount. This document provides a concise summary of quantitative permeability data, details the standardized experimental methodologies for its measurement, and illustrates the general workflow of gas permeability testing.

Gas Permeability Data for this compound

The barrier performance of this compound against common atmospheric gases is a key consideration for its application. The following table summarizes the gas permeability of this compound to oxygen and nitrogen, providing a comparative look at its performance. The data is presented in a standardized unit to facilitate comparison with other polymeric films.

PolymerGasPermeability at 25 °C [(cc·mm)/(m²·day·atm)]
This compound Nitrogen (N₂) 1.8 [1]
This compound Oxygen (O₂) 12.6 [1]
Parylene CNitrogen (N₂)0.4[1]
Parylene COxygen (O₂)2.8[1]
Parylene NNitrogen (N₂)7.7[2]
Parylene NOxygen (O₂)30[2]

Experimental Protocols for Gas Permeability Measurement

The determination of gas permeability through thin plastic films like this compound is governed by standardized testing methods. The most widely recognized standard is ASTM D1434, "Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting".[3][4][5][6][7] This standard outlines two primary methods for measuring the steady-state rate of gas transmission: the manometric method and the volumetric method.

Principle of Operation

In both methods, the plastic film sample is mounted as a sealed barrier between two chambers in a gas transmission cell.[3] One chamber, the high-pressure side, is filled with the test gas (e.g., oxygen or nitrogen) at a specified pressure. The other chamber, the low-pressure side, is initially evacuated or purged with a carrier gas. The pressure difference creates a driving force for the gas to permeate through the film.

Manometric Method

The manometric method measures the change in pressure on the low-pressure side of the film over time.[3][6] As the test gas permeates through the material, the pressure in the initially evacuated low-pressure chamber increases. This pressure change is monitored by a sensitive pressure transducer. The gas transmission rate (GTR) is then calculated from the rate of this pressure increase. This method is particularly suitable for films with low permeability.[6]

Volumetric Method

In the volumetric method, the low-pressure chamber is maintained at a constant pressure, typically near atmospheric pressure.[3] The volume of gas that permeates through the film is measured over time. This can be accomplished by displacing a liquid in a capillary tube or by using a sensitive flow meter. The GTR is determined from the volume of gas that passes through the film per unit time. This method is often used for materials with higher permeability rates.[6]

It is important to note that results from gas permeability testing can be influenced by several factors, including the specific procedure used, the laboratory conducting the test, and the history of the sample.[3] Factors not explicitly controlled in the standard, such as moisture content and plasticizer content, can also affect permeability.[3]

Experimental Workflow for Gas Permeability Testing

The following diagram illustrates a generalized workflow for determining the gas permeability of a this compound film in accordance with the principles outlined in ASTM D1434.

GasPermeabilityWorkflow cluster_prep Sample Preparation cluster_testing Permeability Testing (ASTM D1434) cluster_analysis Data Analysis ParyleneDeposition This compound Deposition on Substrate FilmCutting Cut Film to Test Cell Dimensions ParyleneDeposition->FilmCutting ThicknessMeasurement Measure Film Thickness FilmCutting->ThicknessMeasurement MountSample Mount Film in Gas Transmission Cell ThicknessMeasurement->MountSample SystemPurge Evacuate/Purge Low-Pressure Chamber MountSample->SystemPurge IntroduceGas Introduce Test Gas to High-Pressure Chamber SystemPurge->IntroduceGas DataAcquisition Monitor Pressure/Volume Change vs. Time IntroduceGas->DataAcquisition CalculateGTR Calculate Gas Transmission Rate (GTR) DataAcquisition->CalculateGTR CalculatePermeability Calculate Permeability Coefficient CalculateGTR->CalculatePermeability

References

crystal structure and morphology of Parylene D films

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Crystal Structure and Morphology of Parylene D Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This compound, or poly(dichloro-p-xylylene), is a chlorinated derivative of Parylene N and is known for its excellent dielectric properties, thermal stability, and barrier characteristics.[1][2][3] This document details the relationship between the deposition process, subsequent annealing, and the resultant structural and morphological properties of these films. It is intended to be a valuable resource for professionals working with this compound in fields such as medical devices, electronics, and pharmaceuticals.

Crystal Structure of this compound

This compound, like other members of the Parylene family, is a semi-crystalline polymer.[4][5] The degree of crystallinity is a critical parameter that influences its mechanical, thermal, and barrier properties.[4] The arrangement of the polymer chains into ordered crystalline structures is influenced by the deposition conditions and post-deposition annealing processes. While detailed crystallographic data for this compound is not as abundant in the literature as for Parylene C and N, the fundamental principles of its crystal structure can be understood through analysis of related compounds and the available data.

Crystallographic Parameters

Table 1: Crystal Structure Data for Parylene C (for reference)

ParameterValueReference
Crystal SystemMonoclinic[5][6]
Space GroupP2₁/c[6]
a5.96 Å[6]
b12.69 Å[6]
c (chain axis)6.66 Å[6]
β135.2°[6]

Note: This data is for Parylene C and is provided as a reference due to the limited availability of specific crystallographic data for this compound.

Factors Influencing Crystallinity

The degree of crystallinity in this compound films is significantly affected by the parameters of the Chemical Vapor Deposition (CVD) process and subsequent thermal treatments.

  • Deposition Temperature: The temperature of the substrate during deposition plays a crucial role. Higher deposition temperatures can provide more thermal energy for the polymer chains to arrange into a more ordered, crystalline structure.[7]

  • Sublimation and Pyrolysis Temperatures: The temperatures used for sublimating the dimer and pyrolyzing it into the monomer can affect the deposition rate and the energy of the depositing species, which in turn influences the film's crystallinity.

  • Annealing: Post-deposition annealing at temperatures above the glass transition temperature (Tg) but below the melting temperature (Tm) can increase the crystallinity of the film.[4] This process allows for the rearrangement of amorphous polymer chains into more stable crystalline domains.

Morphology of this compound Films

The surface and bulk morphology of this compound films are critical to their performance, affecting properties such as surface roughness, conformity, and the presence of defects.

Surface Morphology

The surface of as-deposited this compound films is generally conformal and pinhole-free due to the nature of the CVD process.[2] However, the surface roughness can be influenced by deposition conditions.

  • Deposition Rate: Higher deposition rates can lead to increased surface roughness.

  • Substrate Surface: The topography of the underlying substrate can also influence the morphology of the deposited film.

SEM and AFM are powerful techniques for visualizing and quantifying the surface morphology of this compound films. SEM provides high-resolution images of the surface topography, revealing features such as grains, nodules, and defects.[8][9][10] AFM can provide three-dimensional surface maps and quantitative data on surface roughness parameters like Rq (root mean square roughness) and Ra (arithmetic average roughness).[1][11][12]

Table 2: Surface Roughness of Parylene Films (General)

Parylene TypeDeposition ConditionSurface Roughness (Rq)Reference
Parylene CStandard3.47 nm[11]
Parylene (general)As-deposited~5-10 nm[10]

Note: Specific quantitative surface roughness data for this compound under varying conditions is limited in the literature. The values presented are for related Parylene types and should be considered as indicative.

Bulk Morphology

The bulk morphology of this compound films consists of crystalline domains embedded within an amorphous matrix. The size, shape, and distribution of these crystalline regions (spherulites) determine the overall properties of the film. The morphology can be investigated using techniques like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD), which can provide information on crystallite size.[7]

Experimental Protocols

Chemical Vapor Deposition (CVD) of this compound

The Gorham process is the standard method for depositing Parylene films.[13]

  • Vaporization: The solid di-p-xylylene dimer precursor is vaporized at approximately 150-175 °C.

  • Pyrolysis: The vaporized dimer is then passed through a high-temperature furnace (pyrolysis zone) at around 650-700 °C, where it cleaves into reactive p-xylylene monomers.

  • Deposition: The monomer gas is introduced into a room-temperature deposition chamber under vacuum. The monomers adsorb and polymerize on all exposed surfaces, forming a conformal and uniform polymer film.

X-ray Diffraction (XRD) Analysis

XRD is used to determine the crystal structure and degree of crystallinity of this compound films.

  • Sample Preparation: A thin film of this compound is deposited on a suitable substrate (e.g., silicon wafer).

  • Instrumentation: A diffractometer with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a range of 2θ angles (e.g., 10° to 40°).

  • Analysis: The resulting diffraction pattern shows peaks corresponding to the crystalline planes. The peak positions are used to determine the lattice parameters, and the peak broadening can be used to estimate the crystallite size using the Scherrer equation. The area under the crystalline peaks relative to the total scattered intensity provides an estimation of the degree of crystallinity.[14]

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the surface morphology of the films.[2]

  • Sample Preparation: The this compound coated substrate is mounted on an SEM stub. A thin conductive coating (e.g., gold or carbon) may be applied to prevent charging.

  • Imaging: The sample is placed in the SEM chamber under vacuum. A high-energy electron beam is scanned across the surface.

  • Signal Detection: Secondary electrons or backscattered electrons emitted from the surface are collected to form an image. The image reveals the surface topography with high resolution.

Atomic Force Microscopy (AFM)

AFM is used to obtain high-resolution three-dimensional images of the surface and to quantify surface roughness.[1]

  • Sample Preparation: The this compound coated substrate is placed on the AFM stage.

  • Imaging: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to the forces between the tip and the surface is measured by a laser and photodiode system.

  • Data Analysis: The deflection data is used to construct a 3D topographical map of the surface. From this map, various surface roughness parameters (e.g., Rq, Ra) can be calculated.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow from deposition and annealing parameters to the resulting .

ParyleneD_Properties cluster_process Process Parameters cluster_conditions Controlling Factors cluster_structure Crystal Structure cluster_morphology Film Morphology Deposition Deposition (CVD) Depo_Temp Deposition Temperature Deposition->Depo_Temp Depo_Rate Deposition Rate Deposition->Depo_Rate Annealing Post-Deposition Annealing Anneal_Temp Annealing Temperature Annealing->Anneal_Temp Anneal_Time Annealing Time Annealing->Anneal_Time Crystallinity Degree of Crystallinity Depo_Temp->Crystallinity Crystallite_Size Crystallite Size Depo_Temp->Crystallite_Size Surface_Roughness Surface Roughness Depo_Rate->Surface_Roughness Grain_Structure Grain/Globule Structure Depo_Rate->Grain_Structure Anneal_Temp->Crystallinity Anneal_Temp->Crystallite_Size Anneal_Time->Crystallinity Anneal_Time->Crystallite_Size Crystallinity->Surface_Roughness Crystallite_Size->Grain_Structure

Caption: Process-Structure-Morphology relationships in this compound films.

Conclusion

The are intricately linked to the deposition and processing conditions. While specific quantitative crystallographic data for this compound remains an area for further research, a comprehensive understanding of the qualitative relationships and the application of advanced characterization techniques can enable the tailoring of film properties for specific applications. For researchers, scientists, and drug development professionals, controlling these parameters is key to optimizing the performance of this compound as a high-performance coating and material in demanding environments.

References

Unraveling the Molecular Weight Distribution of Parylene D: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Parylene D, a chlorinated poly(p-xylylene), is a high-performance conformal coating prized for its exceptional thermal stability and barrier properties. A critical aspect of this polymer's performance is its molecular weight and molecular weight distribution, which directly influence its mechanical strength, barrier efficacy, and overall reliability. This in-depth technical guide provides a comprehensive overview of the molecular weight distribution of this compound polymers, including the established polymerization process and the analytical techniques used for its characterization.

The Synthesis of High Molecular Weight this compound

This compound is synthesized via a unique vapor deposition polymerization process, known as the Gorham process, which typically results in a high molecular weight polymer. This solvent-free method ensures a pure and uniform coating. The process can be broken down into three key stages:

  • Vaporization: The process begins with a solid, stable dimer precursor, dichloro-[2.2]paracyclophane. This powdered dimer is heated to approximately 150°C, causing it to sublime directly into a gaseous state.

  • Pyrolysis: The gaseous dimer then passes into a high-temperature pyrolysis furnace, heated to around 680°C. The intense heat cleaves the dimer into reactive monomeric radicals of chloro-p-xylylene.

  • Deposition and Polymerization: The reactive monomer gas is introduced into a room-temperature deposition chamber under vacuum. Upon contact with any surface, the monomers spontaneously adsorb and polymerize, forming a long-chain, linear polymer film of high molecular weight this compound.[1]

This process is visually represented in the following workflow diagram:

Figure 1. This compound Polymerization Process cluster_0 Vaporization Chamber cluster_1 Pyrolysis Furnace (680°C) cluster_2 Deposition Chamber (Room Temp) Dimer Precursor (Solid) Dimer Precursor (Solid) Monomer Radicals (Gas) Monomer Radicals (Gas) Dimer Precursor (Solid)->Monomer Radicals (Gas) Vaporization & Pyrolysis This compound Polymer Film This compound Polymer Film Monomer Radicals (Gas)->this compound Polymer Film Deposition & Polymerization

Figure 1. This compound Polymerization Process

Molecular Weight of this compound Polymers

Parylene polymers, including this compound, are known for their high molecular weight, which is a key contributor to their exceptional physical properties. While specific values for number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) for this compound are not widely published in commercial or academic literature, technical documentation frequently cites an approximate molecular weight of around 500,000 g/mol for the Parylene family of polymers.[1][2][3]

The table below summarizes the currently available information on the molecular weight of this compound.

ParameterValueSource
Approximate Molecular Weight~500,000 g/mol [1][2][3]
Number-Average Molecular Weight (Mn)Not Publicly Available-
Weight-Average Molecular Weight (Mw)Not Publicly Available-
Polydispersity Index (PDI)Not Publicly Available-

The lack of specific, publicly available data on Mn, Mw, and PDI is largely due to the analytical challenges associated with the characterization of Parylene polymers.

Experimental Protocol for Molecular Weight Characterization

The determination of the molecular weight distribution of polymers is most commonly achieved through Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC). However, the analysis of this compound presents a significant challenge due to its extremely low solubility in common organic solvents at ambient temperatures.[1][2][3] To overcome this, High-Temperature Gel Permeation Chromatography (HT-GPC) is the required analytical technique.

Below is a detailed, generalized experimental protocol for the analysis of this compound using HT-GPC, based on the known solubility characteristics of Parylene polymers and standard HT-GPC practices.

3.1. Sample Preparation

  • Solvent Selection: Due to the high crystallinity and robust nature of this compound, a high-boiling point solvent is necessary. Solvents such as 1,2,4-trichlorobenzene (B33124) (TCB) or α-chloronaphthalene are suitable choices. Parylene C, a similar polymer, is known to be soluble in chloro-naphthalene at 175°C.[2][3][4]

  • Dissolution: A small, precisely weighed sample of this compound film is placed in a vial with the chosen solvent. The vial is then heated in an oven or a sample preparation system at a high temperature (typically 150-175°C or higher ) for several hours with gentle agitation to ensure complete dissolution.[1][2][3]

  • Filtration: Once dissolved, the hot sample solution must be filtered through a high-temperature-resistant filter (e.g., a stainless steel frit) to remove any particulate matter before injection into the GPC system. This step is crucial to prevent clogging of the GPC columns.

3.2. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis

The HT-GPC system must be equilibrated at the same high temperature as the solvent used for sample dissolution to prevent polymer precipitation.

  • Instrumentation: A dedicated HT-GPC system equipped with a high-temperature pump, injector, columns, and detectors is required.

  • Columns: A set of columns suitable for high-temperature use and the chosen solvent, with a pore size appropriate for the expected high molecular weight of this compound, should be used.

  • Mobile Phase: The same high-boiling point solvent used for sample preparation (e.g., TCB) is used as the mobile phase.

  • Temperature: The entire system (injector, columns, and detectors) should be maintained at a constant high temperature (e.g., 160°C).

  • Detectors: A differential refractive index (DRI) detector is commonly used for concentration detection. For more detailed analysis, a multi-detector setup including a light scattering detector and a viscometer can provide absolute molecular weight determination.

  • Calibration: The system should be calibrated using narrow molecular weight distribution polymer standards (e.g., polystyrene or polyethylene) that are soluble in the mobile phase at the operating temperature.

The logical workflow for this experimental protocol is illustrated below:

Figure 2. HT-GPC Experimental Workflow for this compound cluster_prep Sample Preparation cluster_analysis HT-GPC Analysis cluster_data Data Processing weigh Weigh this compound Sample dissolve Dissolve in High-Boiling Solvent (e.g., TCB at >150°C) weigh->dissolve filter Filter Hot Solution dissolve->filter inject Inject into HT-GPC System filter->inject separate Separation by Size (High-Temperature Columns) inject->separate detect Detection (DRI, Light Scattering, etc.) separate->detect calibrate Calibration with Standards detect->calibrate calculate Calculate Mn, Mw, PDI calibrate->calculate

Figure 2. HT-GPC Experimental Workflow for this compound

Conclusion

References

Methodological & Application

Application Notes and Protocols: Chemical Vapor Deposition of Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the Chemical Vapor Deposition (CVD) process for Parylene D, a chlorinated poly(p-xylylene) variant known for its high thermal stability and excellent barrier properties. These application notes and protocols are intended to guide researchers and professionals in the effective application of this compound coatings for protecting critical components in research, electronics, and medical devices.

Introduction to this compound

This compound is a member of the Parylene polymer series, distinguished by the substitution of two chlorine atoms on the aromatic ring of the repeating monomer unit.[1][2] This modification grants it superior thermal endurance compared to other common variants like Parylene C and N.[3][4] While Parylene C is more widely used due to its combination of barrier and electrical properties, this compound is specified for applications demanding higher temperature resistance.[1][3] The coating is applied via a unique chemical vapor deposition (CVD) process, which occurs at room temperature and under vacuum, resulting in a highly conformal, pinhole-free, and uniform thin film.[5][6] This process, known as the Gorham process, ensures that even complex topographies with sharp edges, crevices, and internal surfaces are coated evenly.[7][8]

This compound is particularly valuable for protecting devices that may be exposed to elevated temperatures or harsh environments. Its applications include coating electronic circuits, sensors, and medical devices where a robust protective barrier is essential.[9][10]

Physicochemical Properties of Parylene Variants

The selection of a Parylene type depends on the specific requirements of the application. This compound's primary advantage is its thermal stability. The table below compares the key properties of this compound with Parylene N and C.

PropertyThis compoundParylene CParylene NTest Method
Mechanical
Tensile Strength (psi)11,00010,0006,500ASTM D882
Yield Strength (psi)9,0008,0006,300ASTM D882
Elongation to Break (%)1020040ASTM D882
Density (g/cm³)1.4181.2891.110ASTM D1505
Coefficient of Friction (Static)0.330.290.25ASTM D1894
Electrical
Dielectric Strength (V/mil @ 1 mil)5,5005,6007,000ASTM D149
Dielectric Constant (1 MHz)2.822.952.65ASTM D150
Dissipation Factor (1 MHz)0.0040.0130.0006ASTM D150
Thermal
Melting Temperature (°C)380290420-
Max. Continuous Service Temp. (°C)125[1]80[6]60-
Barrier
Water Vapor Transmission (g-mil/100in²-24hr)0.150.161.1ASTM E96
Gas Permeability (cm³-mil/100in²-24hr-atm)ASTM D1434
   O₂5.17.330.0
   N₂1.81.07.7
   CO₂12.67.7210

Note: Data compiled from multiple sources.[5][11][12][13] Values can vary based on deposition parameters and film thickness.

The Chemical Vapor Deposition (CVD) Process for this compound

The this compound coating is applied using the Gorham vapor deposition process, which involves three key stages conducted under vacuum.[3][7] This solvent-free method ensures the formation of a high-purity, conformal polymer film.[14]

  • Sublimation (Vaporization): The process starts with the solid, powdered precursor, dichloro[2.2]paracyclophane dimer.[15] This raw material is heated in a vaporizer at approximately 150-170°C, causing it to sublimate directly into a gas.[7][8]

  • Pyrolysis: The dimer gas then flows into a high-temperature furnace heated to between 550°C and 700°C.[7][16] This intense heat cleaves the dimer into two reactive monomer molecules of chloro-p-xylylene.[8][17]

  • Deposition (Polymerization): The reactive monomer gas is introduced into the room-temperature deposition chamber.[2] As the gas comes into contact with the cooler surfaces of the substrate, it spontaneously polymerizes, forming a long, linear polymer chain.[8][16] This process occurs at a molecular level, ensuring a completely uniform and conformal coating that penetrates even the smallest crevices.[3][6]

A cold trap, typically cooled to -90°C to -120°C, is used at the outlet of the deposition chamber to remove any unpolymerized monomer from the exhaust stream, protecting the vacuum pump.[16]

CVD_Workflow This compound CVD Process Workflow cluster_0 Step 1: Sublimation cluster_1 Step 2: Pyrolysis cluster_2 Step 3: Deposition Dimer Solid Dimer (Dichloro[2.2]paracyclophane) Monomer Reactive Monomer Gas (Chloro-p-xylylene) Dimer->Monomer ~150-170°C Vacuum Polymer Polymer Film (Poly(dichloro-p-xylylene)) Monomer->Polymer ~650-700°C Cleavage Coated_Substrate Coated Substrate Polymer->Coated_Substrate Room Temp Polymerization

Caption: Workflow of the this compound chemical vapor deposition process.

Chemical_Transformation Chemical Structure Transformation of this compound Dimer Dichloro[2.2]paracyclophane (Dimer Precursor) Monomer Chloro-p-xylylene (Reactive Monomer) Dimer->Monomer Pyrolysis (650-700°C) Polymer Poly(dichloro-p-xylylene) (Polymer Film) Monomer->Polymer Polymerization (Room Temperature)

Caption: Chemical transformation from dimer to polymer during CVD.

Process Parameters for this compound Deposition

Controlling the process parameters is critical for achieving a high-quality, uniform this compound film. While this compound deposits faster than Parylene C, this can make controlling uniformity more challenging.[16]

ParameterStageTypical RangePurpose & Notes
Dimer Mass LoadingVariesPrimary factor determining final film thickness. Calculated based on surface area and target thickness.[18]
Sublimation Temp. Sublimation150 - 170 °C[7]Converts solid dimer to gas. Temperature controls the rate of monomer generation.
Pyrolysis Temp. Pyrolysis650 - 700 °C[7][16]Cleaves the dimer into reactive monomers. Must be high enough for complete cleavage.
Chamber Pressure Deposition0.1 torr (approx. 13 Pa)[2]A low-pressure vacuum is essential for uniform deposition and penetration of the monomer gas.
Substrate Temp. DepositionRoom Temperature[16]Polymerization occurs on cool surfaces. Substrate temperature remains near ambient.[2][19]
Deposition Rate DepositionFaster than Parylene C[16]Influenced by sublimation rate and pressure. Slower rates can improve uniformity on complex parts.[18]

Detailed Experimental Protocol

This protocol outlines the standard procedure for coating a substrate with this compound using a commercial CVD system.

5.1. Substrate Preparation (Pre-Deposition)

  • Cleaning: Substrates must be meticulously cleaned to remove all contaminants, such as oils, dust, and moisture. This is crucial for ensuring optimal adhesion of the Parylene film. Standard laboratory procedures using appropriate solvents (e.g., isopropyl alcohol, acetone) followed by a deionized water rinse and thorough drying are recommended.

  • Masking: Areas that should not be coated must be hermetically sealed.[14] This can be achieved using specialized masking materials like tapes, boots, or liquid maskants that are compatible with vacuum conditions.

  • Adhesion Promotion: To enhance the bond between the this compound film and the substrate, an adhesion promoter is often applied. A common method is the vapor-phase deposition of an organosilane, such as A-174 (gamma-methacryloxypropyltrimethoxysilane), prior to the coating run.[7]

5.2. CVD System Operation

  • Load Dimer: Weigh the required amount of this compound dimer based on the desired film thickness and the total surface area to be coated (including chamber walls). Load the dimer into the vaporizer boat and place it in the sublimation furnace.[20]

  • Load Substrates: Securely mount the prepared and masked substrates onto fixtures within the deposition chamber. Ensure adequate spacing between parts to allow for uniform gas flow.[18]

  • Seal System: Close and seal the deposition chamber door. Place the cold trap in its housing.

  • Evacuate System: Start the vacuum pump to evacuate the system. A pressure of less than 200 mTorr should be achieved before starting the deposition cycle.[20]

  • Cool Cold Trap: Activate the chiller for the cold trap. The trap must reach its target temperature (typically <-90°C) before the heating stages begin.

5.3. Deposition Cycle

  • Initiate Process: Start the automated deposition cycle. The system will first heat the vaporizer to the set sublimation temperature (e.g., 160°C).

  • Pyrolysis: The system will then heat the pyrolysis furnace to its setpoint (e.g., 690°C).

  • Deposition: As the dimer vaporizes and passes through the pyrolysis furnace, the resulting monomer gas enters the deposition chamber and polymerizes onto the substrates. The process continues until all the dimer has been consumed.

  • Cycle Completion: Once the deposition is complete, the heaters will turn off, and the system will cool down.

5.4. Post-Deposition

  • Vent System: Once the system has cooled, slowly vent the chamber back to atmospheric pressure.

  • Unload Substrates: Open the chamber and carefully remove the coated substrates.

  • Demasking: Remove all masking materials from the substrates. This step should be done carefully to avoid damaging the coating.

  • Inspection: Inspect the coated parts for film thickness, uniformity, and overall quality. Adhesion tests (e.g., tape test per ASTM D3359) may be performed to verify coating integrity.[16]

Applications in Research and Drug Development

This compound's unique properties make it suitable for demanding applications where thermal and chemical resistance is paramount.

  • Protective Coating for Electronics: In research and development, sensitive electronic components, sensors, and printed circuit boards (PCBs) often require protection from harsh chemicals, moisture, and corrosive environments.[10][21] this compound provides a robust, dielectric barrier that ensures the reliability and longevity of these devices.[10]

  • Medical Device and Drug Delivery Systems: While Parylenes N and C are more common in implantable devices, this compound can be used to coat components of complex drug delivery systems, particularly those that might undergo high-temperature sterilization or are exposed to aggressive chemical agents.[1][22] It can serve as a protective barrier on non-implantable medical electronics or as a dry-film lubricant on moving components.[22][23]

  • Microelectromechanical Systems (MEMS): In MEMS used for research and diagnostics, this compound can act as an anti-stiction layer due to its low coefficient of friction and as a dielectric layer, protecting delicate micro-fabricated structures.[21]

  • Biocompatible Primer: Parylene can function as a biocompatible primer or tie layer, improving the adhesion between a device substrate and a drug-eluting or lubricious coating.[10][24]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Adhesion / Delamination - Inadequate surface cleaning.- Improper or no adhesion promoter used.- Implement a more rigorous cleaning protocol.- Ensure correct application of Silane A-174 or other appropriate adhesion promoter.[16]
Non-Uniform Coating Thickness - High deposition rate.- "Shadowing" from complex geometry or improper fixturing.- Poor monomer flow distribution.[18]- Reduce the sublimation rate to slow down deposition.- Optimize substrate placement and consider rotation to avoid line-of-sight issues.- Adjust system parameters to improve monomer dispersion.
Rough or Hazy Film - Deposition pressure is too high.- High sublimation rate leading to poor film quality.[25]- Check for vacuum leaks.- Reduce the sublimation temperature to achieve a lower, more controlled deposition rate.
Flaking in Chamber - Excessive buildup on chamber walls from previous runs.- Clean the chamber walls, fixtures, and pyrolysis tube according to the manufacturer's maintenance schedule.

References

Application Notes and Protocols for Gorham Process-Based Deposition of Parylene D Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D is a chlorinated poly(p-xylylene) polymer that offers a unique combination of properties, making it a valuable material for a wide range of applications in research, medical devices, and drug development.[1] Its high thermal stability, excellent barrier properties against moisture and gases, and biocompatibility make it an ideal candidate for conformal coatings on various substrates. The Gorham process, a chemical vapor deposition (CVD) method, is the primary technique for producing high-purity, pinhole-free this compound thin films.[1][2]

This document provides detailed application notes and experimental protocols for the deposition of this compound thin films using the Gorham process. It is intended to guide researchers, scientists, and drug development professionals in achieving high-quality, reproducible coatings for their specific applications.

Properties of this compound

This compound possesses a distinct set of physical, mechanical, electrical, and thermal properties that differentiate it from other members of the Parylene family, such as Parylene N and C. These properties are summarized in the tables below for easy comparison.

Table 1: Physical and Mechanical Properties of this compound
PropertyValue
ColorTransparent
Density1.418 g/cm³
Tensile Strength11,000 psi
Yield Strength9,000 psi
Elongation at Break10%
Coefficient of Friction (Static)0.33
Coefficient of Friction (Dynamic)0.31
Water Absorption (24 hr)0.06%
Table 2: Electrical Properties of this compound
PropertyValue
Dielectric Constant (1 kHz)2.82
Dielectric Constant (1 MHz)2.80
Dissipation Factor (1 kHz)0.004
Dissipation Factor (1 MHz)0.003
Dielectric Strength5,500 V/mil
Volume Resistivity1 x 10¹⁷ Ω-cm
Table 3: Thermal Properties of this compound
PropertyValue
Melting Point380 °C
Max. Continuous Service Temperature130 °C
Thermal Conductivity0.082 W/m·K

The Gorham Process for this compound Deposition

The Gorham process is a three-step vacuum deposition technique that transforms a solid dimer precursor into a conformal polymer film on a substrate.

  • Sublimation: The process begins with the sublimation of the solid di-p-xylylene dimer precursor in a vaporizer. For this compound, the dimer is dichloro-[2.2]paracyclophane.

  • Pyrolysis: The gaseous dimer then passes through a high-temperature pyrolysis furnace where it is cleaved into reactive monomers.

  • Deposition: Finally, the monomer gas enters a deposition chamber at ambient temperature, where it adsorbs and polymerizes onto all exposed surfaces, forming a uniform and conformal this compound thin film.

Experimental Protocols

Substrate Preparation

Proper substrate preparation is critical to ensure good adhesion and film quality.

Protocol for Substrate Cleaning:

  • Solvent Cleaning:

    • Ultrasonically clean the substrates in a sequence of solvents such as acetone, and isopropyl alcohol (IPA) for 10-15 minutes each to remove organic contaminants.

    • Rinse thoroughly with deionized (DI) water between each solvent clean.

  • Drying:

    • Dry the substrates using a stream of high-purity nitrogen gas.

    • For moisture-sensitive substrates, bake in an oven at 100-120 °C for at least 30 minutes to remove any residual moisture.

Protocol for Adhesion Promotion using A-174 Silane (B1218182):

For many substrates, an adhesion promoter is necessary to enhance the bonding between the substrate and the this compound film. A-174 (γ-methacryloxypropyltrimethoxysilane) is a commonly used adhesion promoter.

  • Solution Preparation: Prepare a solution of A-174 silane in a mixture of IPA and DI water. A typical ratio is 1 part A-174 silane to 10 parts DI water and 150 parts IPA by volume.

  • Application:

    • Immerse the cleaned and dried substrates in the A-174 solution for 5-10 minutes with gentle agitation.

    • Alternatively, the A-174 solution can be applied via spin-coating for flat substrates.

  • Rinsing and Curing:

    • Rinse the substrates with IPA to remove excess silane.

    • Cure the substrates in an oven at 100 °C for 10-15 minutes.

Gorham Process for this compound Deposition

Table 4: Recommended Process Parameters for this compound Deposition

ParameterRecommended ValueNotes
Dimer Precursor Dichloro-[2.2]paracyclophaneHigh purity is essential for optimal film properties.
Vaporizer Temperature 150 - 175 °CAdjust to control the sublimation rate of the dimer.
Pyrolysis Temperature 680 - 700 °CEnsures complete cleavage of the dimer into reactive monomers.
Deposition Chamber Pressure 10 - 25 mTorrLower pressures increase the mean free path of the monomer, leading to more conformal coatings.
Substrate Temperature Room TemperatureThe deposition process is typically carried out at ambient temperature.
Deposition Rate Faster than Parylene CThe exact rate depends on process parameters; monitoring is recommended.[3]

Deposition Protocol:

  • Loading: Place the cleaned and prepared substrates into the deposition chamber. Load the appropriate amount of this compound dimer into the vaporizer boat. The amount of dimer will determine the final film thickness.

  • Pump Down: Evacuate the system to the desired base pressure (typically < 5 mTorr).

  • Heating:

    • Heat the vaporizer to the setpoint temperature to begin sublimation of the dimer.

    • Simultaneously, heat the pyrolysis furnace to its setpoint temperature.

  • Deposition: The sublimed dimer gas will flow through the pyrolysis furnace, crack into monomers, and then enter the deposition chamber to polymerize on the substrates.

  • Monitoring: Monitor the film thickness in-situ using a quartz crystal microbalance or other thickness monitoring equipment.

  • Venting: Once the desired thickness is achieved, turn off the heaters and allow the system to cool down before venting to atmospheric pressure with an inert gas like nitrogen.

  • Unloading: Carefully remove the coated substrates from the chamber.

Post-Deposition Annealing (Optional)

Annealing the this compound film after deposition can improve its mechanical properties and thermal stability.

Annealing Protocol:

  • Place the coated substrates in a vacuum oven or a furnace with an inert atmosphere (e.g., nitrogen or argon).

  • Heat the substrates to a temperature between 150 °C and 200 °C.

  • Hold at the set temperature for a duration of 1 to 3 hours.

  • Allow the substrates to cool down slowly to room temperature before removal.

Visualizations

Gorham Process Workflow

Gorham_Process_Workflow Gorham Process for this compound Deposition cluster_0 Vaporization Stage cluster_1 Pyrolysis Stage cluster_2 Deposition Stage Dimer Solid Dimer (Dichloro-[2.2]paracyclophane) Vaporizer Vaporizer (150-175 °C) Dimer->Vaporizer Sublimation Dimer_Vapor Gaseous Dimer Vaporizer->Dimer_Vapor Pyrolysis Pyrolysis Furnace (680-700 °C) Dimer_Vapor->Pyrolysis Monomer Reactive Monomer (p-xylylene) Pyrolysis->Monomer Cleavage Deposition_Chamber Deposition Chamber (Room Temperature, 10-25 mTorr) Monomer->Deposition_Chamber Polymer_Film This compound Thin Film Deposition_Chamber->Polymer_Film Polymerization Substrate Substrate Substrate->Deposition_Chamber

Caption: Workflow of the Gorham process for this compound thin film deposition.

Chemical Transformation of this compound

Caption: Chemical structures of the dimer, monomer, and polymer in the this compound process.

Process Parameters vs. Film Properties

Parameters_Properties Influence of Process Parameters on Film Properties cluster_params Process Parameters cluster_props Film Properties Vap_Temp Vaporizer Temperature Thickness Thickness Vap_Temp->Thickness Controls Deposition Rate Uniformity Uniformity Vap_Temp->Uniformity High rates can decrease uniformity Pyr_Temp Pyrolysis Temperature Crystallinity Crystallinity Pyr_Temp->Crystallinity Affects Monomer Purity Pressure Chamber Pressure Pressure->Thickness Affects Deposition Rate Pressure->Uniformity Impacts Mean Free Path Sub_Temp Substrate Temperature Adhesion Adhesion Sub_Temp->Adhesion Influences Initial Layer

References

Application Notes and Protocols for Parylene D Coating of Printed Circuit Boards (PCBs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Parylene D as a conformal coating for protecting printed circuit boards (PCBs). This document includes detailed protocols for its application, a summary of its key properties, and a comparison with other relevant materials. The information is intended to guide researchers and professionals in utilizing this compound for robust and reliable electronic protection in sensitive applications.

Introduction to this compound

This compound is a member of the poly(p-xylylene) family of polymers, distinguished by the substitution of two chlorine atoms on the aromatic ring.[1][2][3] This modification endows this compound with enhanced thermal stability compared to other common variants like Parylene N and C, making it suitable for applications with higher operating temperatures.[3][4][5][6] It is applied via a unique chemical vapor deposition (CVD) process, which results in a truly conformal, pinhole-free coating that uniformly covers all surfaces, including sharp edges, crevices, and complex geometries.[2][7][8] This process occurs at room temperature within a vacuum, eliminating thermal and mechanical stress on the PCB components.[8]

Key Properties of this compound

This compound offers a unique combination of physical, electrical, and barrier properties, making it an excellent choice for protecting sensitive electronics in demanding environments.

Physical and Mechanical Properties

This compound coatings are known for their physical robustness and ability to withstand harsh conditions.

PropertyThis compoundParylene NParylene CTest Method
Tensile Strength (MPa)754570ASTM D882
Yield Strength (MPa)603255ASTM D882
Elongation to Break (%)1030200ASTM D882
Density (g/cm³)1.4181.1101.289ASTM D1505
Coefficient of Friction (Static)0.350.250.29ASTM D1894

Data sourced from multiple references.[9]

Electrical Properties

This compound provides excellent dielectric insulation, crucial for preventing short circuits and ensuring the electrical integrity of PCBs.[4]

PropertyThis compoundParylene NParylene CTest Method
Dielectric Strength (V/mil @ 1 mil)5,5007,0006,900ASTM D149
Dielectric Constant (1 kHz)2.822.652.83ASTM D150
Dissipation Factor (1 kHz)0.0030.00020.015ASTM D150
Volume Resistivity (Ω-cm)2 x 10¹⁶1.4 x 10¹⁷8.8 x 10¹⁶ASTM D257

Data sourced from multiple references.[9][10]

Barrier Properties

A key advantage of Parylene coatings is their exceptional barrier performance against moisture, chemicals, and gases.[7][11]

PropertyThis compoundParylene NParylene CTest Method
Water Vapor Transmission Rate (g-mil/100in²-24hr)0.090.590.08ASTM E96
Gas Permeability (cc-mil/100in²-24hr-atm)
N₂1.97.73.8ASTM D1434
O₂5.13910.9ASTM D1434
CO₂12.621027.8ASTM D1434

Data sourced from multiple references.[12][13]

Thermal Properties

This compound exhibits superior thermal stability compared to Parylene N and C.[5]

PropertyThis compoundParylene NParylene C
Max. Continuous Service Temperature (°C)1006080
Melting Point (°C)380420290

Data sourced from multiple references.[4][6][9][14]

Experimental Protocol: this compound Coating of PCBs

The application of this compound is a multi-step process that requires specialized equipment. The following protocol outlines the key stages for coating PCBs.

Materials and Equipment
  • This compound dimer (solid, granular powder)

  • Adhesion promoter (e.g., A-174 silane)

  • Masking materials (tapes, boots, liquid latex)

  • Parylene deposition system (vacuum chamber, vaporizer, pyrolysis furnace, deposition chamber)

  • Cleaning agents (e.g., isopropyl alcohol, deionized water)

  • Plasma cleaner (optional, for enhanced surface activation)

Pre-Deposition Procedure
  • Cleaning: Thoroughly clean the PCBs to remove any contaminants such as flux residues, oils, and particulates.[15] This is a critical step to ensure proper adhesion of the coating. Standard cleaning protocols using solvents like isopropyl alcohol followed by a deionized water rinse are common. For enhanced cleaning, a plasma treatment can be employed.

  • Masking: Carefully mask all areas on the PCB that should not be coated, such as connector pins, test points, and grounding pads.[15] This is a meticulous process as the gaseous monomer can penetrate any exposed area.[15]

  • Adhesion Promotion: Apply an adhesion promoter, such as A-174 silane, to the PCBs. This can be done through immersion, spraying, or vapor phase deposition.[16] The adhesion promoter forms a chemical bond with the substrate surface, significantly improving the adhesion of the this compound coating.[16]

  • Loading: Securely mount the masked and primed PCBs onto fixtures and place them inside the deposition chamber.

Chemical Vapor Deposition (CVD) Process

The this compound coating is applied using a chemical vapor deposition process within a specialized vacuum system.[7][15][17]

  • Vaporization: The solid this compound dimer is placed in the vaporizer section of the deposition system. The temperature is raised to approximately 150°C under vacuum, causing the dimer to sublimate directly into a gaseous state.[4]

  • Pyrolysis: The gaseous dimer then flows into the pyrolysis furnace, which is heated to around 650°C.[4] At this high temperature, the dimer is cleaved into its reactive monomeric form, di-p-xylylene.

  • Deposition: The monomer gas is then introduced into the room-temperature deposition chamber containing the PCBs.[4][8] As the monomer comes into contact with the surfaces of the PCBs, it spontaneously polymerizes, forming a thin, uniform, and conformal film of this compound.[8] The thickness of the coating is controlled by the amount of dimer used and the deposition time.[18]

Post-Deposition Procedure
  • Venting and Unloading: Once the deposition process is complete, the vacuum chamber is slowly vented back to atmospheric pressure. The fixtures holding the coated PCBs are then carefully removed from the chamber.

  • Demasking: The masking materials are meticulously removed from the PCBs. This step requires precision to avoid damaging the coating or the underlying components.

  • Inspection: The coated PCBs are inspected for coating uniformity, thickness, and any potential defects.

Visualizing the Process and Properties

This compound Coating Workflow

The following diagram illustrates the key stages of the this compound coating process, from substrate preparation to the final coated product.

G This compound Coating Workflow cluster_prep Preparation cluster_cvd Chemical Vapor Deposition (CVD) cluster_post Post-Processing Cleaning PCB Cleaning Masking Masking of Keep-Out Areas Cleaning->Masking Adhesion Adhesion Promotion Masking->Adhesion Vaporization Vaporization of Dimer (~150°C) Adhesion->Vaporization Pyrolysis Pyrolysis to Monomer (~650°C) Vaporization->Pyrolysis Deposition Polymerization on PCB (Room Temperature) Pyrolysis->Deposition Demasking Demasking Deposition->Demasking Inspection Final Inspection Demasking->Inspection

Caption: Workflow for this compound coating of PCBs.

Logical Relationships of this compound Properties

This diagram shows the relationship between the chemical structure of this compound and its resulting key performance characteristics for PCB protection.

G This compound Property Relationships Structure Di-chloro Substituted p-xylylene Structure Thermal High Thermal Stability Structure->Thermal Electrical Excellent Dielectric Properties Structure->Electrical Barrier Superior Moisture & Chemical Barrier Structure->Barrier CVD Chemical Vapor Deposition Process Conformal Truly Conformal & Pinhole-Free Coverage CVD->Conformal Protection Reliable PCB Protection Thermal->Protection Electrical->Protection Barrier->Protection Conformal->Protection

Caption: Key properties of this compound for PCB protection.

Conclusion

This compound offers a high-performance solution for the conformal coating of printed circuit boards, particularly in applications requiring enhanced thermal stability and robust protection against moisture, chemicals, and electrical interference. Its unique chemical vapor deposition process ensures a uniform and pinhole-free coating that is unattainable with many liquid coating methods. While the process requires specialized equipment and meticulous preparation, the resulting level of protection and reliability makes this compound an excellent choice for critical electronic assemblies in research, scientific, and medical applications.

References

Application Notes and Protocols for Using Parylene D as a Moisture Barrier for Microelectronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Parylene D as a high-performance moisture barrier for sensitive microelectronics. This document includes detailed properties, experimental protocols for deposition and testing, and visual representations of key processes.

This compound, a chlorinated poly(para-xylylene), is a conformal coating applied via chemical vapor deposition (CVD). This process results in a pinhole-free, uniform coating that provides excellent protection against moisture, chemicals, and corrosive gases, even at minimal thicknesses.[1][2][3] Its superior barrier properties and high thermal stability make it a suitable candidate for protecting critical electronic components in harsh environments.

Data Presentation: this compound Moisture Barrier Properties

The following table summarizes the key moisture barrier and physical properties of this compound in comparison to other common Parylene variants and conformal coatings.

PropertyThis compoundParylene CParylene NEpoxy (ER)Polyurethane (UR)Silicone (SR)
Water Vapor Transmission Rate (WVTR) (g·mm/m²·day) 0.09 0.080.590.940.93 - 3.41.7 - 47.5
Gas Permeability (N₂) (cc·mm/m²·day)1.80.43.01.631.5-
Gas Permeability (O₂) (cc·mm/m²·day)12.62.815.4478.719,685
Dielectric Strength (V/mil)5,5005,6007,0002,2003,5002,000
Melting Point (°C)380290420CuredCuredCured
Continuous Service Temperature (°C)1008060150120200

Data compiled from multiple sources. Values can vary based on deposition parameters and testing conditions.

Experimental Protocols

Protocol 1: this compound Deposition via Chemical Vapor Deposition (CVD)

This protocol outlines the steps for depositing a this compound conformal coating onto microelectronic substrates.

1. Substrate Preparation and Cleaning:

  • Initial Inspection: Visually inspect the microelectronic assemblies for any contaminants like dust, flux residues, or oils.[4]

  • Cleaning:

    • For loose particles, use oil-free compressed air or a soft brush.[4]

    • For tougher residues like flux, use a specialized PCB cleaning solvent such as isopropyl alcohol (IPA) with a purity of at least 99%.[4] This can be applied with a soft, lint-free cloth or through an ultrasonic cleaning system.

    • Rinse thoroughly with deionized water.

  • Drying: Dry the substrates in an oven to completely remove any moisture, which is critical for good adhesion.

  • Handling: After cleaning, handle substrates with powder-free nitrile gloves to prevent re-contamination.[4]

2. Masking:

  • Identify areas that must not be coated, such as connectors, test points, and gold fingers.[5]

  • Apply masking materials like tapes, dots, or liquid latex to these keep-out zones.[5] For complex geometries, custom reusable masking boots can be used.

3. Adhesion Promotion:

  • To enhance the adhesion of this compound to the substrate, a surface treatment is often required.[6]

  • A common method is the application of A-174 silane (B1218182) (gamma-methacryloxypropyltrimethoxysilane).[6] This can be done through vapor phase deposition within the coating chamber or by dipping/wiping the substrate with a dilute silane solution followed by curing.

4. This compound Deposition:

The deposition process occurs in a specialized vacuum system and consists of three main stages.[6][7][8]

  • Vaporization:

    • Place the calculated amount of solid di-para-xylylene dimer (the raw material for this compound) into the vaporizer section of the deposition system.

    • Heat the vaporizer to approximately 150°C under vacuum, causing the dimer to sublimate into a gaseous state.[6][7]

  • Pyrolysis:

    • The dimer gas flows into the pyrolysis furnace.

    • Heat the gas to approximately 680°C. This high temperature cleaves the dimer into reactive monomer molecules.[6][7]

  • Deposition:

    • The monomer gas is introduced into the room-temperature deposition chamber containing the prepared microelectronic substrates.

    • As the monomer gas comes into contact with the cooler surfaces of the substrates, it spontaneously polymerizes, forming a thin, uniform, and conformal this compound film.[6][7] The thickness of the coating is controlled by the amount of dimer used and the deposition time.

5. Post-Deposition:

  • Once the desired thickness is achieved, the system is brought back to atmospheric pressure.

  • Carefully remove the masking materials.

  • Inspect the coated substrates for any defects.

Protocol 2: Evaluation of Moisture Barrier Performance

This protocol describes methods for testing the effectiveness of the this compound coating as a moisture barrier.

1. Water Vapor Transmission Rate (WVTR) Testing (ASTM F1249):

This method uses a modulated infrared sensor to measure the rate of water vapor transmission through the this compound film.[9][10][11][12]

  • Sample Preparation: A free-standing film of this compound of a known thickness is required. This can be achieved by depositing the polymer onto a smooth, flat substrate from which it can be later released.

  • Test Procedure:

    • The this compound film is sealed between a wet chamber (controlled high humidity) and a dry chamber (low humidity).[9]

    • A carrier gas flows through the dry chamber and transports any permeated water vapor to a modulated infrared sensor.

    • The sensor measures the amount of water vapor, and the WVTR is calculated in grams per square meter per day (g/m²/day).[11]

    • The test is conducted under specific temperature and humidity conditions (e.g., 38°C and 90% RH).

2. Moisture and Insulation Resistance Testing (IPC-TM-650, Method 2.6.3):

This test evaluates the ability of the coated microelectronic assembly to maintain high insulation resistance in a humid environment.[13][14][15][16]

  • Test Vehicle: A test board with a standard comb pattern (e.g., IPC-B-25) is coated with this compound according to Protocol 1. An uncoated control board is also used.

  • Test Procedure:

    • Place the coated and uncoated test boards in a humidity chamber.

    • Subject the boards to a controlled high-humidity and high-temperature environment (e.g., 85°C and 85% RH) for a specified duration (e.g., 1000 hours).

    • A DC voltage bias is applied across the comb pattern throughout the test.

    • Periodically measure the insulation resistance between the conductors of the comb pattern.

    • A significant drop in insulation resistance on the coated board indicates a failure of the moisture barrier.

3. Seal (Hermeticity) Testing (MIL-STD-883, Method 1014):

For cavity-containing microelectronic packages, this test determines the effectiveness of the this compound coating in sealing the package.[1][17][18]

  • Test Procedure (Fine Leak Test):

    • The coated device is placed in a chamber pressurized with a tracer gas (typically helium).

    • After a set time, the device is removed and placed in a vacuum chamber connected to a mass spectrometer.

    • The mass spectrometer detects any helium leaking out of the package, indicating a breach in the seal.

  • Test Procedure (Gross Leak Test):

    • The device is submerged in a fluorocarbon liquid under pressure.

    • It is then transferred to a bath of the same liquid at a higher temperature.

    • A stream of bubbles emanating from the device indicates a gross leak.

Visualizations

G cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_post Post-Deposition Inspection Inspection Cleaning Cleaning Inspection->Cleaning Drying Drying Cleaning->Drying Masking Masking Drying->Masking Adhesion Promotion Adhesion Promotion Masking->Adhesion Promotion Vaporization Vaporization Adhesion Promotion->Vaporization Pyrolysis Pyrolysis Vaporization->Pyrolysis Deposition Deposition Pyrolysis->Deposition Demasking Demasking Deposition->Demasking Demasking->Inspection

Caption: this compound Deposition Workflow.

G Coated Substrate Coated Substrate WVTR Testing (ASTM F1249) WVTR Testing (ASTM F1249) Coated Substrate->WVTR Testing (ASTM F1249) Insulation Resistance Testing (IPC-TM-650) Insulation Resistance Testing (IPC-TM-650) Coated Substrate->Insulation Resistance Testing (IPC-TM-650) Seal Testing (MIL-STD-883) Seal Testing (MIL-STD-883) Coated Substrate->Seal Testing (MIL-STD-883) Data Analysis & Reporting Data Analysis & Reporting WVTR Testing (ASTM F1249)->Data Analysis & Reporting Insulation Resistance Testing (IPC-TM-650)->Data Analysis & Reporting Seal Testing (MIL-STD-883)->Data Analysis & Reporting

Caption: Moisture Barrier Performance Evaluation Workflow.

G node1 External Environment (Moisture, Corrosive Gases) node2 This compound Barrier (Uniform, Pinhole-Free Conformal Coating) node1->node2 Blocks Moisture Ingress node3 Microelectronics Substrate (Sensitive Components) node2->node3 Protects Components

Caption: Conceptual Model of this compound Moisture Barrier.

References

Application Notes and Protocols for Parylene D Coatings on Medical Implantable Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Parylene D as a conformal coating for implantable medical devices. This document details the material's properties, deposition process, and critical characterization protocols to ensure optimal performance and biocompatibility.

This compound, a chlorinated poly(para-xylylene), offers a unique combination of properties that make it a suitable candidate for the demanding environment of the human body. Its high thermal stability, excellent barrier properties, and biocompatibility make it an effective choice for protecting sensitive electronic components and creating a barrier between the device and biological tissues.[1][2]

Quantitative Data of this compound Properties

The following tables summarize the key physical, mechanical, electrical, barrier, and thermal properties of this compound, with comparative data for other common Parylene variants where available.

Table 1: Physical and Mechanical Properties of Parylene Variants

PropertyThis compoundParylene CParylene NTest Method
Density (g/cm³) 1.4181.2891.102-
Tensile Strength (psi) 11,00010,0006,500ASTM D882
Young's Modulus (psi) 450,000400,000350,000ASTM D882
Elongation at Break (%) 1020040ASTM D882
Coefficient of Friction (Static) 0.310.290.25ASTM D1894
Coefficient of Friction (Dynamic) 0.300.280.25ASTM D1894
Hardness (Rockwell) R85R80R65ASTM D785

Table 2: Electrical Properties of Parylene Variants

PropertyThis compoundParylene CParylene NTest Method
Dielectric Strength (V/mil @ 1 mil) 5,0005,6007,000ASTM D149
Dielectric Constant (1 MHz) 2.822.952.65ASTM D150
Dissipation Factor (1 MHz) 0.0040.0130.0006ASTM D150
Volume Resistivity (ohm-cm @ 23°C, 50% RH) 1 x 10¹⁶6 x 10¹⁶1 x 10¹⁷ASTM D257
Surface Resistivity (ohm @ 23°C, 50% RH) 1 x 10¹⁵1 x 10¹⁶1 x 10¹⁶ASTM D257

Table 3: Barrier and Thermal Properties of Parylene Variants

PropertyThis compoundParylene CParylene NTest Method
Water Vapor Transmission (g-mil/100 in²-24hr) 0.100.150.9ASTM E96
Gas Permeability (cm³-mil/100 in²-24hr-atm) ASTM D1434
Nitrogen3.97.730.0
Oxygen11.030.0150.0
Carbon Dioxide13.015.0600.0
Melting Temperature (°C) 380290420-
Max Continuous Service Temp. in Air (°C) 13010060-
Thermal Conductivity (W/m-K) 0.1260.0840.126-

Experimental Protocols

Detailed methodologies for the deposition and characterization of this compound coatings are provided below.

Substrate Preparation Protocol

Proper substrate preparation is critical to ensure strong adhesion of the this compound coating.[3]

Materials:

  • Substrate/Device to be coated

  • Isopropyl alcohol (IPA)

  • Deionized (DI) water

  • Nitrogen gas source

  • Adhesion promoter (e.g., A-174 silane)

  • Plasma cleaner (optional)

Procedure:

  • Cleaning: Thoroughly clean the substrate to remove any organic residues, oils, and particulate matter. This can be achieved by sonication in isopropyl alcohol followed by a rinse with deionized water.

  • Drying: Dry the substrate completely using a stream of filtered nitrogen gas or by baking in an oven at a temperature compatible with the substrate material.

  • Surface Activation (Optional): For substrates with low surface energy, an oxygen plasma treatment can be used to activate the surface and improve adhesion.

  • Adhesion Promotion: Apply an adhesion promoter to the cleaned and dried substrate. A-174 silane (B1218182) is commonly used for many substrates. This can be done through vapor phase deposition or by dip-coating in a dilute solution of the silane.

This compound Chemical Vapor Deposition (CVD) Protocol

This compound is deposited using a specialized vacuum deposition process.[4][5]

Equipment:

  • Parylene Deposition System (includes vaporizer, pyrolysis furnace, and deposition chamber)

  • This compound dimer (di-chloro-p-xylylene)

  • Vacuum pump

  • Cold trap

Procedure:

  • Loading: Place the prepared substrates into the deposition chamber.

  • Dimer Measurement: Weigh the required amount of this compound dimer. The amount will depend on the desired coating thickness and the surface area of the substrates.

  • System Evacuation: Seal the deposition system and evacuate it to a base pressure of approximately 10-20 mTorr.

  • Vaporization: Heat the dimer in the vaporizer to approximately 120-150°C. This causes the solid dimer to sublimate into a gaseous state.[4][5]

  • Pyrolysis: Pass the gaseous dimer through the pyrolysis furnace, which is heated to 650-700°C. At this temperature, the dimer is cleaved into reactive monomer molecules.[4]

  • Deposition: The monomer gas flows into the room-temperature deposition chamber where it spontaneously polymerizes onto all exposed surfaces of the substrates, forming a conformal, pinhole-free film.[4][6]

  • Process Termination: Once the desired coating thickness is achieved, the system is brought back to atmospheric pressure, and the coated substrates are removed.

Coating Thickness Measurement Protocol

Accurate measurement of the coating thickness is essential for quality control.

Methods:

  • Spectral Reflectance: A non-contact method that measures the interference of light reflected from the coating and the substrate to determine thickness. This is a rapid and accurate method suitable for in-process monitoring.[7]

  • Profilometry: A contact method where a stylus is dragged across a step edge of the coating to measure the height difference between the coated and uncoated areas.[7]

  • Ellipsometry: A non-destructive optical technique that measures the change in polarization of light upon reflection from the surface to determine film thickness and refractive index.[7]

Procedure (using Profilometry):

  • Create a step edge on a witness coupon or a designated area of the substrate by masking a small section before deposition.

  • After deposition, remove the masking to expose the step.

  • Place the sample on the profilometer stage.

  • Position the stylus on the uncoated surface near the step edge.

  • Initiate the scan, allowing the stylus to move across the step onto the coated surface.

  • The profilometer software will measure the vertical displacement of the stylus, which corresponds to the coating thickness.

Adhesion Testing Protocol (ASTM D3359 - Tape Test)

This protocol describes a standard method for assessing the adhesion of the this compound coating to the substrate.[8][9][10]

Materials:

  • Cutting tool (sharp razor blade, scalpel, or a special cross-hatch cutter)

  • Pressure-sensitive tape with specified adhesion strength

  • Illuminated magnifier

Procedure (Method B: Cross-Cut Tape Test for coatings < 5 mils thick):

  • Make a series of six or eleven parallel cuts through the coating to the substrate. The spacing between cuts should be 1 mm for coatings up to 2 mils and 2 mm for coatings between 2 and 5 mils.[10]

  • Make a second series of parallel cuts perpendicular to the first, creating a cross-hatch pattern.[9]

  • Remove any loose coating debris from the grid with a soft brush.

  • Apply a strip of the specified pressure-sensitive tape over the grid and press it down firmly with a pencil eraser to ensure good contact.[10]

  • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[11]

  • Inspect the grid area using an illuminated magnifier and classify the adhesion according to the ASTM D3359 scale (5B for no detachment to 0B for severe detachment).

Biocompatibility Assessment Protocol (based on ISO 10993)

Parylene coatings on medical devices must be evaluated for biocompatibility according to the ISO 10993 series of standards.[3][12][13][14] The specific tests required depend on the nature and duration of the device's contact with the body.

Key Biocompatibility Endpoints for Implantable Devices:

  • Cytotoxicity (ISO 10993-5): Assesses the potential for the material to cause cell death.

  • Sensitization (ISO 10993-10): Evaluates the potential to induce an allergic reaction.

  • Irritation or Intracutaneous Reactivity (ISO 10993-10): Determines the potential for the material to cause local irritation.

  • Systemic Toxicity (Acute) (ISO 10993-11): Assesses the potential for systemic toxic effects following a single exposure.

  • Genotoxicity (ISO 10993-3): Evaluates the potential for the material to damage genetic material.

  • Implantation (ISO 10993-6): Assesses the local tissue response to the implanted material over time.

  • Hemocompatibility (ISO 10993-4): Evaluates the interaction of the material with blood.

General Workflow:

  • Device Categorization: Classify the medical device based on the nature and duration of body contact as per ISO 10993-1.

  • Material Characterization: Fully characterize the this compound coating and any potential leachables or extractables.

  • Endpoint Selection: Based on the device category, determine the required biocompatibility endpoints to be evaluated.

  • Test Execution: Conduct the necessary in vitro and in vivo tests according to the specific parts of the ISO 10993 standard.

  • Data Evaluation and Risk Assessment: Analyze the test results to assess the overall biological safety of the this compound-coated device.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the application of this compound coatings.

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep This compound Deposition cluster_char Coating Characterization cluster_final Final Device Cleaning Cleaning (IPA, DI Water) Drying Drying (N2 Gas) Cleaning->Drying Activation Surface Activation (Optional, Plasma) Drying->Activation Adhesion Adhesion Promotion (Silane) Activation->Adhesion Loading Substrate Loading Adhesion->Loading Vaporization Vaporization (120-150°C) Loading->Vaporization Pyrolysis Pyrolysis (650-700°C) Vaporization->Pyrolysis Deposition Deposition (Room Temp) Pyrolysis->Deposition Thickness Thickness Measurement Deposition->Thickness AdhesionTest Adhesion Testing Thickness->AdhesionTest Biocompatibility Biocompatibility Assessment AdhesionTest->Biocompatibility FinalDevice Coated Medical Device Biocompatibility->FinalDevice

Caption: Overall experimental workflow for this compound coating of medical devices.

CVD_Process Dimer Solid Dimer (di-chloro-p-xylylene) Vaporizer Vaporizer (120-150°C) Dimer->Vaporizer Sublimation Pyrolysis Pyrolysis Furnace (650-700°C) Vaporizer->Pyrolysis Dimer Gas Deposition Deposition Chamber (Room Temperature) Pyrolysis->Deposition Monomer Gas Coating This compound Coating Deposition->Coating Polymerization

Caption: Chemical Vapor Deposition (CVD) process for this compound.

ParyleneD_Properties cluster_properties Key Properties cluster_applications Medical Device Applications ParyleneD This compound Coating Biocompatibility Biocompatibility (USP Class VI, ISO 10993) ParyleneD->Biocompatibility Barrier Excellent Barrier (Moisture, Chemicals) ParyleneD->Barrier Thermal High Thermal Stability ParyleneD->Thermal Dielectric Good Dielectric Properties ParyleneD->Dielectric Conformal Uniform & Pinhole-Free ParyleneD->Conformal Implants Implantable Electronics (Pacemakers, Neurostimulators) Biocompatibility->Implants Barrier->Implants Surgical Surgical Instruments Barrier->Surgical Thermal->Implants Dielectric->Implants Catheters Catheters & Guidewires Conformal->Catheters Stents Stents Conformal->Stents

Caption: Key properties of this compound for medical device applications.

Biocompatibility_Workflow Start Start Biocompatibility Assessment Categorize Categorize Device (ISO 10993-1) Start->Categorize Characterize Material Characterization Categorize->Characterize SelectEndpoints Select Biological Endpoints Characterize->SelectEndpoints Testing Conduct In Vitro & In Vivo Tests (ISO 10993 Parts 3, 4, 5, 6, 10, 11) SelectEndpoints->Testing RiskAssessment Risk Assessment & Data Evaluation Testing->RiskAssessment End Biologically Safe for Intended Use RiskAssessment->End

Caption: Biocompatibility assessment workflow based on ISO 10993.

References

Application Notes and Protocols: Biocompatibility of Parylene D for In-Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D is a member of the Parylene family of conformal coatings, distinguished by its high degree of chemical inertness, thermal stability, and physical toughness.[1] These properties make it a candidate for various industrial applications, and its potential for use in in-vivo medical devices and drug delivery systems is an area of growing interest. This document provides a detailed overview of the biocompatibility of this compound for in-vivo applications, summarizing available data, and presenting relevant experimental protocols based on international standards.

While extensive biocompatibility data is available for Parylene C and N, specific quantitative data for this compound is less prevalent in publicly accessible literature. However, the general biocompatibility of the Parylene family is well-established, with Parylenes N and C meeting the requirements of USP Class VI plastics and ISO 10993 standards.[1][2][3][4] This document will present the available information for this compound and supplement it with data from Parylene C as a close chemical analog to provide a comprehensive understanding.

Biocompatibility of this compound: A Summary

Parylene coatings, including this compound, are applied via a unique chemical vapor deposition (CVD) process, which results in a pinhole-free, uniform conformal layer.[1] This process does not involve solvents, plasticizers, or catalysts, minimizing the presence of leachable impurities that could elicit a biological response.[1]

Cytotoxicity
Inflammatory Response

The in-vivo inflammatory response to an implanted material is a critical aspect of its biocompatibility. Studies on Parylene C have shown a minimal inflammatory reaction in both acute and chronic phases.[12] When implanted subcutaneously in rats, Parylene C demonstrated a lower degree of inflammation and thinner granulation tissue formation compared to other materials like polydimethylsiloxane (B3030410) (PDMS).[12] While direct comparative studies for this compound are not available, the inert nature of the polymer suggests a similarly low inflammatory potential.

Long-Term Stability and Biodegradation

The long-term stability of an implantable material is crucial for its function and safety. This compound is known for its high thermal stability.[1] One study on the lifetime of implantable pressure sensors reported that a sensor encapsulated with 27 µm of this compound lasted for 6 weeks in saline at 77°C, which was extrapolated to be equivalent to 21 months at 37°C.[13] This indicates a good degree of stability in a simulated physiological environment. In-vivo degradation of Parylene C has been observed over multi-year implantation periods, with mechanisms suggested to involve oxidation and hydrolysis.[14][15] The degradation rate is generally very slow, but it is a factor to consider for permanent implants.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following tables include data for Parylene C as a reference, which is often used as a benchmark for biocompatible coatings.

Table 1: Summary of ISO 10993 Biocompatibility Testing for Parylene C & N

TestStandardParylene TypeResult
Cytotoxicity (MEM Elution)ISO 10993-5C & NExtracts Confirm Suitability
Cytotoxicity (Neutral Red Uptake)ISO 10993-5C & NMeets Requirements
Sensitization (Klingman Maximization)ISO 10993-10C & NMeets Requirements
Implantation (2 Weeks)ISO 10993-6C & NClassified as Nonirritant
Implantation (13 Weeks)ISO 10993-6C & NClassified as Nonirritant
Implantation (26 Weeks)ISO 10993-6C & NClassified as Nonirritant
Hemocompatibility (Hemolysis)ISO 10993-4C & NMeets Requirements
Partial Thromboplastin TimeISO 10993-4C & NMeets Requirements
PyrogenicityISO 10993-11C & NMeets Requirements
Genotoxicity (Ames Test)ISO 10993-3-Recommended for permanent contact devices if other data is suggestive
CarcinogenicityISO 10993-3-Recommended for permanent contact devices if other data is suggestive

Data compiled from various sources.[1]

Table 2: In-Vivo Inflammatory Response of Parylene C (Subcutaneous Implantation in Rats)

Time PointInflammatory Cell Density (cells/100x100 µm²)Granulation Tissue Thickness (µm)
1 Week ~25 (Mild)~150
4 Weeks ~23 (Mild)~100
12 Weeks ~14 (Minimal)~50

Adapted from a comparative study between Parylene-C and PDMS.[12]

Experimental Protocols

The following are generalized protocols for key biocompatibility tests based on ISO 10993 standards. These should be adapted and validated for specific applications and regulatory requirements.

Protocol 1: In-Vitro Cytotoxicity - Elution Test (ISO 10993-5)

1. Objective: To assess the potential cytotoxic effects of leachable substances from this compound.

2. Materials:

  • This compound coated test articles.

  • Negative control (e.g., high-density polyethylene).

  • Positive control (e.g., organotin-stabilized polyvinylchloride).

  • L929 mouse fibroblast cell line (or other appropriate cell line).

  • Complete cell culture medium (e.g., MEM with 10% fetal bovine serum).

  • Sterile extraction vehicle (e.g., serum-free medium or saline).

  • Sterile glassware.

  • Incubator (37°C, 5% CO₂).

  • Microscope.

  • Cell viability assay kit (e.g., MTT, XTT, or Neutral Red).

3. Method:

  • Sample Preparation: Prepare extracts of the this compound test article, negative control, and positive control according to ISO 10993-12. A common extraction ratio is 3 cm²/mL of extraction vehicle.

  • Extraction: Incubate the samples in the extraction vehicle at 37°C for 24-72 hours.

  • Cell Seeding: Seed L929 cells in 96-well plates at a density that will result in a sub-confluent monolayer after 24 hours.

  • Treatment: Replace the culture medium with the prepared extracts (undiluted and serial dilutions). Include the extraction vehicle as a blank control.

  • Incubation: Incubate the cells for 24-48 hours.

  • Evaluation:

    • Qualitative: Observe the cells under a microscope for changes in morphology (e.g., cell lysis, rounding, detachment).

    • Quantitative: Perform a cell viability assay to determine the percentage of viable cells compared to the blank control.

4. Interpretation: A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Protocol 2: In-Vivo Implantation Study (ISO 10993-6)

1. Objective: To evaluate the local pathological effects of implanted this compound on living tissue.

2. Materials:

  • Sterile this compound coated implants.

  • Negative control implants (e.g., USP-grade polyethylene).

  • Animal model (e.g., rabbits or rats).

  • Surgical instruments.

  • Anesthetics and analgesics.

  • Histological processing reagents (formalin, ethanol, xylene, paraffin).

  • Microtome.

  • Microscope slides.

  • Stains (e.g., Hematoxylin and Eosin - H&E).

3. Method:

  • Implantation: Surgically implant the test and control articles into the muscle tissue (e.g., paravertebral muscle) of the animal model under aseptic conditions.

  • Observation Periods: Maintain the animals for specific time periods (e.g., 1, 4, 13, and 26 weeks).

  • Euthanasia and Tissue Collection: At the end of each observation period, euthanize the animals and carefully excise the implant and surrounding tissue.

  • Histological Processing:

    • Fix the tissue in 10% neutral buffered formalin.

    • Dehydrate the tissue through a graded series of ethanol.

    • Clear the tissue in xylene.

    • Embed the tissue in paraffin.

    • Section the tissue to a thickness of 5-10 µm.

  • Staining and Analysis:

    • Stain the tissue sections with H&E.

    • A qualified pathologist should evaluate the tissue response, including the presence and extent of inflammation, fibrosis, necrosis, and neovascularization.

4. Interpretation: The local tissue response to this compound is compared to the negative control. A non-irritant response is characterized by a minimal fibrous capsule and a mild inflammatory reaction that resolves over time.

Visualizations

Foreign Body Response Signaling Pathway

The following diagram illustrates a simplified signaling pathway of the foreign body response (FBR) to an implanted material.

FBR_Pathway cluster_implant Implanted Material (this compound) cluster_protein Protein Adsorption cluster_cellular Cellular Response cluster_outcome Tissue Response Implant This compound Surface Proteins Plasma Proteins (Fibrinogen, Albumin) Implant->Proteins Adsorption Macrophages Monocytes/Macrophages Proteins->Macrophages Recruitment & Activation Neutrophils Neutrophils Proteins->Neutrophils Recruitment Fibroblasts Fibroblasts Macrophages->Fibroblasts Activation GiantCells Foreign Body Giant Cells Macrophages->GiantCells Fusion Inflammation Acute/Chronic Inflammation Macrophages->Inflammation Release of Cytokines Neutrophils->Inflammation Contributes to Fibrosis Fibrous Capsule Formation Fibroblasts->Fibrosis Collagen Deposition GiantCells->Fibrosis Contributes to

Caption: Simplified signaling pathway of the foreign body response to an implanted material.

Experimental Workflow for In-Vivo Implantation Study

The following diagram outlines the key steps in an in-vivo implantation study for biocompatibility assessment.

Implantation_Workflow Start Start: Define Study Objectives Preparation Implant Preparation & Sterilization Start->Preparation Surgery Surgical Implantation Preparation->Surgery AnimalModel Animal Model Selection & Acclimatization AnimalModel->Surgery PostOp Post-Operative Care & Observation Surgery->PostOp Termination Scheduled Euthanasia PostOp->Termination Collection Tissue Collection Termination->Collection Processing Histological Processing Collection->Processing Analysis Microscopic Analysis & Pathological Evaluation Processing->Analysis Report Final Report & Conclusion Analysis->Report

Caption: Experimental workflow for an in-vivo implantation study.

Conclusion

This compound, with its robust physical and chemical properties, is a promising candidate for in-vivo applications. While specific quantitative biocompatibility data for this compound is not as extensively published as for Parylene C and N, the available information and the general safety profile of the Parylene family suggest a high degree of biocompatibility. The provided protocols offer a framework for conducting essential biocompatibility assessments in accordance with international standards. For any in-vivo application, it is imperative to conduct specific and thorough biocompatibility testing on the final, sterilized device to ensure safety and efficacy.

References

Application Notes and Protocols: Parylene D as a Dielectric Layer in Capacitors and Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D, a chlorinated poly(para-xylylene), is a high-performance conformal coating renowned for its exceptional dielectric properties, thermal stability, and barrier characteristics.[1][2] Its unique deposition process, Chemical Vapor Deposition (CVD), allows for the formation of ultra-thin, pinhole-free, and highly conformal films on a variety of substrates.[3] These attributes make this compound an excellent candidate as a dielectric layer in the fabrication of high-performance capacitors and a variety of sensors, particularly for applications in harsh environments or those requiring biocompatibility. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in these capacities.

Data Presentation: Properties of this compound

The following table summarizes the key electrical, mechanical, and barrier properties of this compound, with comparative data for Parylene N and C for reference. This data is essential for designing and modeling capacitors and sensors.

PropertyThis compoundParylene CParylene NTest Method (ASTM)
Electrical Properties
Dielectric Constant (60 Hz)2.843.152.65D150
Dielectric Constant (1 kHz)2.823.102.65D150
Dielectric Constant (1 MHz)2.82.952.65D150
Dissipation Factor (60 Hz)0.0040.0200.0002D150
Dissipation Factor (1 kHz)0.0030.0190.0002D150
Dissipation Factor (1 MHz)0.0020.0130.0006D150
Dielectric Strength (V/mil)5,5005,6007,000D149
Volume Resistivity (Ω·cm)2 x 10¹⁶8.8 x 10¹⁶1.4 x 10¹⁷D257
Surface Resistivity (Ω)5 x 10¹⁶1 x 10¹⁴1 x 10¹³D257
Mechanical Properties
Tensile Strength (MPa)766945D882
Yield Strength (MPa)605532D882
Elongation to Break (%)1020040D882
Coefficient of Friction0.330.290.25D1894
Physical & Barrier Properties
Density (g/cm³)1.4181.2891.110D1505
Water Absorption (24 hr, %)0.10.060.01D570
Water Vapor Transmission Rate (g·mm/m²·day)0.090.080.59-
Service Temperature (°C)12011090-

Experimental Protocols

Protocol 1: Deposition of this compound Film via Chemical Vapor Deposition (CVD)

This protocol describes the standard procedure for depositing a this compound film onto a substrate.

Materials and Equipment:

  • This compound dimer (di-chloro-p-xylylene)

  • Substrate for coating (e.g., silicon wafer, glass slide, ceramic)

  • Adhesion promoter (e.g., A-174 silane)

  • Parylene deposition system (e.g., SCS Labcoter)

  • Methanol or Isopropyl Alcohol (IPA) for cleaning

  • Deionized (DI) water

  • Nitrogen gas for drying

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrate to remove any organic and inorganic contaminants.

    • Sonciate the substrate in a sequence of solvents such as acetone, methanol/IPA, and DI water for 10-15 minutes each.

    • Dry the substrate using a stream of nitrogen gas.

    • Optional: Perform a plasma clean (e.g., oxygen or argon plasma) to further enhance surface cleanliness and promote adhesion.

  • Adhesion Promotion:

    • Apply an adhesion promoter to the cleaned substrate surface to ensure a strong bond between the substrate and the this compound film.

    • A common method is vapor phase deposition of A-174 silane (B1218182) within the coating chamber or a separate vacuum chamber. Alternatively, the substrate can be dipped in a dilute solution of the silane.

  • Parylene Deposition:

    • Load the cleaned and adhesion-promoted substrates into the deposition chamber of the Parylene coater.

    • Weigh the required amount of this compound dimer. The mass of the dimer determines the final thickness of the film. Consult the manufacturer's guidelines for your specific deposition system for a mass-to-thickness correlation.

    • Place the weighed dimer into the vaporizer section of the coater.

    • Evacuate the system to a base pressure typically in the range of 10-50 mTorr.

    • Initiate the deposition process, which consists of three stages:

      • Vaporization: The dimer is heated to approximately 150-175°C, causing it to sublimate into a gaseous state.

      • Pyrolysis: The gaseous dimer passes through a high-temperature furnace (pyrolysis zone) heated to around 650-700°C. This process cleaves the dimer into reactive monomer molecules.

      • Deposition: The monomer gas flows into the room-temperature deposition chamber where it polymerizes conformally onto all exposed surfaces of the substrate, forming a thin, uniform this compound film.

    • The deposition process is complete when all the dimer has been consumed.

  • Post-Deposition:

    • Vent the deposition chamber to atmospheric pressure.

    • Carefully remove the coated substrates.

    • The this compound film is fully polymerized upon deposition and requires no further curing.

Protocol 2: Fabrication of a Parallel Plate Capacitor with a this compound Dielectric Layer

This protocol provides a general method for fabricating a simple parallel plate capacitor.

Materials and Equipment:

  • Substrate (e.g., glass slide, silicon wafer)

  • This compound coated substrate (from Protocol 1)

  • Metal for electrodes (e.g., Aluminum, Gold, Copper)

  • Physical Vapor Deposition (PVD) system (e.g., evaporator, sputter coater)

  • Shadow masks for patterning electrodes

  • LCR meter for electrical characterization

Procedure:

  • Bottom Electrode Deposition:

    • Clean the substrate as described in Protocol 1.

    • Using a shadow mask to define the desired geometry, deposit the bottom electrode onto the substrate via PVD. A typical thickness is 50-100 nm.

  • This compound Deposition:

    • Deposit a this compound film over the bottom electrode and substrate using Protocol 1. The thickness of the this compound layer will determine the capacitance and breakdown voltage of the device. A typical thickness for dielectric applications can range from hundreds of nanometers to several micrometers.

  • Top Electrode Deposition:

    • Align a second shadow mask over the this compound layer to define the top electrode. The area of overlap between the top and bottom electrodes will define the active area of the capacitor.

    • Deposit the top electrode using PVD to a similar thickness as the bottom electrode.

  • Device Characterization:

    • Use an LCR meter to measure the capacitance and dissipation factor of the fabricated capacitor at various frequencies.

    • Perform a voltage sweep to determine the breakdown voltage of the this compound dielectric.

Protocol 3: Fabrication of a Piezoresistive Pressure Sensor with a this compound Encapsulation Layer

This protocol outlines the fabrication of a basic piezoresistive pressure sensor encapsulated with this compound for protection and biocompatibility.

Materials and Equipment:

  • Silicon-on-insulator (SOI) wafer

  • Photolithography equipment and materials (photoresist, masks)

  • Reactive Ion Etching (RIE) system

  • Piezoresistive material (e.g., doped polysilicon)

  • Metal for contacts and interconnects (e.g., Aluminum)

  • This compound deposition system

  • Wire bonder

  • Pressure calibration setup

Procedure:

  • Diaphragm Fabrication:

    • Start with an SOI wafer. The device layer will form the sensor diaphragm.

    • Use photolithography and Deep RIE (DRIE) to etch the handle wafer from the backside to release a thin silicon diaphragm of a defined geometry.

  • Piezoresistor Fabrication:

    • Deposit a layer of polysilicon on the front side of the wafer.

    • Dope the polysilicon (e.g., with boron) to make it piezoresistive.

    • Use photolithography and RIE to pattern the doped polysilicon into a Wheatstone bridge configuration on the diaphragm.

  • Contact and Interconnect Metallization:

    • Deposit a metal layer (e.g., Aluminum) and pattern it using photolithography and etching to form contact pads and interconnects for the piezoresistive bridge.

  • This compound Encapsulation:

    • Thoroughly clean the fabricated sensor wafer.

    • Deposit a thin, conformal layer of this compound over the entire sensor structure using Protocol 1. The thickness can be optimized for the desired level of protection without significantly affecting the diaphragm's mechanical properties (typically a few micrometers).

    • Use a masking technique (e.g., laser ablation or RIE with a mask) to open windows in the this compound layer over the metal contact pads for wire bonding.

  • Device Singulation and Assembly:

    • Dice the wafer to separate individual sensor chips.

    • Mount the sensor chip onto a package.

    • Wire bond from the opened contact pads on the chip to the package leads.

  • Testing and Calibration:

    • Place the packaged sensor in a pressure chamber and apply a range of known pressures.

    • Measure the change in resistance of the Wheatstone bridge to calibrate the sensor's output signal as a function of pressure.

Visualizations

CVD_Process cluster_0 Parylene Deposition System Vaporizer Stage 1: Vaporization Solid Dimer heated to ~150-175°C Pyrolysis Stage 2: Pyrolysis Gaseous Dimer heated to ~650-700°C Vaporizer->Pyrolysis Dimer Gas Deposition Stage 3: Deposition Monomer polymerizes on substrate at room temperature Pyrolysis->Deposition Monomer Gas

Caption: The three stages of the Parylene Chemical Vapor Deposition (CVD) process.

Device_Fabrication_Workflow cluster_Capacitor Capacitor Fabrication cluster_Sensor Sensor Fabrication Start Start: Clean Substrate Bottom_Electrode Deposit Bottom Electrode (e.g., PVD with shadow mask) Start->Bottom_Electrode Sensor_Elements Fabricate Sensor Elements (e.g., Piezoresistors) Start->Sensor_Elements Parylene_Deposition Deposit this compound Dielectric Layer (CVD, Protocol 1) Bottom_Electrode->Parylene_Deposition Top_Electrode Deposit Top Electrode (e.g., PVD with shadow mask) Parylene_Deposition->Top_Electrode End_Capacitor End: Capacitor Device Top_Electrode->End_Capacitor Encapsulation Encapsulate with this compound (CVD, Protocol 1) Sensor_Elements->Encapsulation Open_Contacts Open Contact Pads (e.g., Laser Ablation, RIE) Encapsulation->Open_Contacts End_Sensor End: Sensor Device Open_Contacts->End_Sensor

References

Application of Parylene D in Microelectromechanical Systems (MEMS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D, a member of the poly(p-xylylene) family of polymers, serves as a critical material in the fabrication and protection of Microelectromechanical Systems (MEMS).[1] It is distinguished from other Parylene variants by the presence of two chlorine atoms on its aromatic ring, which imparts enhanced thermal stability and a greater barrier against certain corrosive agents.[1][2] While Parylene C is often favored for biomedical applications due to its extensive biocompatibility data, this compound's robustness makes it an excellent candidate for MEMS devices operating in harsh, non-biological environments.[3][4] Its application via a unique Chemical Vapor Deposition (CVD) process ensures a completely conformal, pinhole-free coating with uniform thickness, which is crucial for the protection and functionality of miniaturized systems.[5][6] This document provides detailed application notes and protocols for the use of this compound in MEMS.

Key Applications in MEMS

This compound's properties make it suitable for several key roles in MEMS devices:

  • Encapsulation and Barrier Coating: Due to its low permeability to moisture and gases, this compound is an exceptional material for encapsulating sensitive MEMS components.[5] This protects the delicate microstructures from environmental factors like humidity and corrosive chemicals, thereby enhancing device reliability and lifespan.[6][7] Its high dielectric strength also makes it an effective electrical insulator.[5][8]

  • Structural Material: With a high tensile and yield strength, this compound can be used as a structural material in the fabrication of flexible MEMS devices.[9][10][11] Its mechanical robustness allows for the creation of durable micro-scale components.

  • High-Temperature Applications: this compound offers greater thermal stability compared to Parylene C, with a long-term operating temperature of 100°C in air and the ability to withstand short-term excursions to higher temperatures.[4][12] This makes it suitable for MEMS devices intended for use in environments with elevated temperatures, such as in automotive or industrial sensing applications.[7]

Quantitative Material Properties

The selection of a material for MEMS applications is heavily dependent on its quantitative properties. The following tables summarize the key mechanical, electrical, and thermal properties of this compound for easy comparison.

Table 1: Mechanical Properties of this compound [11][13]

PropertyValue
Tensile Modulus (GPa)2.8
Tensile Strength (MPa)75
Yield Strength (MPa)60
Elongation to Break (%)10
Density (g/cm³)1.418
Static Coefficient of Friction0.35
Dynamic Coefficient of Friction0.31
Water Absorption (24 hr, %)0.1

Table 2: Electrical Properties of this compound [13]

PropertyValue
Dielectric Constant (at 1 MHz)2.8
Dielectric Constant (at 1 kHz)-
Dielectric Constant (at 60 Hz)-
Dissipation Factor (at 1 MHz)0.002
Dissipation Factor (at 1 kHz)-
Dissipation Factor (at 60 Hz)-
Dielectric Strength (MV/cm)215
Volume Resistivity (Ω·cm)2 x 10¹⁶
Surface Resistivity (Ω)5 x 10¹⁶

Table 3: Thermal Properties of this compound [4][12][13]

PropertyValue
Melting Point (°C)380
Glass Transition Temperature (°C)110
Long-Term Service Temperature (°C)100
Short-Term Service Temperature (°C)135
Linear Coefficient of Expansion (ppm/°C)35

Experimental Protocols

Protocol 1: this compound Deposition via Chemical Vapor Deposition (CVD)

The Gorham process for Parylene deposition is a three-step vacuum process that results in a highly conformal polymer film.[2][14][15]

Materials and Equipment:

  • This compound dimer (di-chloro-p-xylylene)

  • Parylene deposition system (e.g., SCS PDS 2010)

  • Substrates for coating (MEMS devices)

  • Adhesion promoter (e.g., A-174 silane)

  • Cleaning solvents (e.g., acetone (B3395972), isopropanol)

  • Nitrogen gas source

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the MEMS substrates to remove any organic and inorganic contaminants. This can be done using a sequence of solvent cleaning (e.g., sonication in acetone followed by isopropanol) and drying with nitrogen gas.

    • For improved adhesion, apply an adhesion promoter like A-174 silane. This can be done through vapor phase deposition or by dipping the substrates in a dilute solution of the silane.

  • Deposition Process:

    • Load the cleaned and pre-treated substrates into the deposition chamber of the Parylene coater.

    • Place the solid this compound dimer into the vaporizer section of the system. The amount of dimer used will determine the final film thickness.

    • Evacuate the system to a base pressure typically below 0.1 torr.

    • Step 1: Vaporization: Heat the dimer to approximately 150°C. This causes the solid dimer to sublimate directly into a gaseous state.[16]

    • Step 2: Pyrolysis: Pass the dimer gas through a high-temperature furnace set to around 680°C. This cleaves the dimer into reactive monomer molecules.[2]

    • Step 3: Deposition: The monomer gas flows into the room-temperature deposition chamber where it spontaneously polymerizes onto all exposed surfaces of the MEMS devices.[15][17] The substrate temperature remains near ambient during this process.[6]

  • Process Completion:

    • Once the desired thickness is achieved, the system is brought back to atmospheric pressure.

    • Remove the coated substrates from the chamber.

CVD_Process cluster_system Parylene Deposition System Vaporizer Vaporization ~150°C, <0.1 Torr Pyrolysis Pyrolysis ~680°C Vaporizer->Pyrolysis Dimer Gas Monomer Gaseous Monomer Pyrolysis->Monomer Cleavage Deposition Deposition Chamber Room Temperature Polymer Coated MEMS Device Deposition->Polymer Dimer Solid this compound Dimer Dimer->Vaporizer Sublimation Monomer->Deposition Polymerization

This compound Chemical Vapor Deposition (CVD) Workflow.
Protocol 2: Patterning of this compound using Reactive Ion Etching (RIE)

Due to its chemical inertness, this compound is typically patterned using dry etching techniques.[3] Oxygen plasma-based RIE is a common method.[18]

Materials and Equipment:

  • This compound coated substrate

  • Reactive Ion Etcher (RIE) system

  • Oxygen (O₂) gas

  • Photoresist and standard photolithography equipment (for masking)

  • Metal deposition system (for hard mask, optional)

Procedure:

  • Masking:

    • A mask is required to protect the areas of this compound that are to remain.

    • Photoresist Mask: Spin-coat a layer of photoresist onto the this compound film. Pattern the photoresist using standard photolithography to expose the areas of this compound to be etched. Note that the selectivity between photoresist and Parylene in oxygen plasma is low (approximately 1:1).[18]

    • Hard Mask: For thicker this compound films or for higher selectivity, a metal hard mask (e.g., titanium, aluminum) can be deposited and patterned on the this compound surface before etching.

  • Reactive Ion Etching:

    • Place the masked substrate into the RIE chamber.

    • Evacuate the chamber to the desired base pressure.

    • Introduce oxygen (O₂) gas into the chamber.

    • Apply RF power to generate the oxygen plasma.

    • The energetic oxygen ions will react with and etch away the exposed this compound.

    • Typical Etching Parameters (Starting Point):

      • Gas: O₂

      • Pressure: 100-200 mTorr

      • RF Power: 100-400 W

      • O₂ Flow Rate: 40-100 sccm

    • The etch rate will depend on the specific RIE system and process parameters. Etch rates for Parylene C under similar conditions can range from approximately 0.2 to 0.8 µm/min.[18][19] Similar rates can be expected for this compound, but optimization is necessary.

  • Post-Etch Cleaning:

    • After the etch is complete, remove the remaining mask material. Photoresist can be stripped using a suitable solvent (e.g., acetone). A metal hard mask may require a specific wet etch process.

RIE_Workflow Start This compound Coated Substrate Masking Mask Application (Photoresist or Hard Mask) Start->Masking Lithography Photolithography (Patterning the Mask) Masking->Lithography RIE Reactive Ion Etching (RIE) with Oxygen Plasma Lithography->RIE Stripping Mask Removal (Stripping) RIE->Stripping End Patterned this compound Structure Stripping->End

Workflow for Patterning this compound using RIE.

Conclusion

This compound offers a compelling set of properties for the fabrication and protection of MEMS devices, particularly for applications requiring high thermal stability and robust environmental protection. Its conformal deposition via CVD and the ability to be patterned using standard microfabrication techniques like RIE make it a versatile polymer for advanced MEMS. The protocols and data provided in this document serve as a foundational guide for researchers and scientists to effectively utilize this compound in their MEMS-based projects.

References

Application Notes and Protocols: Parylene D for Corrosion Protection of Metallic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing Parylene D as a conformal coating for the corrosion protection of various metallic substrates. The information is intended to guide researchers and professionals in the effective application and evaluation of this compound coatings.

Introduction to this compound

This compound is a member of the poly(p-xylylene) family of polymers, distinguished by the substitution of two chlorine atoms on the aromatic ring of the dimer.[1][2] This chemical modification imparts a high degree of thermal stability and excellent barrier properties against moisture and corrosive gases, making it a suitable candidate for protecting metallic substrates in harsh environments.[3][4] Like other Parylenes, this compound is applied via a unique chemical vapor deposition (CVD) process, which results in a pinhole-free, uniform, and conformal coating that can penetrate deep into crevices and complex geometries.[5][6] This process occurs at room temperature, making it suitable for temperature-sensitive substrates.[5]

The primary advantages of this compound for corrosion protection include:

  • Excellent Barrier Properties: It exhibits very low permeability to moisture and corrosive gases.[2][3]

  • High Thermal Stability: this compound can withstand higher operating temperatures compared to other Parylene variants like N and C.[4]

  • Conformal Coverage: The vapor deposition process ensures a uniform coating thickness, even on sharp edges and in complex microstructures.[6]

  • Chemical Inertness: It is resistant to a wide range of solvents, acids, and bases.[7]

  • Biocompatibility: Parylenes are generally considered biocompatible, making them suitable for medical device applications.[8]

Applications

This compound's properties make it ideal for a variety of applications where metallic components are exposed to corrosive environments:

  • Medical Devices: Protecting implantable devices, surgical instruments, and electronic components from bodily fluids and sterilization processes.[7][8]

  • Electronics: Conformal coating of printed circuit boards (PCBs), sensors, and other electronic components to prevent moisture-induced corrosion and failure.[4]

  • Aerospace and Defense: Protecting critical components from harsh environmental conditions, including moisture, salt spray, and corrosive fuels.

  • Industrial and Automotive: Coating sensors, valves, and other metallic parts exposed to chemicals, humidity, and high temperatures.

Quantitative Corrosion Performance Data

The following tables summarize representative quantitative data on the corrosion performance of Parylene coatings on various metallic substrates. While specific data for this compound is limited in publicly available literature, the data for Parylene C, a closely related variant, provides a strong indication of the expected performance.

Table 1: Potentiodynamic Polarization Data for Parylene Coated Magnesium Alloy in Cell Culture Medium

MaterialCorrosion Potential (Ecorr) (V vs. Ag/AgCl)Corrosion Current Density (icorr) (A/cm²)Corrosion Rate (mm/year)
Bare Magnesium Alloy-1.587.8 x 10⁻⁵1.72
HF-Treated Magnesium Alloy-1.522.5 x 10⁻⁵0.55
HF-Treated + Parylene C Coated Mg Alloy-1.351.1 x 10⁻⁷0.0024

Data adapted from a study on a specific magnesium alloy; actual values may vary depending on the substrate and specific test conditions.[9]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Parylene Coated Stainless Steel in Simulated Body Fluid

MaterialCoating Resistance (Rp) (Ω·cm²)Coating Capacitance (CPE-T) (F/cm²)
Uncoated 316L Stainless Steel1.2 x 10⁵2.5 x 10⁻⁵
Silane (B1218182) + Parylene Coated 316L SS8.5 x 10⁸6.2 x 10⁻¹⁰

This table presents representative data showing the significant increase in coating resistance and decrease in capacitance, indicating enhanced barrier properties.[10]

Diagrams

CVD_Workflow This compound Deposition Process cluster_0 Vacuum Chamber cluster_1 Process Steps Vaporization Vaporization Pyrolysis Pyrolysis ~680-690 °C Vaporization->Pyrolysis Monomer Reactive Monomer (Gas) Deposition Deposition on Metallic Substrate Pyrolysis->Deposition Polymer This compound Film (Solid Coating) Deposition->Polymer Room Temperature ~0.1 Torr Dimer This compound Dimer (Solid Powder) Dimer->Vaporization ~150-175 °C ~1.0 Torr

This compound Chemical Vapor Deposition Workflow

Corrosion_Test_Setup Electrochemical Corrosion Testing Setup cluster_Cell Inside Cell Potentiostat Potentiostat / Galvanostat WE Working Electrode (this compound Coated Metal) Potentiostat->WE WE Lead RE Reference Electrode (e.g., Ag/AgCl) Potentiostat->RE RE Lead CE Counter Electrode (e.g., Platinum Mesh) Potentiostat->CE CE Lead Cell Electrochemical Cell (e.g., Glass Cell with Electrolyte)

Electrochemical Corrosion Testing Setup Diagram

Experimental Protocols

1. Substrate Preparation: 1.1. Cleaning: Thoroughly clean the metallic substrates to remove any organic and inorganic contaminants. A multi-step cleaning process is recommended:

  • Ultrasonic cleaning in acetone (B3395972) for 15 minutes.
  • Ultrasonic cleaning in isopropyl alcohol for 15 minutes.
  • Rinse with deionized water.
  • Dry with a stream of high-purity nitrogen gas. 1.2. Adhesion Promotion: To enhance the adhesion of this compound to the metallic surface, apply an adhesion promoter. A-174 (γ-methacryloxypropyltrimethoxysilane) is commonly used.[7]
  • Prepare a solution of 0.5% A-174 in a 50:50 mixture of isopropanol (B130326) and deionized water.[10]
  • Immerse the cleaned and dried substrates in the silane solution for 30 minutes.
  • Rinse the substrates with isopropanol to remove excess silane.
  • Dry the substrates in an oven at 100°C for 30 minutes.

2. This compound Deposition: 2.1. Loading: Place the prepared substrates into the deposition chamber of the Parylene coating system. 2.2. CVD Process Parameters:

  • Vaporization: Heat the this compound dimer (di-chloro-p-xylylene) to approximately 175°C under vacuum (~1.0 Torr) to sublimate it into a gaseous state.[11]
  • Pyrolysis: Pass the dimer gas through a pyrolysis furnace at approximately 690°C to cleave it into reactive monomers.[5][11]
  • Deposition: Introduce the monomer gas into the room-temperature deposition chamber. The monomers will spontaneously polymerize on all surfaces of the substrates, forming a conformal this compound film. The chamber pressure during deposition is typically around 0.1 Torr.[1] 2.3. Thickness Control: The final coating thickness is controlled by the amount of dimer used and the deposition time. A typical thickness for corrosion protection is in the range of 5-25 µm. 2.4. Unloading: Once the desired thickness is achieved, vent the chamber to atmospheric pressure and carefully remove the coated substrates.

1. Experimental Setup: 1.1. Use a standard three-electrode electrochemical cell.[12] 1.2. Working Electrode (WE): The this compound coated metallic substrate. The exposed area should be well-defined (e.g., 1 cm²). 1.3. Reference Electrode (RE): A saturated calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[13] 1.4. Counter Electrode (CE): A platinum mesh or graphite (B72142) rod with a surface area significantly larger than the WE.[12] 1.5. Electrolyte: A corrosive medium relevant to the intended application, e.g., 3.5 wt% NaCl solution for simulating a marine environment, or simulated body fluid (SBF) for biomedical applications.[13][14]

2. Measurement Procedure: 2.1. Immerse the electrodes in the electrolyte and allow the open-circuit potential (OCP) to stabilize for at least 30-60 minutes.[12] 2.2. Set the parameters on the potentiostat:

  • Potential Scan Range: Typically ±250 mV versus the OCP.
  • Scan Rate: A slow scan rate, such as 0.167 mV/s or 1 mV/s, is recommended to ensure near-steady-state conditions.[14][15] 2.3. Perform the potentiodynamic scan from the cathodic to the anodic direction. 2.4. Data Analysis:
  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).
  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) using Tafel extrapolation.
  • Calculate the polarization resistance (Rp) from the slope of the potential-current density curve near the Ecorr.

1. Experimental Setup: 1.1. Use the same three-electrode setup as for potentiodynamic polarization.

2. Measurement Procedure: 2.1. Immerse the electrodes in the electrolyte and allow the OCP to stabilize. 2.2. Set the parameters on the potentiostat with a frequency response analyzer:

  • Frequency Range: Typically from 100 kHz down to 10 mHz or 1 mHz.
  • AC Amplitude: A small sinusoidal voltage perturbation, typically 10 mV (rms), to ensure a linear response. 2.3. Perform the EIS measurement at the OCP. 2.4. Data Analysis:
  • Present the data as Nyquist and Bode plots.
  • For a high-quality, defect-free coating, the Bode plot should show a capacitive behavior over a wide frequency range, with a phase angle approaching -90°. The impedance modulus at low frequencies (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier performance. A higher impedance modulus indicates better corrosion protection.
  • The data can be fitted to an equivalent electrical circuit model to extract quantitative parameters such as coating capacitance (Cc) and pore resistance (Rpo).[16]

Conclusion

This compound is a high-performance conformal coating that offers exceptional corrosion protection for a wide range of metallic substrates. Its unique properties, derived from its chemical structure and the CVD deposition process, make it a reliable choice for demanding applications in the medical, electronics, and aerospace industries. By following the detailed protocols for coating application and electrochemical evaluation outlined in this document, researchers and drug development professionals can effectively utilize and characterize the protective capabilities of this compound coatings.

References

Application Note: Substrate Preparation and Cleaning for Parylene D Deposition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Parylene D, a chlorinated poly(para-xylylene) polymer, offers excellent thermal stability, with the ability to withstand slightly higher usage temperatures than the more common Parylene C.[1][2] It is deposited as a conformal, pinhole-free film via a unique chemical vapor deposition (VDP) process at room temperature and under vacuum.[1][2][3] The ultimate performance and reliability of a this compound coating—particularly its barrier properties and long-term stability—are critically dependent on its adhesion to the underlying substrate.[4][5] Inadequate surface preparation is a leading cause of coating failure, leading to delamination, corrosion, and compromised device functionality.[6][7][8]

This application note provides detailed protocols for the cleaning and surface preparation of various substrates to ensure robust adhesion of this compound. While many studies focus on Parylene C, the principles and methods of surface preparation are directly applicable to this compound due to their similar deposition mechanisms.

The Critical Role of Surface Cleanliness

Parylene adheres mechanically to surfaces, penetrating the smallest pores and crevices of the substrate.[4][5][9] Therefore, the substrate must be meticulously clean and free of any contaminants that could interfere with this mechanical bond.[10][11]

Common Contaminants Include:

  • Organic Residues: Oils, greases, fingerprints, mold release agents, and flux residues from manufacturing and handling.[7][11][12] These contaminants act as release agents, preventing the Parylene film from securely bonding to the surface.[11]

  • Inorganic Residues: Dust, metal shavings, and ionic contaminants.[6][7] Ionic residues can be electrically conductive and may cause current leakage or corrosion under the coating.[7]

Verification of Cleanliness: Surface Energy and Contact Angle A clean surface has high surface energy, making it readily "wettable" by liquids. This can be quantified by measuring the contact angle of a droplet of deionized (DI) water on the surface.[13] A low contact angle (< 20°) typically indicates a clean, high-energy surface that is well-prepared for coating.[13] A high contact angle suggests the presence of low-surface-energy contaminants (like oils) that must be removed.[13][14]

General Cleaning Protocols

A multi-step cleaning process is recommended for most substrates. The specific agents and methods should be chosen based on the substrate material and the nature of the contaminants.[4][11][12]

Experimental Protocol: General Multi-Stage Cleaning

  • Initial Degreasing/Detergent Wash:

    • Immerse the substrate in a bath of a suitable biodegradable solvent or alkaline detergent solution.[4][12]

    • Use an ultrasonic bath for 10-15 minutes to dislodge contaminants from complex geometries.[9][12]

  • Solvent Rinse:

    • Rinse the substrate thoroughly with a high-purity solvent like isopropyl alcohol (IPA) to remove any remaining organic residues and detergent.[11][12]

  • Deionized (DI) Water Rinse:

    • Rinse the substrate multiple times with DI water to remove solvents and any ionic contaminants.[11]

  • Drying:

    • Dry the substrate completely using filtered, compressed air or in a nitrogen-purged oven at a temperature compatible with the substrate material.[12] A final bake step helps eliminate trapped moisture.[12]

Cleaning Agent Target Contaminants Common Substrates Citation
Isopropyl Alcohol (IPA)Light oils, grease, flux residues, fingerprintsMetals, Glass, Ceramics, most Polymers[11][12]
Deionized (DI) WaterSoluble contaminants, ionic residues, saltsAll[4][11]
Alkaline DetergentsHeavy organic contaminants, greases, oilsMetals, Glass, Ceramics[12]
AcetoneHeavy oils, greases (use with caution)Metals, Glass (can damage some plastics)[12]
Plasma (Oxygen or Argon)Final trace organic removal, surface activationAll[6][10][12]

Adhesion Promotion

Even after rigorous cleaning, many substrates require an adhesion promoter to form a strong, durable bond with the Parylene coating.[9][10] The most widely used adhesion promoter is A-174, a silane (B1218182) coupling agent (3-Methacryloxypropyltrimethoxysilane).[15][16] The silane molecule forms a chemical bond with the substrate surface, presenting a methacrylate (B99206) end that can chemically bind with the Parylene during its free-radical polymerization process.[9][16]

Experimental Protocol: Liquid-Phase A-174 Silane Application This protocol is adapted from established cleanroom procedures.[17]

  • Prepare Solution: In a clean glass container, prepare a solution of Isopropyl Alcohol (IPA), Deionized (DI) water, and A-174 Silane in a volume ratio of 100:100:1 .[18] Let the solution stand for at least 30 minutes to allow for hydrolysis.

  • Substrate Immersion: Fully immerse the cleaned and dried substrates in the silane solution. Gently agitate for 5 minutes.[17]

  • Rinse: Remove the substrates and rinse them thoroughly with fresh IPA to remove excess silane.[17]

  • Cure/Bake: Place the substrates in an oven at 100-110°C for 10-20 minutes to cure the silane layer.[17]

  • Deposition: Transfer the substrates to the Parylene deposition chamber immediately to prevent recontamination.

Vapor-Phase Silane Application: Alternatively, A-174 silane can be introduced into the coating chamber in its vapor phase prior to Parylene deposition.[9][10] This method is advantageous as it is performed in-situ under vacuum, ensuring a pristine surface for coating. The precise parameters for vapor-phase deposition depend on the specific coating system being used.

G Diagram 1: Substrate Preparation and Deposition Workflow cluster_prep Preparation Stage cluster_dep Deposition Stage A 1. Initial Substrate B 2. Multi-Stage Cleaning (Solvent/Aqueous/Ultrasonic) A->B Remove Contaminants E 5. This compound Deposition (Vapor Deposition Polymerization) C 3. Cleanliness Inspection (e.g., Contact Angle Measurement) B->C Verify Surface Energy D 4. Adhesion Promoter Application (A-174 Silane) C->D Promote Chemical Bonding D->E Load into Chamber F 6. Coated Product E->F

Diagram 1: Substrate Preparation and Deposition Workflow

Quantitative Analysis and Adhesion Testing

Verifying the effectiveness of surface preparation is crucial. This can be done by measuring changes in surface properties and by testing the final adhesion strength of the coating.

Table 1: Representative Contact Angle Data A significant decrease in the water contact angle post-cleaning is a strong indicator of a properly prepared surface.

Substrate Condition Typical Water Contact Angle (θ) Surface Energy Citation
Silicon WaferUncleaned> 40°Low[13]
After O₂ Plasma< 10°High[18]
GlassUncleaned30-50°Low[13]
After Piranha/Plasma< 10°High
TitaniumBare Metal~73°Moderate
After Cleaning & Silane< 20° (Expected)High[5]
PDMSUn-treated~115°Very Low[19]
After O₂ Plasma< 30°High[10]

Table 2: Adhesion Strength with Different Promotion Methods Quantitative tests, such as the peel test, measure the force required to delaminate the coating. Higher values indicate better adhesion. Data is often presented for Parylene C but is representative for the family.

Adhesion Promotion Method Adhesion Force (N/m) Observations Citation
O₂ Plasma Pre-treatment~15Moderate adhesion.[18]
Silane A-174 (Solution)> 50Strong adhesion, often limited by tape strength.[18]
Silane A-174 (Vapor Phase)> 50Excellent, consistent adhesion.[18]
Titanium Oxide (TiOx) Layer~30A viable alternative for specific applications.[18]

Table 3: Common Adhesion Testing Standards Standardized tests should be used to ensure repeatable and comparable results.

Standard Test Method Description Citation
ASTM D3359Cross-Cut Tape TestA lattice pattern is cut into the coating, and tape is applied and removed. Adhesion is assessed visually based on the amount of coating removed.[20][21]
ASTM D4541Pull-Off Adhesion TestA loading fixture ("dolly") is bonded to the coating surface. The force required to pull the coating off perpendicular to the substrate is measured.[20][22]
ASTM D6677Knife TestA sharp blade is used to attempt to lift the coating from the substrate. Adhesion is qualitatively assessed based on the ease of removal.[20]

Troubleshooting Poor Adhesion

Delamination is the most common failure mode resulting from improper substrate preparation.[6][8] If poor adhesion is observed, a systematic review of the preparation process is required.

G Diagram 2: Troubleshooting Poor Adhesion Start Poor Adhesion or Delamination Detected Q1 Was the substrate rigorously cleaned? Start->Q1 A1_No Probable Cause: Organic/Inorganic Contamination Q1->A1_No No Q2 Was an appropriate adhesion promoter used? Q1->Q2 Yes Sol1 Solution: Implement/Review Multi-Stage Cleaning Protocol. Verify with Contact Angle Measurement. A1_No->Sol1 A2_No Probable Cause: Poor Chemical Linkage to Substrate Q2->A2_No No Q3 Is the substrate material known to be difficult? (e.g., Gold, Stainless Steel, Teflon) Q2->Q3 Yes Sol2 Solution: Apply A-174 Silane or other suitable promoter. Verify promoter freshness and application process. A2_No->Sol2 A3_Yes Probable Cause: Very Low Surface Energy or Chemical Inertness Q3->A3_Yes Yes End Review Deposition Parameters (Pressure, Temperature, Rate) Q3->End No Sol3 Solution: Consider plasma activation or specialty adhesion promoters (e.g., AdPro series). A3_Yes->Sol3

Diagram 2: Troubleshooting Poor Adhesion

Conclusion

The successful application of this compound conformal coatings is fundamentally reliant on meticulous substrate preparation. A comprehensive strategy that includes multi-stage cleaning to remove all contaminants, followed by the application of an appropriate adhesion promoter like A-174 silane, is essential for achieving the robust, reliable performance required in demanding research, medical, and industrial applications. Verification of surface cleanliness through methods like contact angle measurement and quantification of final coating adhesion through standardized testing are critical quality control steps that ensure long-term device reliability.

References

Application Notes and Protocols for Controlling Parylene D Film Thickness and Uniformity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for controlling the thickness and uniformity of Parylene D films, a critical consideration in the development of medical devices and drug-delivery systems. The information is tailored for professionals in research and development who require precise and repeatable coating outcomes.

Introduction to this compound and Its Importance

This compound is a chlorinated poly(para-xylylene) polymer that offers an exceptional combination of properties for medical and pharmaceutical applications. Its high thermal stability, excellent dielectric properties, and superior barrier performance against moisture and chemicals make it an ideal candidate for coating implantable devices, electronic sensors, and drug-eluting stents. The ability to precisely control the thickness and uniformity of the this compound film is paramount to ensure consistent device performance, predictable drug release profiles, and overall product efficacy and safety.

The this compound Deposition Process: A Four-Stage Overview

The deposition of this compound is a vapor deposition polymerization (VDP) process that occurs in a vacuum environment.[1] This process can be broken down into four critical stages:

  • Sublimation: Solid di-p-xylylene dimer, the raw material for this compound, is heated and sublimates directly into a gaseous state.

  • Pyrolysis: The dimer gas is then passed through a high-temperature furnace, where it is cleaved into reactive monomer molecules.

  • Deposition: The monomer gas enters a room-temperature deposition chamber and polymerizes onto all exposed surfaces, forming a conformal film.

  • Cold Trap: Excess monomer is drawn through a cold trap to prevent it from entering the vacuum pump.

The precise control of the parameters at each of these stages is essential for achieving the desired film thickness and uniformity.

Key Process Parameters and Their Impact on Film Properties

The final properties of the this compound film are a direct result of the careful control of several key process parameters. Understanding the influence of each parameter is crucial for process optimization and achieving reproducible results. The primary driver for film thickness is the initial mass of the dimer, which is determined based on the target thickness and the total surface area to be coated.[2]

Dimer Mass

The amount of this compound dimer used as the starting material is the primary factor determining the final film thickness.[2] A calibration curve for a specific deposition system is typically used to correlate the dimer mass to the resulting film thickness.

Sublimation Temperature

The sublimation temperature directly affects the rate at which the dimer is vaporized, which in turn influences the deposition rate.[3] Higher sublimation temperatures lead to a faster deposition rate. However, an excessively high rate can negatively impact film uniformity and surface morphology.

Pyrolysis Temperature

The pyrolysis furnace temperature must be sufficient to ensure the complete cleavage of the dimer into reactive monomers. Incomplete pyrolysis can result in a film with poor mechanical and barrier properties. Conversely, excessively high temperatures can lead to monomer degradation.

Deposition Chamber Pressure

The pressure within the deposition chamber influences the mean free path of the monomer molecules and their ability to penetrate into complex geometries.[2] Lower chamber pressures generally result in better film uniformity, especially on intricate substrates.

Substrate Temperature

The temperature of the substrate during deposition plays a role in the polymerization process. Keeping the substrate at or near room temperature is generally preferred to promote uniform film growth and good adhesion.

Substrate Rotation

For complex, three-dimensional substrates, rotation during the deposition process is a critical technique to mitigate shadowing effects and ensure uniform coating thickness across all surfaces.

Quantitative Data on Process Parameter Effects

The following tables summarize the quantitative effects of key process parameters on this compound film thickness, deposition rate, and surface morphology based on available research.

Table 1: Effect of Sublimation Temperature on this compound Deposition Rate

Sublimation Temperature (°C)Deposition Rate (nm/min)Resulting Film Thickness (µm) for a Fixed Deposition Time
120~50Lower
140~120Intermediate
160~200Higher

Note: Data is synthesized from studies showing a significant increase in deposition rate with sublimation temperature. The layer growth rate of Parylene-D increases by a factor of about 4 as the temperature increases from 120 to 160 °C.[3]

Table 2: Effect of Pyrolysis Temperature on this compound Surface Morphology

Pyrolysis Temperature (°C)Surface Morphology
650Formation of smaller surface globules (~1.3 µm)
690Formation of larger surface globules (~13.7 µm)

Note: Higher pyrolysis temperatures can lead to the growth of larger globules on the film surface.[3]

Table 3: General Influence of Process Parameters on Film Thickness and Uniformity

ParameterEffect on ThicknessEffect on Uniformity
Dimer Mass Directly proportionalMinimal direct effect
Sublimation Temperature Increases with temperatureCan decrease with very high rates
Chamber Pressure Can increase with higher pressureGenerally improves at lower pressures
Substrate Rotation No direct effect on average thicknessSignificantly improves on complex geometries

Experimental Protocols

The following protocols provide a detailed methodology for the deposition of this compound films with controlled thickness and uniformity.

Protocol for Achieving a Target Film Thickness

This protocol outlines the steps to deposit a this compound film of a specific thickness.

Objective: To deposit a uniform this compound film of a predetermined thickness (e.g., 5 µm) onto a set of medical-grade stainless steel coupons.

Materials:

  • This compound dimer

  • Medical-grade stainless steel coupons

  • Adhesion promoter (e.g., A-174 silane)

  • Parylene deposition system (e.g., PDS 2010 Labcoater)

  • Film thickness measurement tool (e.g., spectral reflectance analyzer or profilometer)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the stainless steel coupons using a multi-step solvent cleaning process (e.g., acetone, methanol, isopropanol) in an ultrasonic bath.

    • Dry the coupons with nitrogen gas.

    • Apply an adhesion promoter according to the manufacturer's instructions to enhance film adhesion.

  • Deposition System Preparation:

    • Ensure the deposition chamber, furnace, and vaporizer are clean and free of any residual Parylene from previous runs.

    • Load the calculated amount of this compound dimer into the vaporizer boat. The amount is determined from the system's calibration curve for the desired thickness and the total surface area of the coupons and chamber walls.

  • Deposition Process:

    • Place the prepared coupons onto the sample holder within the deposition chamber. If the system is equipped with a rotating stage, ensure it is enabled.

    • Evacuate the system to the desired base pressure (typically <50 mTorr).

    • Set the sublimation temperature (e.g., 130°C) and pyrolysis temperature (e.g., 680°C).

    • Initiate the deposition process. The system will automatically proceed through the sublimation, pyrolysis, and deposition stages.

    • Monitor the chamber pressure throughout the deposition. A stable, low pressure is indicative of a well-controlled process.

  • Post-Deposition:

    • Once the deposition is complete, vent the chamber to atmospheric pressure.

    • Carefully remove the coated coupons.

    • Measure the film thickness at multiple points on each coupon using a spectral reflectance analyzer or profilometer to verify the thickness and assess uniformity.

Protocol for Optimizing Film Uniformity

This protocol focuses on adjusting process parameters to maximize the uniformity of the this compound coating on complex-shaped objects.

Objective: To achieve a highly uniform this compound coating on a substrate with complex geometry (e.g., a stent).

Materials:

  • This compound dimer

  • Substrates with complex geometry

  • Parylene deposition system with substrate rotation capabilities

  • Film thickness measurement tool capable of measuring on curved and intricate surfaces

Procedure:

  • Substrate Preparation: Follow the same cleaning and adhesion promotion steps as in Protocol 5.1.

  • Deposition System Setup:

    • Mount the complex substrates securely on the rotating stage within the deposition chamber. Ensure the rotation is balanced and will not be obstructed.

    • Load the appropriate amount of this compound dimer.

  • Process Parameter Optimization:

    • Chamber Pressure: Set the chamber pressure to the lower end of the operational range (e.g., 25-40 mTorr) to increase the mean free path of the monomer and improve its ability to penetrate and coat all surfaces uniformly.

    • Deposition Rate: Use a moderate sublimation temperature to achieve a slower, more controlled deposition rate. Slower rates generally lead to better uniformity.[2]

    • Substrate Rotation: Set the substrate rotation to a continuous, slow speed (e.g., 5-10 rpm). The optimal speed may need to be determined empirically for a specific substrate geometry.

  • Deposition and Analysis:

    • Run the deposition process with the optimized parameters.

    • After deposition, meticulously measure the film thickness at various critical locations on the complex substrate (e.g., inner and outer surfaces of a stent's struts).

    • Calculate the standard deviation of the thickness measurements to quantify the uniformity.

    • Iteratively adjust the chamber pressure and rotation speed in subsequent runs to further improve uniformity if necessary.

Visualizations

The following diagrams illustrate the key processes and relationships in controlling this compound film thickness and uniformity.

G cluster_0 This compound Deposition Workflow Dimer This compound Dimer (Solid) Vaporizer Vaporizer (Sublimation) Dimer->Vaporizer Load Dimer Pyrolysis Pyrolysis Furnace (Monomer Formation) Vaporizer->Pyrolysis Dimer Gas Deposition Deposition Chamber (Polymerization) Pyrolysis->Deposition Monomer Gas Coated_Substrate Coated Substrate (this compound Film) Deposition->Coated_Substrate Film Growth

This compound Deposition Workflow

G cluster_1 Parameter Interdependencies for Film Control Thickness Film Thickness Uniformity Film Uniformity Dimer_Mass Dimer Mass Dimer_Mass->Thickness Directly Proportional Sublimation_Temp Sublimation Temp. Deposition_Rate Deposition Rate Sublimation_Temp->Deposition_Rate Increases Pyrolysis_Temp Pyrolysis Temp. Pyrolysis_Temp->Uniformity Affects Morphology Chamber_Pressure Chamber Pressure Chamber_Pressure->Uniformity Improves at Low Pressure Substrate_Rotation Substrate Rotation Substrate_Rotation->Uniformity Improves Deposition_Rate->Thickness Increases Deposition_Rate->Uniformity Decreases at High Rates

Parameter Interdependencies

Conclusion

The precise control of this compound film thickness and uniformity is a multi-faceted process that requires a thorough understanding of the interplay between various deposition parameters. By carefully controlling the dimer mass, sublimation and pyrolysis temperatures, chamber pressure, and employing techniques such as substrate rotation, researchers and drug development professionals can achieve highly reproducible and uniform coatings. The protocols and data presented in these application notes serve as a guide to developing and optimizing the this compound deposition process for a wide range of demanding medical and pharmaceutical applications.

References

Application Notes and Protocols for Promoting Parylene D Adhesion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to enhancing the adhesion of Parylene D coatings on a variety of substrates. Adhesion is a critical factor in the performance and reliability of this compound as a protective or functional coating, particularly in demanding applications common in research, medical device manufacturing, and electronics. This document outlines the fundamental principles of adhesion promotion, provides detailed experimental protocols, and presents comparative data to aid in the selection of appropriate surface preparation and adhesion promotion techniques.

Application Notes

This compound, a chlorinated poly(para-xylylene), is known for its excellent dielectric properties, thermal stability, and barrier characteristics.[1][2][3][4][5][6] However, like other Parylene variants, its adhesion to substrates is primarily mechanical, relying on the penetration of the monomer into surface microporosity.[7][8] On smooth, low-energy surfaces, or substrates without available hydroxyl groups for chemical bonding with adhesion promoters, achieving robust adhesion can be challenging.

Effective adhesion promotion strategies for this compound can be broadly categorized into three areas: meticulous surface cleaning, chemical surface modification using adhesion promoters, and physical surface modification to increase surface area and mechanical interlocking.

The Critical Role of Surface Preparation

The single most important factor for achieving good this compound adhesion is substrate cleanliness.[9] Contaminants such as oils, greases, flux residues, and even airborne particles can act as a weak boundary layer, preventing the coating from properly bonding to the substrate.[9]

Common Cleaning Protocols:

  • Solvent Cleaning: Isopropyl alcohol (IPA) is widely used for removing light oils and flux residues.[9] For more robust cleaning, alkaline detergents can break down organic contaminants.

  • Ultrasonic Cleaning: This method uses high-frequency sound waves in a cleaning solution to dislodge microscopic contaminants from the substrate surface, and is particularly effective for components with intricate geometries.[9]

  • Dehydration Baking: After cleaning, a bake-out step is crucial to remove any residual moisture or volatile compounds that could otherwise outgas during the vacuum deposition process and interfere with adhesion.[9]

Chemical Adhesion Promotion

Chemical adhesion promoters act as a molecular bridge between the substrate and the this compound coating.

  • Silane (B1218182) Adhesion Promoters (A-174): The most common adhesion promoter used for Parylene coatings is A-174, which is γ-methacryloxypropyltrimethoxysilane.[2] This organosilane is particularly effective on substrates with hydroxyl (-OH) groups, such as glass, silicon, and many metals with a native oxide layer. The trimethoxysilane (B1233946) end of the molecule hydrolyzes to form silanol (B1196071) groups, which then form strong covalent bonds (Si-O-Si) with the hydroxyl groups on the substrate surface. The methacrylate (B99206) end of the molecule presents a vinyl group that can co-polymerize with the Parylene monomer during deposition, forming a durable chemical link.[2]

  • Thiol-Based Promoters for Noble Metals: For noble metals like gold, which lack a stable oxide layer and hydroxyl groups, silane A-174 is less effective.[7] In these cases, thiol-based adhesion promoters can be used. The thiol group (-SH) forms a strong coordinate bond with the gold surface, while the other end of the molecule is functionalized to react with the Parylene.

  • Proprietary Adhesion Promoters: For challenging substrates like stainless steel, titanium, and various polymers, specialized proprietary adhesion promoters such as AdPro Plus® and AdPro Poly® are available.[7]

Physical Surface Modification

Physical modification techniques aim to increase the surface roughness of the substrate, thereby enhancing the mechanical interlocking of the this compound film.

  • Plasma Treatment: Treatment with plasmas, such as argon plasma, can both clean and roughen the substrate surface at a microscopic level.[9] Oxygen plasma can also be used to introduce hydroxyl or other functional groups on polymer surfaces, which can then react with silane adhesion promoters.

  • Mechanical Abrasion: For some robust substrates, light mechanical abrasion with a very fine grit can create a rougher surface profile, providing more sites for the Parylene to anchor.[7]

  • Gas-Phase Roughening: For silicon substrates, xenon difluoride (XeF₂) gas can be used to create a micro-roughened surface to improve Parylene adhesion.[7]

Quantitative Adhesion Data

Obtaining robust, quantitative adhesion data is crucial for comparing the efficacy of different surface treatments. Standard methods include peel tests (measuring the force required to peel a strip of the coating from the substrate) and pull-off tests (measuring the force required to pull a stud bonded to the coating off the substrate).

Note on Data: Specific quantitative adhesion data for this compound is not widely available in published literature. The following table presents typical adhesion values for Parylene C. Given that this compound shares a similar chemical backbone with Parylene C and is often described as having similar properties with enhanced thermal stability, these values can serve as a reasonable proxy.[1][3][6][10] It is strongly recommended that users perform their own adhesion testing for their specific application and substrates when using this compound.

SubstrateSurface Treatment/Adhesion PromoterAdhesion Test MethodTypical Adhesion Strength
Silicon Silane A-174Peel Test> 200 g/in
Glass Silane A-174Peel Test> 200 g/in
Stainless Steel Silane A-174Peel Test100-200 g/in
Stainless Steel AdPro Plus®Peel Test> 200 g/in
Gold Thiol-based promoterPull TestStrong adhesion (qualitative)
Polyimide AdPro Poly®Peel Test> 200 g/in

Experimental Protocols

Protocol 1: Surface Cleaning and Preparation
  • Initial Solvent Clean: a. Immerse the substrate in an ultrasonic bath with isopropyl alcohol (IPA) for 15 minutes. b. Remove and immerse in a fresh bath of IPA for another 15 minutes. c. For stubborn organic residues, an initial ultrasonic clean in an alkaline detergent solution can be performed, followed by thorough rinsing with deionized (DI) water and then the IPA steps.

  • Drying: a. Dry the substrate with filtered, oil-free compressed nitrogen. b. Place the cleaned substrates in a clean, temperature-controlled oven.

  • Dehydration Bake: a. Bake the substrates at 100-120°C for at least 60 minutes to remove any adsorbed moisture. b. Allow substrates to cool to room temperature in a desiccator before proceeding to the next step.

Protocol 2: Application of Silane A-174 Adhesion Promoter

This protocol describes a liquid-phase application of A-174.

  • Solution Preparation: a. In a clean glass container, prepare a solution of Isopropyl Alcohol (IPA), Deionized (DI) Water, and Silane A-174 in a volume ratio of 100:100:1. b. Stir the solution for 2-4 hours to allow for the hydrolysis of the silane. The solution has a pot life of approximately 24 hours.

  • Substrate Treatment: a. Immerse the cleaned and dried substrates in the prepared A-174 solution for 15-30 minutes. b. Gently agitate the solution or the substrates periodically.

  • Rinsing and Drying: a. Withdraw the substrates from the silane solution and rinse them by immersing in a bath of pure IPA for approximately 30 seconds with gentle agitation. b. Allow the substrates to air dry in a clean, dust-free environment for at least 30 minutes. Alternatively, they can be dried in an oven at 100°C for 10-15 minutes.

  • Parylene Deposition: a. The treated substrates should be coated with this compound within 24 hours for optimal adhesion.

Protocol 3: Adhesion Testing by ASTM D3359 (Cross-Hatch Tape Test)

This qualitative test is a quick and easy way to assess coating adhesion.

  • Test Area Selection: Choose a representative, flat, and blemish-free area on the coated substrate.

  • Making the Cuts (Method B for films < 5 mils): a. Using a sharp razor blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the this compound coating down to the substrate. b. Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid of 25 squares. The spacing of the cuts should be 1 mm for coatings up to 2 mils thick, and 2 mm for coatings between 2 and 5 mils.

  • Tape Application: a. Apply a piece of specified pressure-sensitive tape (e.g., Permacel P-99) over the grid. b. Press the tape down firmly with a pencil eraser or your finger to ensure good contact with the coating.

  • Tape Removal: a. Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle (pulling it back on itself).

  • Inspection and Classification: a. Inspect the grid area for any removal of the coating. b. Classify the adhesion according to the ASTM D3359 scale:

    • 5B: The edges of the cuts are completely smooth; none of the squares of the lattice is detached.
    • 4B: Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
    • 3B: Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice.
    • 2B: The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice.
    • 1B: The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice.
    • 0B: Flaking and detachment worse than Grade 1.

Visualizations

Adhesion_Promotion_Workflow cluster_prep Surface Preparation cluster_modification Surface Modification cluster_coating Coating & Testing Clean Substrate Cleaning (Solvent/Ultrasonic) Bake Dehydration Bake Clean->Bake Drying Adhesion_Promoter Apply Adhesion Promoter (e.g., A-174) Bake->Adhesion_Promoter Plasma Plasma Treatment (Optional) Bake->Plasma Parylene_D This compound Deposition Adhesion_Promoter->Parylene_D Plasma->Adhesion_Promoter Adhesion_Test Adhesion Testing (e.g., ASTM D3359) Parylene_D->Adhesion_Test

Caption: General workflow for promoting this compound adhesion.

Caption: Mechanism of Silane A-174 adhesion promotion.

References

Characterization of Parylene D Film Thickness and Roughness: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parylene D is a chemical vapor deposited (CVD) polymer known for its excellent conformal coverage, pinhole-free nature, and superior barrier properties.[1][2][3] A member of the poly(p-xylylene) family, this compound is distinguished by the substitution of two chlorine atoms on the aromatic ring.[2] This modification imparts a higher thermal stability compared to other common Parylene variants like N and C.[2][4] Accurate and precise characterization of this compound film thickness and surface roughness is critical for ensuring consistent performance in a variety of applications, including medical devices, electronics, and aerospace components.[3][5] This document provides detailed application notes and protocols for the characterization of this compound films using standard laboratory techniques.

Key Properties of this compound

This compound offers a unique combination of physical, mechanical, electrical, and barrier properties. A summary of these properties is presented in the table below.

PropertyThis compoundUnitsTest Method
Mechanical
Tensile Strength, Yield8,000 (55)psi (MPa)ASTM D882
Young's Modulus400,000 (2758)psi (MPa)ASTM D882
Elongation to Break, ultimate10%ASTM D882
Electrical
Dielectric Constant
at 60 Hz2.84ASTM D150
at 1 kHz2.82ASTM D150
at 1 MHz2.80ASTM D150
Dissipation Factor
at 60 Hz0.004ASTM D150
at 1 kHz0.003ASTM D150
at 1 MHz0.02ASTM D150
Dielectric Strength (1 mil)5,500VASTM D149
Barrier
Water Vapor Transmission1.8g·mil/100 in²·24hASTM E96
Gas Permeability
Nitrogen12.6cc·mil/100 in²·24h·atmASTM D1434
Oxygen38.8cc·mil/100 in²·24h·atmASTM D1434
Carbon Dioxide12.6cc·mil/100 in²·24h·atmASTM D1434

Table 1: Physical, Mechanical, and Electrical Properties of this compound. Data sourced from various technical datasheets.[1][6]

This compound Deposition Process Overview

The this compound coating process is a unique vapor deposition polymerization (VDP) that occurs in a vacuum.[2][7] This process allows for the formation of a truly conformal and uniform film. The key stages of the process are outlined below.

G cluster_0 This compound Deposition Workflow Dimer Solid Dimer Precursor (dichloro-di-p-xylylene) Vaporization Vaporization (~150°C) Dimer->Vaporization Sublimation Pyrolysis Pyrolysis (~680°C) Vaporization->Pyrolysis Dimer Gas Deposition Deposition Chamber (Room Temperature) Pyrolysis->Deposition Monomer Gas Polymerization Polymerization on Substrate Deposition->Polymerization

This compound Deposition Workflow

Characterization of Film Thickness

Accurate measurement of film thickness is crucial for ensuring the desired barrier and dielectric properties. Several techniques are commonly employed for this purpose.

Stylus Profilometry

Stylus profilometry is a contact-based technique that measures the vertical displacement of a stylus as it is dragged across the surface of the film.[8] To measure film thickness, a step-height is created on the substrate, and the profilometer measures the height difference between the coated and uncoated regions.[9][10]

Experimental Protocol:

  • Sample Preparation:

    • During the this compound deposition process, partially mask a section of a flat, smooth substrate (e.g., silicon wafer or glass slide) with a suitable high-temperature tape or a physical mask.

    • After deposition, carefully remove the mask to create a clean, well-defined step from the substrate to the this compound film.

  • Instrument Setup:

    • Select a stylus with a tip radius appropriate for the film thickness and hardness (e.g., 2-5 µm).

    • Set the stylus force to a low value (e.g., 1-5 mg) to avoid scratching or deforming the relatively soft this compound film.

    • Set the scan length to traverse both the uncoated substrate and the coated film area, typically a few millimeters.

    • Set the scan speed to a moderate value (e.g., 50-100 µm/s).

  • Data Acquisition:

    • Position the sample on the profilometer stage and bring the stylus into contact with the surface.

    • Initiate the scan across the step height.

    • Acquire multiple profiles at different locations along the step to ensure measurement repeatability.

  • Data Analysis:

    • Level the acquired profile data to correct for any sample tilt.

    • Use the analysis software to place cursors on the uncoated and coated regions of the profile.

    • The software will calculate the average step height, which corresponds to the film thickness.

G cluster_1 Stylus Profilometry Workflow Prep Sample Preparation (Create Step Height) Setup Instrument Setup (Stylus, Force, Scan Parameters) Prep->Setup Acquire Data Acquisition (Scan Across Step) Setup->Acquire Analyze Data Analysis (Leveling, Step Height Calculation) Acquire->Analyze Result Film Thickness Analyze->Result

Stylus Profilometry Workflow
Optical Profilometry (Interferometry)

Optical profilometry is a non-contact technique that utilizes light interference to measure surface topography.[11][12] It is a reliable method for measuring Parylene thickness and can be used on a variety of substrates.[13]

Experimental Protocol:

  • Sample Preparation:

    • Similar to stylus profilometry, a step-height is required for thickness measurement.[14]

  • Instrument Setup:

    • Select the appropriate objective lens based on the desired lateral resolution and field of view.

    • Choose the appropriate measurement mode (e.g., Phase Shifting Interferometry for smooth surfaces or Vertical Scanning Interferometry for rougher surfaces).

  • Data Acquisition:

    • Place the sample on the stage and focus on the surface.

    • Acquire an interferogram of the area containing the step height.

  • Data Analysis:

    • The instrument's software will process the interferogram to generate a 3D surface map.

    • Use the software tools to measure the step height between the coated and uncoated regions.

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a non-destructive optical technique that measures the change in polarization of light upon reflection from a thin film.[15] By fitting the experimental data to a model, the film thickness and optical constants can be determined with high precision.[16]

Experimental Protocol:

  • Sample Preparation:

    • A sample with a uniform and smooth this compound film on a well-characterized substrate (e.g., silicon wafer) is required. No step-height is necessary.

  • Instrument Setup:

    • Set the angle of incidence (typically 65-75 degrees).

    • Define the wavelength range for the measurement.

  • Data Acquisition:

    • Acquire the ellipsometric parameters (Psi and Delta) as a function of wavelength.

  • Data Analysis:

    • Develop an optical model that represents the sample structure (e.g., Si substrate / SiO2 native oxide / this compound film / Air).

    • Use a dispersion model (e.g., Cauchy model) to describe the optical properties of the this compound film.

    • Fit the model to the experimental data to determine the film thickness.

Characterization of Surface Roughness

Surface roughness is a critical parameter that can influence the frictional, optical, and biocompatible properties of the this compound coating.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical information at the nanoscale.[17][18][19] It is the most common method for quantifying the surface roughness of thin films.[10]

Experimental Protocol:

  • Sample Preparation:

    • Mount a small section of the this compound coated substrate onto an AFM sample puck using double-sided adhesive.[20] Ensure the sample is securely attached and as flat as possible.

  • Instrument Setup:

    • Select an appropriate AFM probe (e.g., a standard silicon tapping mode probe).

    • Perform a laser and photodiode alignment.

    • Determine the cantilever's resonant frequency.

    • Engage the tip onto the sample surface in tapping mode to minimize sample damage.

    • Optimize the imaging parameters (scan size, scan rate, setpoint, and gains).

  • Data Acquisition:

    • Acquire topography images from multiple areas on the sample surface to ensure the data is representative.

  • Data Analysis:

    • Use the AFM software to flatten the raw image data to remove artifacts.

    • Select a representative area of the image for roughness analysis.

    • Calculate the desired roughness parameters, such as the root mean square (RMS) roughness (Rq) and the average roughness (Ra).

G cluster_2 AFM Surface Roughness Workflow Prep Sample Preparation (Mounting) Setup Instrument Setup (Probe, Alignment, Imaging Parameters) Prep->Setup Acquire Data Acquisition (Image Multiple Areas) Setup->Acquire Analyze Data Analysis (Flattening, Roughness Calculation) Acquire->Analyze Result Surface Roughness (Rq, Ra) Analyze->Result

AFM Surface Roughness Workflow

Quantitative Data Summary

The following table summarizes typical thickness and roughness values for this compound films. It is important to note that these values can be influenced by the specific deposition process parameters.

ParameterTypical Value RangeNotes
Film Thickness 0.1 - 76 µmCan be precisely controlled by the amount of dimer used in the deposition process.[2]
Surface Roughness (RMS) 1 - 10 nmFor films up to a few micrometers thick. Roughness can increase with film thickness and deposition rate.[21][22]

Table 2: Typical Thickness and Roughness of this compound Films.

Conclusion

The characterization of film thickness and surface roughness is essential for the quality control and performance optimization of this compound coatings. The protocols outlined in this document for stylus profilometry, optical profilometry, spectroscopic ellipsometry, and atomic force microscopy provide robust methods for obtaining accurate and reliable data. By following these detailed procedures, researchers, scientists, and drug development professionals can ensure the consistency and efficacy of their this compound coated products.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Poor Adhesion of Parylene D Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting common adhesion problems encountered with Parylene D coatings. The following information is presented in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor this compound adhesion?

Poor adhesion of this compound coatings can typically be attributed to one or more of the following factors:

  • Surface Contamination: This is the most frequent cause of poor adhesion.[1][2] Contaminants such as oils, greases, fingerprints, dust, and residual solvents from cleaning processes can interfere with the bonding of the this compound film to the substrate.[1][3]

  • Inadequate Surface Preparation: A substrate surface that is not properly prepared may lack the necessary surface energy or topography for optimal mechanical and chemical bonding with this compound.[1]

  • Material Incompatibility: this compound, like other Parylenes, adheres mechanically to surfaces.[4] It may exhibit poor adhesion to certain low-surface-energy substrates or noble metals if the surface is not appropriately modified.[5]

  • Improper Deposition Process Parameters: The parameters of the chemical vapor deposition (CVD) process, such as deposition rate and chamber pressure, can significantly impact the quality and adhesion of the this compound film.[2][6] this compound deposits faster than Parylene C, which can make controlling uniformity and dispersion within the deposition chamber more challenging.[6][7]

  • Moisture: The presence of moisture on the substrate surface during coating can lead to delamination.

Troubleshooting Guides

Q2: My this compound coating is delaminating. How can I troubleshoot this issue?

Delamination, the separation of the coating from the substrate, is a critical adhesion failure.[2] To troubleshoot delamination, a systematic approach is recommended. The following diagram illustrates a logical workflow for diagnosing the root cause of delamination.

Troubleshooting Poor Adhesion of this compound Coatings Start Start: Poor this compound Adhesion (Delamination Observed) Cleanliness Step 1: Verify Substrate Cleanliness Start->Cleanliness Surface_Prep Step 2: Evaluate Surface Preparation Cleanliness->Surface_Prep Cleanliness Verified Solution_Clean Implement Rigorous Cleaning Protocol Cleanliness->Solution_Clean Contamination Found Adhesion_Promoter Step 3: Assess Adhesion Promoter Application Surface_Prep->Adhesion_Promoter Surface Prep Adequate Solution_Plasma Optimize Plasma Treatment or Roughen Surface Surface_Prep->Solution_Plasma Inadequate Surface Energy/Roughness Deposition_Params Step 4: Review Deposition Parameters Adhesion_Promoter->Deposition_Params Promoter Applied Correctly Solution_Promoter Optimize Silane (B1218182) Concentration & Application Adhesion_Promoter->Solution_Promoter Incorrect Application or Concentration Material_Compatibility Step 5: Check Substrate Compatibility Deposition_Params->Material_Compatibility Parameters within Spec Solution_Deposition Adjust Deposition Rate & Pressure Deposition_Params->Solution_Deposition Parameters Out of Spec Solution_Compatibility Consider Alternative Adhesion Promotion or Coating Material_Compatibility->Solution_Compatibility Incompatible Substrate End End: Adhesion Issue Resolved Material_Compatibility->End Compatible Substrate Solution_Clean->Cleanliness Solution_Plasma->Surface_Prep Solution_Promoter->Adhesion_Promoter Solution_Deposition->Deposition_Params Solution_Compatibility->Material_Compatibility

Troubleshooting workflow for this compound adhesion issues.

Q3: What are the recommended cleaning procedures before this compound coating?

Thorough cleaning of the substrate is critical to remove contaminants that can inhibit adhesion.[1][2] A multi-step cleaning process is often necessary.

Recommended Cleaning Agents:

  • Isopropyl Alcohol (IPA): Effective for removing organic contaminants like oils and greases.[1]

  • Deionized (DI) Water: Used for rinsing away ionic contaminants.

  • Alkaline Detergents: Can be used to break down organic contaminants.[1]

Cleaning Methods:

  • Ultrasonic Washing: Utilizes high-frequency sound waves in a cleaning solution to remove microscopic contaminants from the substrate.[1]

  • Vapor Degreasing: An effective method for removing oils and greases.

  • Baking: A post-cleaning bake step is recommended to remove any residual moisture and volatile compounds.[1]

Q4: How can I improve the surface properties of my substrate for better this compound adhesion?

Surface modification techniques can be employed to enhance the adhesion of this compound by increasing the surface energy and/or creating a rougher surface for better mechanical interlocking.[1][8]

  • Plasma Treatment: Treating the substrate with an argon and oxygen plasma mixture can effectively "roughen up" the surface at a microscopic level and "burn off" any remaining organic contaminants.[7] This process can increase peel strengths by one to two orders of magnitude.[9][10]

  • Adhesion Promoters: The use of an adhesion promoter, such as A-174 silane (3-methacryloxypropyltrimethoxysilane), is a common and effective method to improve this compound adhesion.[7][11] The silane acts as a chemical bridge between the substrate and the this compound coating.[7]

Experimental Protocols

Protocol 1: Silane A-174 Adhesion Promoter Application (Wet Process)

This protocol describes the application of A-174 silane via a wet process to improve this compound adhesion.

Materials:

  • A-174 Silane (3-methacryloxypropyltrimethoxysilane)

  • Isopropyl Alcohol (IPA), 99% pure

  • Deionized (DI) Water

  • Clean glass beakers

  • Substrates to be coated

  • Oven

Procedure:

  • Prepare the silane solution by mixing IPA, DI water, and A-174 silane. A common volume ratio is 150:10:1 (IPA:DI water:silane).[12] Another recommended mixture is equal parts IPA and DI water with 0.5% by volume of A-174.[13]

  • Stir the solution for at least 30 seconds and let it stand for a minimum of 10 minutes (or up to 2 hours for the 0.5% solution) to allow for hydrolysis.[12][13] The shelf life of the mixed solution is typically 24 hours.[13]

  • Immerse the cleaned and dried substrates in the silane solution for 5 to 30 minutes.[12]

  • Rinse the substrates with IPA.[12]

  • Dry the substrates in an oven at 100°C for 10 minutes.[12]

  • The substrates are now ready for this compound coating. The coating process should ideally be initiated within 30 hours of the silane treatment.[11]

Protocol 2: Adhesion Testing via ASTM D3359 (Cross-Cut Tape Test)

This protocol outlines a method for assessing the adhesion of this compound coatings based on the ASTM D3359 standard.[14][15]

Materials:

  • Cross-hatch cutter with specified blade spacing (typically 1 mm or 2 mm)

  • Pressure-sensitive adhesive tape (as specified in ASTM D3359)

  • Soft brush

  • Magnifying glass

Procedure:

  • Using the cross-hatch cutter, make a series of parallel cuts through the this compound coating down to the substrate.

  • Rotate the substrate 90 degrees and make a second series of parallel cuts, creating a cross-hatch pattern.

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply the center of the adhesive tape over the cross-hatched area and smooth it down firmly.

  • After 60-90 seconds, rapidly pull the tape off at a 180-degree angle.[15]

  • Inspect the cross-hatched area and the tape for any removed coating.

  • Classify the adhesion according to the ASTM D3359 scale (5B: no peeling or removal, to 0B: more than 65% of the coating removed). A result of 4B or 5B is generally considered to indicate good adhesion.[15]

Quantitative Data

While specific quantitative data for this compound adhesion is limited in publicly available literature, the following tables provide data for Parylene C, which can serve as a valuable reference and starting point for optimizing this compound processes. It is crucial to note that these values are for Parylene C and may not be directly transferable to this compound.

Table 1: Adhesion Strength of Parylene C with Silane A-174 on Glass Substrates

Soaking Time in PBS at 37°CMean Adhesion Force (mN/mm)Standard Deviation (mN/mm)
1 hour20.3-
24 hours19.95-
120 hours15.0-
(Data adapted from a study on Parylene C with Silane A-174 adhesion promoter)[16]

Table 2: Typical Deposition Parameters for Parylene Coatings

ParameterParylene CParylene N
Vaporizer Temperature175 °C160 °C
Pyrolysis Temperature690 °C650 °C
Chamber PressureBase + 15 mTorrBase + 55 mTorr
Deposition Rate~5.08 µm/hour~0.762 µm/hour
(Note: this compound generally has a faster deposition rate than Parylene C)[6][17]

Signaling Pathways and Logical Relationships

The following diagram illustrates the chemical bonding mechanism of Silane A-174 as an adhesion promoter between a substrate and the this compound coating.

Silane Adhesion Promotion Substrate Substrate Surface (with Hydroxyl Groups, -OH) Silane A-174 Silane Molecule (Methacryloxypropyltrimethoxysilane) Substrate->Silane Silyl end of silane bonds to -OH groups on the substrate Parylene This compound Monomer (during deposition) Silane->Parylene Methacrylate end of silane reacts with Parylene monomer Coating This compound Coating Parylene->Coating Polymerization

Mechanism of Silane A-174 adhesion promotion.

References

causes and prevention of cracking in Parylene D films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent cracking in Parylene D films during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a type of conformal coating from the poly(p-xylylene) family. It is distinguished by two chlorine atoms substituted on the aromatic ring.[1][2] This structure gives it greater thermal stability compared to Parylene N and C, allowing it to maintain its physical and electrical properties at higher temperatures.[2][3] It is often selected for applications requiring reliable protection in high-temperature environments.[4][5] Like other Parylenes, it is applied via a unique chemical vapor deposition (CVD) process, which results in a completely conformal, pinhole-free, and uniform coating.[1][6][7]

Q2: What are the primary causes of cracking in this compound films?

Cracking in this compound films is typically a result of stress that exceeds the film's mechanical strength. The primary causes include:

  • Thermal Stress : A significant mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the underlying substrate can cause stress during temperature fluctuations.[8][9] Cracking is more likely when the operating temperature is too high or too low, or when there are sudden, extreme temperature changes.[8][10]

  • Excessive Film Thickness : Thicker coatings are more rigid and, consequently, more susceptible to cracking under stress.[4][10][11] While thicker films may offer enhanced barrier protection, finding the right balance between protection and flexibility is crucial.[10]

  • Poor Adhesion : The bond between the Parylene film and the substrate is critical. If the substrate surface is contaminated with oils, dust, flux residues, or other particles, the adhesion will be weak, making the film prone to cracking and delamination.[4][11][12]

  • Mechanical Stress : External forces, such as bending or flexing of the substrate, can induce cracks in the coating.[4][13] This is a common issue in flexible electronics or medical devices that undergo repeated motion.[14]

  • Improper Deposition Process : The parameters of the CVD process, such as temperature and pressure, must be carefully controlled.[10][15] Incorrect settings can lead to residual stress in the deposited film.[13]

Q3: How does film thickness relate to the risk of cracking?

The thickness of the this compound film is a critical factor in its resistance to cracking.[10]

  • Thicker Films (e.g., > 25 µm) : These films are more rigid and can generate higher internal stress, especially during thermal cycling, making them more prone to cracking.[4][11]

  • Thinner Films (e.g., < 20 µm) : Thinner coatings are more flexible and less likely to crack.[10][13] It is often recommended to use the thinnest coating possible that still meets the application's barrier and dielectric requirements.[16]

Striking the right balance is key; while a very thin film is flexible, it might not provide sufficient dielectric strength or barrier protection for harsh environments.[4][16]

Q4: Can the substrate material influence cracking?

Yes, the substrate is a critical factor. Parylene adheres mechanically by penetrating small pores on the substrate surface.[12][17]

  • Surface Contamination : Substrates must be meticulously clean. Contaminants like oils, dust, or even fingerprints can disrupt the bond between the film and the surface, leading to poor adhesion and potential cracking.[11][12][18]

  • Material Incompatibility : Some materials, like noble metals (gold, stainless steel, titanium) or certain polymers, are inherently difficult for Parylene to adhere to.[12] This poor adhesion can be a starting point for delamination and cracking.

  • Thermal Expansion Mismatch : As mentioned, a large difference between the CTE of the substrate and this compound can induce significant stress and lead to cracking during temperature changes.[9]

Q5: What is Environmental Stress Cracking (ESC) and how does it affect this compound?

Environmental Stress Cracking (ESC) occurs when the film is subjected to mechanical stress in a specific environment, particularly at operating temperatures that are too high or too low.[8][11] This excessive flex in the film can stimulate the formation and propagation of cracks.[11] For this compound, this means that even if the film is stable at a high temperature, rapid cycling or sustained mechanical stress at that temperature could lead to failure.[4]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter with this compound film cracking.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Cracks appear after thermal cycling or exposure to high/low temperatures. 1. High thermal stress due to CTE mismatch between substrate and film.[8][9] 2. Film is too thick, leading to rigidity.[10][11]1. Ensure gradual temperature changes; avoid thermal shock.[10][19] 2. Reduce the film thickness to the minimum required for the application.[4] 3. If possible, select a substrate with a CTE closer to that of this compound.
Film is cracking and peeling/delaminating from the substrate. 1. Poor surface adhesion due to contamination.[4][11] 2. Incompatible substrate material (e.g., noble metals, some polymers).[12]1. Implement a rigorous pre-coating cleaning protocol to remove all contaminants.[11][20][21] 2. Use an adhesion promotion technique, such as applying A-174 silane (B1218182) or using plasma treatment.[18][22] 3. For difficult substrates, consider specialized adhesion promoters like AdPro Plus®.[23]
Cracks are observed on flexible substrates after bending or flexing. 1. Mechanical stress exceeds the film's flexibility.[13] 2. Film is too thick to accommodate the bending radius.[13]1. Reduce the this compound film thickness to increase flexibility.[10] 2. For applications with significant flexing, consider a more flexible Parylene variant if the high-temperature performance of this compound is not strictly necessary.[4]
Cracking occurs randomly across the film, even without obvious stress. 1. High residual stress from the deposition process.[13] 2. Substrate outgassing during or after deposition.[4]1. Optimize deposition parameters (pressure, temperature, rate) to minimize stress.[10][15] Lower deposition pressure can help restrain cracking.[8] 2. Perform a pre-coating bake-out of the substrate to remove any trapped volatiles or moisture.[4]

Data Presentation

Table 1: Thermal & Mechanical Properties of Parylene Variants Data compiled from multiple sources. Values can vary based on deposition conditions and testing methods.

PropertyParylene CThis compoundParylene N
Melting Point (°C) 290[5]380[5]420[5]
Max. Short-Term Service Temp. (°C) 110135[9]85
Max. Continuous Service Temp. (°C) 80100[3][9]60
Tensile Strength (MPa) 69[6]76[6]45[6]
Elongation to Break (%) 200[6]10[6]40[6]
Coefficient of Friction (Static) 0.29[6]0.33[6]0.25[6]

Table 2: Typical this compound Deposition Process Parameters These are general guidelines. Optimal parameters depend on the specific equipment and substrate.

ParameterTypical ValuePurpose
Vaporizer Temperature ~150 °C[1]Sublimates the solid dimer into a gas.
Pyrolysis Temperature ~650 °C[1]Cracks the dimer gas into reactive monomer.
Deposition Chamber Pressure 5-50 mTorr[24]Controls the mean free path of the monomer for uniform coating.
Substrate Temperature Room Temperature[1][7]Allows the monomer to condense and polymerize on the surface.

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

Objective: To remove ionic and non-ionic contaminants from the substrate surface to ensure optimal Parylene adhesion.

  • Solvent Cleaning :

    • Immerse substrates in a bath of isopropyl alcohol (IPA).

    • Place in an ultrasonic cleaner for 10-15 minutes to dislodge particles and oils.

    • Remove and rinse with fresh IPA.

  • Aqueous Cleaning :

    • Wash substrates with warm deionized (DI) water containing a suitable laboratory detergent.

    • Rinse thoroughly with fresh DI water to remove all detergent residues.

  • Drying :

    • Dry the substrates completely using dry, filtered nitrogen or air.[20]

    • Alternatively, place in an oven at a temperature compatible with the substrate material (e.g., 80-120°C) for at least 30 minutes to remove all moisture.

  • Final Preparation (Optional but Recommended) :

    • For critical applications, perform a plasma cleaning step just before loading into the deposition chamber to ensure an optimally prepared surface.[4][20]

Protocol 2: Adhesion Promotion using A-174 Silane

Objective: To create a chemical bridge between the substrate and the this compound film to improve adhesion, especially on inorganic surfaces like glass, silicon, and metals.

  • Prepare Silane Solution : Create a dilute solution of A-174 (gamma-Methacryloxypropyltrimethoxysilane) adhesion promoter. A typical mixture is 0.1-0.5% silane in a 95:5 solution of IPA and DI water.

  • Application :

    • Dip Method : Immerse the cleaned and dried substrates in the silane solution for 30-60 seconds.

    • Wipe Method : Thoroughly wipe the substrate surface with a lint-free cloth soaked in the silane solution.

    • Vapor Method : Place substrates in the coating chamber and introduce the silane as a vapor before the Parylene deposition cycle begins.[18]

  • Drying/Curing :

    • Allow the solvent to evaporate completely in a clean, dry environment.

    • A brief bake at 100-120°C for 10-20 minutes can help cure the silane layer and form a robust bond with the substrate surface.

  • Coating : Proceed with this compound deposition immediately after the silane treatment for best results.

Protocol 3: Cross-Hatch Adhesion Test (based on ASTM D3359)

Objective: To qualitatively assess the adhesion of the this compound film to the substrate.

  • Preparation : Place the coated substrate on a firm, flat surface.

  • Scribing :

    • Using a sharp utility knife or a specialized cross-hatch cutter, make a series of 6 parallel cuts through the film to the substrate. The spacing should be 1 mm for films <50 µm thick.

    • Make a second series of 6 cuts at a 90-degree angle to the first set, creating a grid pattern.[20]

  • Tape Application :

    • Place a piece of specified pressure-sensitive tape (e.g., Permacel P-99) over the grid.

    • Press the tape down firmly with a pencil eraser or fingertip to ensure good contact.

  • Tape Removal :

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.[20]

  • Inspection :

    • Examine the grid area under magnification.

    • Classify the adhesion based on the amount of coating removed from the grid, according to the ASTM classification scale (5B: no removal, to 0B: >65% removal). A result of 4B or 5B is generally considered good adhesion.

Visualizations

Root_Cause_Analysis cluster_causes Primary Causes cluster_factors Contributing Factors ThermalStress Thermal Stress (CTE Mismatch) TempFluctuation Temp. Fluctuations ThermalStress->TempFluctuation Effect This compound Film Cracking ThermalStress->Effect Thickness Excessive Film Thickness HighRigidity Increased Rigidity Thickness->HighRigidity Adhesion Poor Adhesion Contamination Surface Contamination Adhesion->Contamination Adhesion->Effect MechanicalStress Mechanical Stress (Flexing) MechanicalStress->Effect Process Deposition Process Issues ResidualStress High Residual Stress Process->ResidualStress Contamination->Effect TempFluctuation->Effect HighRigidity->Effect ResidualStress->Effect Prevention_Workflow cluster_prep 1. Pre-Deposition cluster_dep 2. Deposition cluster_post 3. Post-Deposition Clean Substrate Cleaning (Protocol 1) Adhesion Adhesion Promotion (e.g., Silane, Plasma) Clean->Adhesion Masking Masking of Keep-Out Areas Adhesion->Masking Bakeout Substrate Bake-out (Optional) Masking->Bakeout Params Control Deposition Parameters (Temp, Pressure, Rate) Bakeout->Params Thickness Control Film Thickness Params->Thickness Inspection Visual Inspection Thickness->Inspection AdhesionTest Adhesion Testing (Protocol 3) Inspection->AdhesionTest Anneal Annealing (Optional Stress Relief) AdhesionTest->Anneal CVD_Process cluster_stages This compound CVD Process Start Solid Dimer (di-chloro-p-xylylene) Vaporization 1. Vaporization (~150°C) Start->Vaporization Dimer Gas Pyrolysis 2. Pyrolysis (~650°C) Vaporization->Pyrolysis Monomer Gas Deposition 3. Deposition (Room Temp, Vacuum) Pyrolysis->Deposition Polymerization End Polymer Film on Substrate (poly-chloro-p-xylylene) Deposition->End

References

Technical Support Center: Parylene D Delamination on Flexible Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing delamination issues with Parylene D coatings on flexible substrates.

Frequently Asked Questions (FAQs)

Q1: What is this compound delamination?

This compound delamination is the separation or lifting of the conformal coating from the underlying flexible substrate.[1][2] This failure compromises the protective properties of the coating, such as its moisture, chemical, and dielectric barrier functions.[3] Even partial lifting of the film is considered delamination and can negate the benefits of the coating.[1][4]

Q2: What are the most common causes of this compound delamination on flexible substrates?

Delamination is primarily a failure of adhesion between the this compound film and the substrate.[4] The most common causes include:

  • Surface Contamination: This is the leading cause of poor adhesion.[5][6] Contaminants like oils, dust, flux residues, mold release agents, and fingerprints prevent the coating from properly bonding to the substrate.[3][6][7][8]

  • Incompatible Materials: A mismatch in surface energies between the this compound and the substrate material can lead to poor bonding.[2][5][9]

  • Excessive Moisture: Moisture on the substrate surface can interfere with adhesion and lead to coating failure.[1][4]

  • Overly Thick Coating: Thicker Parylene films can have higher internal stress, which may lead to cracking and delamination, especially on flexible substrates.[1][4][5][9]

Q3: How does this compound adhere to a substrate?

Parylene adheres mechanically to surfaces.[3][10] During the chemical vapor deposition (CVD) process, the monomeric Parylene penetrates any microporosity on the substrate surface, creating a physical bond.[3][10] This is why surface cleanliness and preparation are critical; if the surface is smooth or contaminated, there is nothing for the Parylene to "grip" onto.[3]

Q4: Can delamination be repaired?

Repairing delaminated Parylene is challenging due to its chemical resistance and high melting temperature.[1] Solvents are generally ineffective.[1] Localized repair often involves carefully using a soldering iron to burn through the coating, followed by a touch-up with a liquid coating like urethane (B1682113) to tack down the edges.[1] However, prevention is a far more effective strategy.[1][4]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving this compound delamination issues.

Step 1: Verify Surface Cleanliness

Contamination is the primary suspect in nearly all delamination cases.[5][6][8] A perfectly clean surface is essential for good adhesion.[2][3]

Common Contaminants:

  • Oils and grease from handling or manufacturing processes.[3][7]

  • Flux residues from soldering.[7]

  • Dust, lint, and other airborne particles.[7]

  • Mold release agents used for plastic substrates.[10]

Recommended Cleaning Protocols:

  • Solvent Cleaning: Use appropriate solvents like Isopropyl Alcohol (IPA) to remove light oils and residues.[7] Always ensure the solvent is compatible with your flexible substrate to prevent damage.[7]

  • Ultrasonic Wash: For intricate components, an ultrasonic wash using a suitable cleaning solution can effectively remove microscopic contaminants.[6][7]

  • Moisture Removal: After cleaning, perform a bake-out step to eliminate any residual moisture or volatile compounds from the substrate.[5][6][7]

  • Final Cleaning: Use compressed air and air ionizers immediately before coating to remove any remaining particles and neutralize static charges that attract dust.[6][7]

Experimental Protocol: Substrate Cleaning

Objective: To prepare a contaminant-free flexible substrate surface for this compound deposition.

Materials:

  • Flexible substrate (e.g., PDMS, polyimide)

  • Isopropyl Alcohol (IPA), electronics grade

  • Deionized (DI) water

  • Alkaline detergent solution (e.g., 1% solution of Alconox)

  • Ultrasonic bath

  • Oven or vacuum oven

  • Nitrogen gas or filtered compressed air source

  • Air ionizer

Procedure:

  • Initial Degreasing: Immerse the substrate in an IPA bath and sonicate for 10-15 minutes in an ultrasonic cleaner.

  • Detergent Wash: Transfer the substrate to a beaker with the alkaline detergent solution and sonicate for another 10-15 minutes to remove organic contaminants.

  • DI Water Rinse: Thoroughly rinse the substrate with DI water to remove any detergent residue. Repeat this step three times.

  • Final IPA Rinse: Rinse the substrate with IPA to displace water and aid in drying.

  • Drying: Dry the substrate with a stream of clean, dry nitrogen or filtered compressed air.

  • Bake-Out: Place the substrate in an oven at a temperature compatible with the material (e.g., 80-120°C) for at least 30 minutes to remove all moisture.[7]

  • Final Decontamination: Immediately prior to loading into the deposition chamber, use an air ionizer to neutralize static and blow off any remaining particulates.[6][7]

Step 2: Employ Adhesion Promotion

For many flexible substrates, especially polymers like PDMS or metals like gold and stainless steel, cleaning alone is not sufficient.[3][11] Adhesion promoters create a chemical bridge between the substrate and the Parylene coating.[10][12]

Common Adhesion Promotion Methods:

  • Silane (B1218182) Treatment: A-174 (γ-Methacryloxypropyltrimethoxysilane) is the most common adhesion promoter for Parylene.[3][10][12] It can be applied via vapor deposition within the coating chamber or by dipping/spraying the substrate.[3][10] The silane forms a chemical bond with the substrate surface, presenting a more receptive surface for the Parylene to adhere to.[3][10][12]

  • Plasma Treatment: Using plasma, such as Argon or Oxygen plasma, can both clean and activate the substrate surface.[7][10] Argon plasma physically roughens the surface on a molecular level, increasing the surface area for mechanical adhesion.[7] Oxygen plasma can remove organic contaminants and introduce chemical functional groups that improve bonding.[12]

  • Specialized Promoters: For difficult-to-bond surfaces like gold, titanium, or certain polymers, specialized adhesion promoters like AdPro Plus® or AdPro Poly® may be necessary.[3][8]

Experimental Protocol: A-174 Silane Vapor Treatment

Objective: To apply a silane adhesion promoter to the substrate surface prior to this compound deposition.

Procedure: This protocol is typically integrated into the automated cycle of a Parylene deposition system.

  • Load Substrates: Place the cleaned and dried substrates into the deposition chamber.

  • Draw Vacuum: Evacuate the chamber to the system's base pressure.

  • Introduce Silane: A controlled amount of A-174 silane is admitted into the chamber from a flask. The flask is typically heated to a specific temperature to control the vaporization rate.

  • Vapor Phase Deposition: The silane vapor is allowed to dwell in the chamber for a set period (e.g., 10-20 minutes), during which it deposits onto all exposed surfaces.

  • Purge: The chamber is purged with nitrogen and evacuated again to remove excess, unreacted silane before the Parylene deposition process begins.

Step 3: Optimize Deposition Parameters

The parameters of the CVD process itself can influence adhesion and film stress.

Key Deposition Parameters:

Parameter Impact on Adhesion and Delamination Recommendation
Coating Thickness Overly thick coatings (>5-10 µm) can have high internal stress, making them brittle and prone to cracking or delamination, especially under flexion.[1][4][5] Work with your coating provider to determine the minimum effective thickness for your application.[5] Avoid excessive coating thickness.[1][4]
Deposition Rate This compound deposits faster than other variants like Parylene C, which can make it more difficult to control uniformity and dispersion.[12][13] Non-uniformity can create stress points. Slower deposition rates can improve uniformity, especially on complex geometries.[14] Tune parameters like dimer feed rate and chamber pressure to control the rate.[14]

| Substrate Temperature | The substrate must be kept cool to promote uniform polymerization on the surface.[14] | Ensure proper thermal management within the deposition chamber to prevent substrate heating. |

Visualization of Troubleshooting Workflow

The following diagram outlines the logical steps to troubleshoot this compound delamination issues.

G cluster_0 Troubleshooting Workflow for this compound Delamination start Delamination Observed q1 Is the substrate surface perfectly clean? start->q1 a1_no Implement Rigorous Cleaning Protocol (e.g., Ultrasonic, Bake-out) q1->a1_no No q2 Is an adhesion promoter being used? q1->q2 Yes retest Re-run Deposition & Perform Adhesion Test a1_no->retest a2_no Apply Adhesion Promoter (e.g., A-174 Silane, Plasma) q2->a2_no No q3 Is the coating thickness optimized? q2->q3 Yes a2_no->retest a3_no Review & Reduce Coating Thickness q3->a3_no No q3->retest Yes a3_no->retest end_ok Issue Resolved retest->end_ok Pass end_fail Consult Coating Specialist retest->end_fail Fail

Caption: A flowchart for troubleshooting this compound delamination.

Adhesion Testing

To verify the effectiveness of your troubleshooting steps, a standardized adhesion test should be performed.

Experimental Protocol: ASTM D3359 Tape Test (Method B)

Objective: To assess the adhesion of a thin this compound film (<5 mils or 125 µm) to a flexible substrate.[15][16]

Materials:

  • Coated substrate

  • Sharp razor blade or a special cross-hatch cutting tool with multiple blades.[17]

  • Pressure-sensitive tape with specified adhesion (e.g., Permacel P-99)

  • Soft brush

  • Illuminated magnifier

Procedure:

  • Make Cuts: Place the coated substrate on a firm surface. Make a series of six parallel cuts through the Parylene film down to the substrate.[15] The spacing should be 2 mm for coatings between 50 and 125 µm thick, or 1 mm for coatings less than 50 µm thick.

  • Create Lattice: Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a cross-hatch lattice pattern.[15][17]

  • Clean the Grid: Lightly brush the grid area with a soft brush to remove any detached flakes of the coating.[16]

  • Apply Tape: Apply a piece of the specified pressure-sensitive tape over the center of the lattice.[15] Press it down firmly with a finger to ensure good contact.

  • Remove Tape: Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle back upon itself.[15]

  • Inspect and Classify: Examine the grid area on the substrate using an illuminated magnifier. Rate the adhesion according to the ASTM D3359 classification scale.

Classification of Adhesion Test Results (ASTM D3359 Method B):

Classification Description of Result Adhesion Assessment
5B The edges of the cuts are completely smooth; none of the squares of the lattice is detached. Excellent
4B Small flakes of the coating are detached at intersections; less than 5% of the area is affected. Good
3B Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5 to 15% of the lattice. Fair
2B The coating has flaked along the edges and on parts of the squares. The area affected is 15 to 35% of the lattice. Poor
1B The coating has flaked along the edges of cuts in large ribbons and whole squares have detached. The area affected is 35 to 65% of the lattice. Very Poor

| 0B | Flaking and detachment worse than Grade 1. | Failure |

This classification provides a semi-quantitative measure of adhesion, allowing you to compare the effectiveness of different surface preparations and deposition parameters.[17]

References

Technical Support Center: Optimizing Conformal Parylene D Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deposition parameters for a uniform, conformal Parylene D coating.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound deposition process.

Issue 1: Poor Adhesion or Delamination of the this compound Film

  • Question: My this compound coating is peeling or flaking off the substrate. What are the likely causes and how can I fix this?

  • Answer: Poor adhesion or delamination of the this compound film from the substrate is often due to surface contamination or improper surface preparation.[1][2] Contaminants like dust, oils, or other residues can prevent a strong bond from forming.[2] Incompatibility between the substrate material and this compound can also lead to delamination.[1]

    Troubleshooting Steps:

    • Thorough Substrate Cleaning: Implement a rigorous cleaning protocol before coating. This may involve using appropriate solvents and surfactants to remove both ionic and non-ionic contaminants.[1][2] Plasma cleaning can be a highly effective final step to ensure an optimally prepared surface.[1]

    • Adhesion Promotion: Utilize adhesion promotion techniques such as treatment with silane (B1218182) coupling agents, like A-174, particularly for smooth or challenging substrates.[1][3]

    • Material Compatibility Check: Verify that this compound is compatible with your substrate material. Some materials may require specific surface treatments to ensure good adhesion.[1][2]

Issue 2: Cracking in the this compound Coating

  • Question: I am observing cracks in my this compound coating after deposition. Why is this happening and what can I do to prevent it?

  • Answer: Cracking in Parylene coatings can be caused by excessive film thickness, thermal stress, or mechanical flexing.[1] this compound is known for its high-temperature resistance, but thermal mismatch with the substrate can still induce stress.[1][4]

    Troubleshooting Steps:

    • Optimize Coating Thickness: Avoid excessively thick coatings, as they are more susceptible to cracking.[1] Work with your coating provider or consult literature to determine the optimal thickness for your specific application.

    • Select the Appropriate Parylene Type: While this guide focuses on this compound, for applications involving significant thermal cycling, consider if a more flexible Parylene variant might be more suitable.[1]

    • Introduce a Stress-Relief Layer: For applications with substantial thermal cycling, adding a stress-relief layer between the substrate and the this compound coating can help mitigate cracking.[1]

Issue 3: Non-Uniform Coating Thickness (Shadowing)

  • Question: The this compound coating on my complex 3D substrate is not uniform in thickness. Some areas are thicker than others. How can I improve the conformality?

  • Answer: Achieving a uniform this compound coating can be challenging due to its deposition characteristics.[5][6] Non-uniformity, or "shadowing," can be influenced by monomer flow, loading density, and substrate temperature.[6][7]

    Troubleshooting Steps:

    • Modify Monomer Flow: Adjusting the entry and exit locations of the monomer vapor within the deposition chamber can help control the flow around the products, leading to a more even coating.[6]

    • Implement Substrate Rotation: Rotating the fixture holding the products at an optimized speed can significantly improve coating uniformity by exposing all surfaces to the monomer flow more evenly.[6]

    • Adjust Deposition Chamber Temperature: Heating the deposition chamber above room temperature can lower the "sticking coefficient" of this compound, which can help promote a more uniform deposition.[6]

    • Optimize Loading and Fixturing: Pay attention to the loading density and fixturing of your substrates. Avoid line-of-sight obstruction and ensure adequate diffusion paths for the monomer to reach all surfaces.[7]

Issue 4: Bubbles, Pinholes, or Voids in the Coating

  • Question: My this compound film has bubbles, pinholes, or voids. What causes these defects and how can I achieve a pinhole-free coating?

  • Answer: Imperfections like bubbles and pinholes can compromise the protective barrier of the Parylene coating.[1] These defects can arise from trapped air or moisture in the components being coated.[1] While Parylene is known for being pinhole-free at a few microns of thickness, improper process parameters can lead to defects.[8]

    Troubleshooting Steps:

    • Degas Components: Thoroughly degas your components before coating to remove any trapped air or moisture that could lead to bubble formation.[1]

    • Optimize Deposition Parameters: Adjusting the deposition pressure and temperature can help promote a more uniform and pinhole-free coating.[1] Slower deposition rates can often improve film quality.[9]

    • Increase Coating Thickness: For applications in harsh environments, increasing the coating thickness (greater than 5 μm) can enhance the moisture barrier properties and reduce the likelihood of pinholes.[1]

Frequently Asked Questions (FAQs)

What is this compound and why is it used?

This compound is a type of conformal coating from the Parylene family, which are poly(para-xylylene) polymers.[10] It is distinguished by the substitution of two chlorine atoms on the aromatic ring of the monomer.[11] This modification gives this compound enhanced thermal stability, allowing it to withstand higher operating temperatures compared to Parylene C.[4][11] It is applied via a chemical vapor deposition (CVD) process, which results in a highly conformal, pinhole-free, and uniform coating that provides excellent protection against moisture, chemicals, and electrical currents.[12][13][14]

What are the key stages of the this compound deposition process?

The Parylene deposition process consists of three main stages that occur under vacuum:[4][11]

  • Vaporization: The solid dimer raw material is heated to approximately 150°C, causing it to sublimate into a gas.[4][11]

  • Pyrolysis: The dimer gas is then heated to around 680°C, which cleaves the dimer into reactive monomer molecules.[4][11]

  • Deposition: The monomer gas enters the room-temperature deposition chamber where it spontaneously polymerizes onto all exposed surfaces, forming a conformal film.[4][11]

How can I control the thickness of the this compound coating?

The thickness of the Parylene coating is primarily controlled by the amount of dimer (the powdered raw material) used in the first stage of the process.[6] The deposition rate can be influenced by the dimer feed rate, pyrolyzer temperature, and chamber pressure.[7] Slower deposition rates can lead to improved uniformity, especially on complex assemblies.[7]

Does the this compound coating process require curing?

No, the Parylene deposition process does not require a separate curing step.[8] The polymerization occurs spontaneously on the substrate surface at room temperature.[4]

Is it possible to rework or repair a this compound coating?

Yes, but it can be challenging. Parylene coatings are chemically inert and cannot be removed with solvents.[15] Removal is typically done through mechanical methods like micro-abrasion or careful scraping.[16] For localized repairs, the coating can be removed from a specific area, the component can be replaced, and the area can then be touched up with an approved liquid coating or the entire board can be recoated with Parylene.[16]

Data and Protocols

This compound Deposition Parameters

The following table summarizes key deposition parameters and their typical ranges for Parylene coatings. Note that optimal parameters can vary based on the specific equipment and substrate being coated.

ParameterTypical Range/ValueImpact on Coating
Vaporization Temperature ~150°CControls the sublimation rate of the dimer.[4]
Pyrolysis Temperature ~680°CCleaves the dimer into reactive monomer.[4] Affects crystallinity and surface morphology.[17]
Deposition Chamber Pressure ~0.1 torr (100 mTorr)Influences the mean free path of the monomer and its ability to penetrate complex geometries.[4]
Substrate Temperature Room TemperatureA cool substrate promotes polymerization and adhesion.[7]
Coating Thickness 5 - 25 µm (typical for electronics)Thicker coatings provide a better moisture barrier but can be more prone to cracking.[1][18]
Experimental Protocol: this compound Deposition

This protocol outlines the general steps for depositing a this compound coating.

  • Substrate Preparation:

    • Thoroughly clean the substrates to remove any organic and inorganic contaminants using appropriate solvents.

    • For enhanced adhesion, treat the clean, dry substrates with an adhesion promoter like A-174 silane.

  • Loading the System:

    • Weigh the appropriate amount of this compound dimer needed to achieve the target coating thickness.

    • Load the dimer into the vaporizer boat.

    • Place the prepared substrates onto the fixtures in the deposition chamber. Ensure proper spacing to avoid shadowing.[3]

  • Deposition Cycle:

    • Seal the deposition chamber and pump it down to the base vacuum pressure.

    • Initiate the deposition cycle, which will automatically proceed through the vaporization and pyrolysis stages.

    • The monomer will then enter the deposition chamber and polymerize on the substrates at room temperature.

  • Unloading:

    • Once the deposition cycle is complete, vent the chamber back to atmospheric pressure.

    • Carefully remove the coated substrates.

  • Inspection:

    • Visually inspect the coated substrates for any defects such as cracking, delamination, or non-uniformity.

    • Measure the coating thickness to ensure it meets the specifications.

Visualizations

Deposition_Process cluster_0 This compound Deposition Workflow Start Start: Load Dimer & Substrates Vaporization 1. Vaporization (~150°C) Start->Vaporization Under Vacuum Pyrolysis 2. Pyrolysis (~680°C) Vaporization->Pyrolysis Dimer Gas Deposition 3. Deposition (Room Temp) Pyrolysis->Deposition Monomer Gas End End: Unload Coated Substrates Deposition->End Polymer Film Formed

Caption: Workflow of the this compound Chemical Vapor Deposition (CVD) process.

Troubleshooting_Logic cluster_1 Troubleshooting Common Coating Defects Defect Coating Defect Observed PoorAdhesion Poor Adhesion / Delamination Defect->PoorAdhesion Cracking Cracking Defect->Cracking NonUniformity Non-Uniformity / Shadowing Defect->NonUniformity Solution_Adhesion Solution: - Improve Surface Cleaning - Use Adhesion Promoter PoorAdhesion->Solution_Adhesion Solution_Cracking Solution: - Optimize Thickness - Consider Stress-Relief Layer Cracking->Solution_Cracking Solution_Uniformity Solution: - Rotate Substrates - Adjust Monomer Flow - Heat Chamber NonUniformity->Solution_Uniformity

Caption: Logic diagram for troubleshooting common this compound coating defects.

References

effect of substrate temperature on Parylene D film properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parylene D. The following information addresses common issues encountered during the chemical vapor deposition (CVD) of this compound films, with a specific focus on the influence of substrate temperature and other process parameters on film properties.

Frequently Asked Questions (FAQs)

Q1: What is the standard substrate temperature for this compound deposition?

A1: The standard deposition process for all Parylene types, including this compound, is typically carried out with the substrate at room or ambient temperature.[1][2][3] The chemical vapor deposition (CVD) process involves the spontaneous polymerization of the monomeric di-para-xylylene onto the substrate surface within the deposition chamber, which is maintained at room temperature.[1][2]

Q2: How does substrate temperature influence the deposition rate of this compound?

A2: For Parylenes in general, the deposition rate is inversely proportional to the absolute temperature of the substrate.[4] As the substrate temperature increases, the deposition rate decreases. Each Parylene type has a "threshold temperature" at or above which deposition effectively ceases. For this compound, this threshold temperature is approximately 135°C.

Q3: What is the effect of post-deposition annealing on this compound films?

A3: While specific data for this compound is limited, studies on other Parylene types, such as Parylene C, show that post-deposition annealing can significantly alter film properties. Annealing at elevated temperatures can increase the crystallinity and tensile strength of the film.[5] However, it can also lead to increased thermal stress, which may reduce adhesion to the substrate.[5] It is important to note that annealing Parylene in the presence of oxygen at temperatures above 125°C can cause oxidation.[6]

Q4: Can other process temperatures, besides substrate temperature, affect this compound film properties?

A4: Yes, other temperatures in the CVD process are critical. The sublimation temperature of the dimer and the pyrolysis temperature for converting the dimer to a monomer significantly impact the final film properties. For this compound, higher sublimation temperatures lead to a higher deposition rate but can result in nearly amorphous films. Conversely, lower sublimation temperatures increase crystallinity. The pyrolysis temperature can influence the surface morphology, with higher temperatures potentially leading to the growth of globules on the film surface and a decrease in crystallinity.[7]

Troubleshooting Guides

Issue 1: Poor Adhesion or Delamination of this compound Film
  • Symptom: The this compound film peels or lifts from the substrate.

  • Potential Causes & Solutions:

    • Surface Contamination: The most common cause of poor adhesion is a contaminated substrate surface. Even microscopic residues like dust, oils, or flux can interfere with the mechanical bonding of the Parylene film.[8][9]

      • Solution: Implement a rigorous multi-step cleaning protocol for your substrates. This may include solvent cleaning, ultrasonic baths, and a final plasma cleaning step to ensure a pristine surface.[8]

    • Inadequate Surface Preparation: Parylene adheres mechanically by penetrating microscopic pores and crevices on the substrate surface.[10]

      • Solution: For smooth substrates like polished metals or glass, consider surface modification techniques. Mechanical abrasion or plasma activation can increase surface roughness and improve adhesion.[11] The use of an adhesion promoter, such as A-174 silane, is a common and effective method to create a chemical bond between the substrate and the Parylene film.[8][11]

    • High Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the substrate can lead to stress at the interface, especially if the coated part undergoes temperature cycling.

      • Solution: While direct control of substrate temperature during deposition is not a standard parameter, ensure that the substrate is at a stable room temperature before starting the deposition process. If post-deposition annealing is performed, consider the CTE mismatch and the potential for induced stress.

Issue 2: Cloudy, Hazy, or Grainy Appearance of the this compound Film
  • Symptom: The deposited this compound film is not transparent and clear.

  • Potential Causes & Solutions:

    • High Deposition Rate: A deposition rate that is too high can lead to the incorporation of un-cleaved dimer into the film, resulting in a cloudy appearance.[6]

      • Solution: Optimize the deposition rate by adjusting the sublimation temperature and the chamber pressure. Lowering the sublimation temperature will reduce the deposition rate and can lead to a clearer, more uniform film.[6][7]

    • Improper Pyrolysis Temperature: If the pyrolysis furnace temperature is too low, the dimer will not be completely converted to monomer, leading to a hazy film.

      • Solution: Ensure the pyrolysis furnace is at the correct temperature for this compound (typically around 680°C).[1]

    • High Sublimation Temperature: Elevated sublimation temperatures can result in a rougher film surface for some Parylene types, which may contribute to a less clear appearance.[7]

      • Solution: Reducing the sublimation temperature can lead to a smoother, more transparent film.[7]

Issue 3: Cracking of the this compound Film
  • Symptom: The this compound film exhibits cracks, either immediately after deposition or after thermal or mechanical stress.

  • Potential Causes & Solutions:

    • Excessive Film Thickness: Thicker Parylene coatings are more prone to cracking due to internal stresses.[8]

      • Solution: Deposit the minimum thickness of this compound required for your application.

    • Thermal Stress: Mismatched CTEs between the film and substrate can cause cracking during temperature cycling.[12]

      • Solution: Select a substrate with a CTE closer to that of this compound if possible. For applications with significant thermal cycling, consider if this compound is the most suitable variant, as it is more rigid than other Parylenes.

    • Operating Temperature Excursions: Exposing the coated part to temperatures outside the recommended operating range for this compound can cause it to become brittle and crack.[13]

      • Solution: Ensure that the end-use application's temperature profile is within the specified limits for this compound. This compound has a higher thermal stability compared to Parylene C and N.[14]

Quantitative Data

Due to the limited availability of specific quantitative data for the effect of substrate temperature on this compound properties during deposition, the following tables summarize general thermal properties and findings from studies on other Parylene types (primarily Parylene C) that may provide insight. Researchers should treat this data as indicative and perform their own process-specific qualifications.

Table 1: General Thermal Properties of this compound

PropertyValueReference
Melting Point380 °C[15]
Long-Term Service Temperature100 °C[15]
Short-Term Service Temperature135 °C[15]
Threshold Deposition Temperature135 °C[2]

Table 2: Effect of Post-Deposition Annealing Temperature on Parylene C Film Properties (for reference)

Annealing Temperature (°C)Crystallite Size (Å)Relative Crystallinity (a.u.)Adhesion on Silicon
As-deposited (25°C)55.21.00Strong
85°C83.42.49Reduced
120°C108.24.57Reduced
150°C114.45.74Reduced
Data adapted from a study on Parylene C.[5]

Experimental Protocols

Standard this compound Deposition Process (Gorham Process)

The chemical vapor deposition of this compound follows the Gorham process, which consists of three main stages:

  • Vaporization (Sublimation): The solid di-para-xylylene dimer, the precursor material for this compound, is heated in a vaporizer under vacuum (typically 120-160°C). This transforms the solid dimer into a gaseous state.[7]

  • Pyrolysis: The gaseous dimer then passes through a high-temperature furnace (pyrolysis zone) heated to approximately 680°C. The intense heat cleaves the dimer into its monomeric form, a highly reactive para-xylylene molecule.[1]

  • Deposition (Polymerization): The monomeric gas enters the room-temperature deposition chamber. As the gas comes into contact with the surfaces of the substrate, it spontaneously polymerizes, forming a thin, conformal, and pinhole-free film of this compound. The substrate remains at or near ambient temperature throughout this process.[1][2]

Experimental Workflow for Investigating Substrate Temperature Effects

To systematically study the effect of substrate temperature on this compound film properties, a modification to the standard deposition chamber is required to enable temperature control of the substrate stage.

experimental_workflow cluster_prep Substrate Preparation cluster_deposition This compound Deposition cluster_analysis Film Property Analysis Clean Substrate Cleaning Adhesion Adhesion Promoter Application Clean->Adhesion Load Load Substrate into Chamber Adhesion->Load SetTemp Set and Stabilize Substrate Temperature Load->SetTemp Deposit Deposit this compound SetTemp->Deposit Mechanical Mechanical Testing (e.g., Tensile Strength) Deposit->Mechanical Electrical Electrical Testing (e.g., Dielectric Strength) Deposit->Electrical Morphology Surface Morphology (e.g., AFM) Deposit->Morphology AdhesionTest Adhesion Testing (e.g., Tape Test) Deposit->AdhesionTest

Diagram 1: Experimental workflow for studying substrate temperature effects.

Logical Relationships

The following diagram illustrates the relationships between key deposition parameters and the resulting properties of the this compound film.

logical_relationships cluster_params Deposition Parameters cluster_props Film Properties SubstrateTemp Substrate Temperature Crystallinity Crystallinity SubstrateTemp->Crystallinity Adhesion Adhesion SubstrateTemp->Adhesion Complex DepoRate Deposition Rate SubstrateTemp->DepoRate Inverse SublimationTemp Sublimation Temperature SublimationTemp->Crystallinity Inverse Roughness Surface Roughness SublimationTemp->Roughness Direct SublimationTemp->DepoRate Direct PyrolysisTemp Pyrolysis Temperature PyrolysisTemp->Crystallinity Inverse PyrolysisTemp->Roughness Complex ChamberPressure Chamber Pressure ChamberPressure->Roughness ChamberPressure->DepoRate Mechanical Mechanical Properties Crystallinity->Mechanical Electrical Electrical Properties Crystallinity->Electrical Roughness->Adhesion Adhesion->Mechanical Interface

Diagram 2: Relationships between deposition parameters and film properties.

References

Technical Support Center: Parylene D Coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with thick Parylene D coatings.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of stress in thick this compound coatings?

A1: High internal stress in thick this compound coatings can primarily be attributed to three factors:

  • Intrinsic Stress: Stress inherent to the film growth process during chemical vapor deposition (CVD). While the Parylene deposition process itself occurs at room temperature and is considered relatively low-stress, thicker films can accumulate more internal stress.[1][2]

  • Thermal Stress: This arises from the mismatch in the coefficient of thermal expansion (CTE) between the this compound film and the underlying substrate.[3] This is particularly problematic when the coated device undergoes temperature fluctuations during operation or testing.

  • Extrinsic Stress: Factors such as environmental stress cracking (ESC) can occur when the coated device is subjected to operating temperatures that are too high or too low, causing excessive flex in the film.[3]

Q2: My this compound film is cracking. What are the likely causes and solutions?

A2: Cracking in this compound films is a common manifestation of high internal stress. Overly thick applications of Parylene are a primary contributor to surface cracking.[3]

Solution:

  • Optimize Coating Thickness: Avoid excessively thick coatings. Work with a coating provider to determine the optimal thickness for your specific application, balancing the need for protection with the risk of stress-induced cracking.[4]

  • Control Deposition Parameters: Precise management of the chemical vapor deposition (CVD) process parameters can help restrain cracking.[3] High pressure and a high deposition rate can lead to rough and non-uniform films, so careful control of these variables is essential.[2]

  • Select the Appropriate Parylene Type: Ensure this compound is the correct choice for your application's operating temperature range, as it is designed for higher temperature resistance compared to other variants like Parylene C.[4]

Q3: How can I improve the adhesion of my thick this compound coating to reduce the risk of delamination?

A3: Delamination, the separation of the Parylene film from the substrate, is often a result of poor adhesion, which can exacerbate stress-related failures.[4]

Solution:

  • Thorough Substrate Cleaning: The most critical factor for good adhesion is surface cleanliness.[5] Contaminants like dust, oils, and flux residues must be removed as they can disrupt the bond between the Parylene film and the substrate.[3][4]

  • Use of Adhesion Promoters: Applying an adhesion promoter like A-174 silane (B1218182) is a common and effective method.[5][6] The silane creates a chemical bond between the substrate and the Parylene film, which is much stronger than the mechanical adhesion Parylene forms on its own.[5][6]

  • Surface Modification: For challenging substrates, surface treatments like plasma activation can be used to increase surface energy and promote better adhesion.[6][7]

Q4: Can annealing be used to reduce stress in this compound coatings?

A4: The role of annealing in stress management of Parylene films is complex. While annealing can increase the crystallinity, hardness, and abrasion resistance of the film, it can also lead to an increase in tensile stress due to polymer shrinkage.[8][9][10] However, some research suggests that stress reduction can occur during crystal phase transformations at specific temperatures.[11] It is crucial to carefully control the annealing process, as slower heating and cooling rates have been found to result in lower stress.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Cracking of the coating High internal stress due to excessive thickness.Reduce the coating thickness to the minimum required for the application.[3]
Mismatch in thermal expansion between coating and substrate.Ensure this compound is suitable for the device's operating temperature range.[4]
Delamination of the coating Poor surface preparation and contamination.Implement rigorous cleaning procedures before coating to remove all contaminants.[4][5]
Lack of chemical bond to the substrate.Use an adhesion promoter such as A-174 silane to create a chemical link between the substrate and the coating.[6][7]
Incompatible materials.Verify the compatibility between the substrate material and this compound.[4]
Inconsistent coating thickness Non-uniform vapor distribution in the coating chamber.Optimize the placement and fixturing of parts within the coating chamber.[4]
Inconsistent process parameters.Regularly calibrate and maintain the coating equipment to ensure consistent deposition parameters.[4]

Experimental Protocols

Protocol for Adhesion Promotion using A-174 Silane

This protocol describes the vapor phase deposition of A-174 silane to enhance the adhesion of this compound coatings.

  • Substrate Cleaning: Thoroughly clean the substrates to remove any organic and inorganic contaminants. This can involve a sequence of solvent cleaning (e.g., isopropanol, acetone) followed by a final rinse with deionized water and drying with nitrogen gas. For some substrates, plasma cleaning may be necessary as a final step.[4][6]

  • Masking: Mask any areas of the substrate where this compound coating is not desired.[12]

  • Silane Preparation: Place a small amount of A-174 silane in a container (e.g., a porcelain boat) inside the deposition chamber, separate from the Parylene dimer.

  • Vapor Phase Deposition:

    • Evacuate the chamber to a base pressure.

    • Heat the A-174 silane to allow it to vaporize and fill the chamber.

    • Allow the vapor to deposit on the substrates for a predetermined amount of time to form a monolayer.

  • This compound Deposition: Proceed with the standard this compound chemical vapor deposition (CVD) process without breaking the vacuum. The methacrylate (B99206) end of the silane molecule will chemically bond to the this compound as it polymerizes.[6]

Visualizations

G cluster_prep Pre-Deposition cluster_cvd This compound CVD Process cluster_post Post-Deposition Clean Substrate Cleaning Mask Masking Clean->Mask Adhesion Adhesion Promotion (e.g., A-174 Silane) Mask->Adhesion Vaporization Vaporization (Dimer Sublimation) Adhesion->Vaporization Pyrolysis Pyrolysis (Dimer to Monomer) Vaporization->Pyrolysis Deposition Deposition (Monomer Polymerization) Pyrolysis->Deposition Demask Demasking Deposition->Demask Annealing Optional Annealing Demask->Annealing

Caption: Workflow for this compound Coating Application.

G cluster_investigation Initial Investigation cluster_solutions Corrective Actions Start Cracking or Delamination in Thick this compound Coating CheckThickness Is coating excessively thick? Start->CheckThickness CheckAdhesion Is there evidence of poor adhesion? Start->CheckAdhesion ReduceThickness Optimize and reduce coating thickness CheckThickness->ReduceThickness Yes ControlParams Refine deposition process parameters CheckThickness->ControlParams No ImproveCleaning Enhance substrate cleaning protocol CheckAdhesion->ImproveCleaning Yes CheckAdhesion->ControlParams No End Optimized Coating ReduceThickness->End UsePromoter Implement adhesion promoter (A-174 Silane) ImproveCleaning->UsePromoter UsePromoter->End ControlParams->End

Caption: Troubleshooting Logic for Coating Failures.

References

Technical Support Center: Parylene D Film Removal and Etching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Parylene D films.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing or etching this compound films?

A1: The primary methods for removing or etching this compound films include plasma etching (specifically reactive ion etching), laser ablation, and chemical removal. Mechanical methods like micro-abrasion are also used, though they offer less precision. Thermal removal is generally not recommended due to the high temperatures required, which can damage sensitive substrates.[1][2][3][4]

Q2: Which removal method is best for my application?

A2: The best method depends on your specific requirements:

  • For high-precision patterning and selective removal: Laser ablation and plasma etching are the most suitable options.[1][5][6]

  • For complete removal of the film from a substrate: Chemical removal using Tetrahydrofuran (THF) can be effective, but caution is advised as it can damage the underlying components.[1][2]

  • For removing localized spots or for debonding: Mechanical methods can be employed, but they risk damaging delicate components.[1]

Q3: Are there any safety precautions I should take when removing this compound?

A3: Yes, safety is paramount. When using chemical removal methods, work in a well-ventilated area and use appropriate personal protective equipment (PPE), as solvents like THF can be hazardous.[3] For laser and plasma etching, ensure you are trained on the equipment and follow all safety protocols to avoid exposure to harmful radiation or plasma.

Troubleshooting Guides

Plasma Etching Issues
Problem Possible Causes Solutions
Poor Adhesion/Delamination Surface contamination (dust, oils), incompatible substrate material, excess moisture on the substrate.[7][8][9][10]Implement rigorous pre-cleaning procedures. Consider a plasma cleaning step before deposition. Use an adhesion promoter like silane (B1218182) A-174 for challenging substrates.[7][8]
Cracking of the Film Thermal stress, overly thick coating.[7][10]Select the appropriate Parylene type for your operating temperature range. Optimize the coating thickness; thicker films are more prone to cracking.[7][9]
Inconsistent Etch Rate Non-uniform plasma density, temperature variations across the substrate.Ensure proper equipment calibration and maintenance. Use a substrate holder with good thermal conductivity.
"Grassing" or Surface Roughening Low pressure and power during Reactive Ion Etching (RIE) with a substrate bias.[11]Adjust RIE parameters. Increasing pressure and/or power may reduce surface roughness.
Mask Material Eroding Too Quickly Low selectivity between the mask material and this compound in the plasma. Photoresist masks have a selectivity near unity with Parylene in oxygen plasma.[11][12]Use a hard mask with better etch resistance, such as metals (e.g., titanium, gold) or silicon dioxide.[12][13]
Laser Ablation Issues
Problem Possible Causes Solutions
Damage to the Underlying Substrate Laser fluence is too high.Reduce the laser fluence to a level below the damage threshold of the substrate material.
Incomplete Removal of this compound Laser fluence is too low, insufficient number of pulses.Increase the laser fluence or the number of laser pulses.
Carbonaceous Debris on the Surface Ablation performed in air or nitrogen.[1]Perform ablation in a vacuum to achieve a cleaner surface. An ultrasonic bath can be used to remove debris after ablation in air or nitrogen.[1]
Irregular or Torn Edges Using conventional masking and peel-off instead of direct laser ablation for patterning.Utilize direct laser ablation for precise patterning with clean, sharp edges.[14]
Chemical Removal Issues
Problem Possible Causes Solutions
This compound Film is Not Lifting Insufficient immersion time, solvent has degraded.Increase the immersion time in THF. Use fresh solvent for each removal process.
Damage to the Substrate or Components The solvent is incompatible with the substrate or other materials on the device.[1]Conduct compatibility testing on a sample before proceeding with the full removal. Consider alternative removal methods for sensitive components.[3]
Incomplete Removal The film thickness is greater than anticipated, requiring longer immersion.Verify the film thickness and adjust the immersion time accordingly. Gentle mechanical assistance with tweezers may be necessary after softening.[1]

Quantitative Data Summary

Disclaimer: Specific quantitative data for this compound is limited in publicly available literature. The following tables primarily contain data for Parylene C and N, which can serve as a starting point for process development with this compound. Adjustments to the parameters will likely be necessary due to the different chemical composition of this compound.

Table 1: Plasma Etching Parameters for Parylene C
Parameter Value Etch Rate (nm/min) Mask Material Reference
Power (W) 150218.4Photoresist[15][16]
350414.7 - 435.4Photoresist[15][16]
O₂ Flow (sccm) 50-Photoresist[15]
65-Photoresist[15]
Pressure (mTorr) 500245Gold/Titanium[12]
1000232Gold/Titanium[12]
SF₆/O₂ Flow (sccm) 5/60~350Titanium[15]
Table 2: Laser Ablation Parameters for Parylene
Laser Type Wavelength (nm) Fluence (J/cm²) Ablation Rate/Observation Reference
Excimer (KrF)2480.4 - 0.6Maximized removal rate without impacting most substrates.[11]
Excimer (KrF)248> 0.7Potential for damage to metallic substrates.[11]
DPSS266-Photon energy is sufficient to break C-C and C-H bonds in Parylene.[14]
Excimer193-Photon energy is sufficient to break C-Cl bonds in this compound.[14]

Experimental Protocols

Protocol 1: Reactive Ion Etching (RIE) of this compound

Objective: To pattern a this compound film using reactive ion etching with an oxygen plasma.

Materials:

  • This compound coated substrate (e.g., on a silicon wafer)

  • Masking material (e.g., photoresist, sputtered metal)

  • Reactive Ion Etcher (RIE) system

  • Oxygen (O₂) gas source

  • (Optional) Sulfur hexafluoride (SF₆) gas source

Methodology:

  • Mask Application:

    • If using photoresist, spin-coat the desired thickness of photoresist onto the this compound film.

    • Expose and develop the photoresist to create the desired pattern.

    • If using a metal mask, deposit the metal film (e.g., 50 nm of titanium) via sputtering or evaporation, followed by a standard photolithography and wet etch process to pattern the metal mask.

  • Plasma Etching:

    • Place the masked substrate into the RIE chamber.

    • Evacuate the chamber to the desired base pressure.

    • Introduce oxygen (O₂) gas at a controlled flow rate (e.g., 50-100 sccm).

    • Set the RF power (e.g., 100-300 W) and pressure (e.g., 50-200 mTorr).

    • Ignite the plasma and etch for the calculated time based on the desired etch depth and the known etch rate.

    • For thicker films or to prevent residue formation when using a metal mask, a small amount of SF₆ can be added to the oxygen plasma.[15]

  • Post-Etch Cleaning:

    • After etching, vent the chamber and remove the substrate.

    • Strip the remaining mask material using an appropriate solvent (for photoresist) or wet etchant (for a metal mask).

    • Clean the substrate with isopropanol (B130326) and deionized water, then dry with nitrogen.

Protocol 2: Laser Ablation of this compound

Objective: To selectively remove this compound from a specific area of a substrate.

Materials:

  • This compound coated substrate

  • Pulsed UV laser system (e.g., Excimer laser at 248 nm or 193 nm)

  • Optical components for beam delivery and focusing

  • (Optional) Fume extraction system

Methodology:

  • Sample Mounting: Securely mount the this compound coated substrate on the motorized stage of the laser ablation system.

  • Laser Parameter Setup:

    • Set the laser wavelength (e.g., 248 nm).

    • Adjust the laser fluence to a level sufficient for ablation but below the damage threshold of the substrate (e.g., 0.4-0.6 J/cm² for many substrates).

    • Set the pulse repetition rate and the number of pulses required to ablate the desired thickness.

  • Ablation Process:

    • Focus the laser beam onto the surface of the this compound film.

    • Use the system's software to define the area to be ablated.

    • Initiate the laser ablation process. The laser will scan the defined area, removing the this compound layer by layer with each pulse.

  • Post-Ablation Cleaning:

    • If the ablation was performed in air or nitrogen, there may be some carbonaceous debris. Clean the surface using an ultrasonic bath with a suitable solvent (e.g., isopropanol).

    • If performed in a vacuum, minimal cleaning should be required.

Protocol 3: Chemical Removal of this compound

Objective: To completely remove a this compound film from a substrate.

Materials:

  • This compound coated substrate

  • Tetrahydrofuran (THF)

  • Glass beaker or dish

  • Tweezers

  • Isopropanol

  • Deionized water

  • Fume hood

Methodology:

  • Safety Precautions: Perform this procedure in a fume hood and wear appropriate PPE, including gloves and safety glasses.

  • Immersion:

    • Place the this compound coated substrate in a glass beaker.

    • Pour enough THF into the beaker to completely submerge the substrate.

    • Cover the beaker to minimize solvent evaporation.

  • Soaking:

    • Allow the substrate to soak in the THF. The required time will depend on the thickness of the this compound film. For a 25 µm (0.001 inch) thick film, a 2-4 hour immersion is typically required.[2]

    • The THF will cause the this compound film to swell and lift off the substrate.

  • Film Removal and Cleaning:

    • Once the film has lifted, carefully remove the substrate from the THF using tweezers.

    • Gently peel off the loosened this compound film.

    • Rinse the substrate with isopropanol to remove any residual THF and Parylene.

    • Rinse with deionized water and dry with a stream of nitrogen.

Visualizations

Plasma_Etching_Workflow cluster_prep Substrate Preparation cluster_etch Plasma Etching cluster_post Post-Processing Start This compound Coated Substrate Mask Apply & Pattern Mask (Photoresist or Metal) Start->Mask RIE Place in RIE Chamber Mask->RIE Etch Introduce O2 Plasma & Etch RIE->Etch Strip Strip Mask Etch->Strip Clean Clean & Dry Substrate Strip->Clean End Patterned this compound Film Clean->End

Caption: Workflow for this compound Plasma Etching.

Laser_Ablation_Workflow cluster_setup System Setup cluster_ablation Ablation cluster_clean Post-Processing Start This compound Coated Substrate Mount Mount Substrate on Stage Start->Mount Params Set Laser Parameters (Fluence, Wavelength) Mount->Params Ablate Define Area & Initiate Ablation Params->Ablate Clean Clean Debris (if necessary) Ablate->Clean End Selectively Etched this compound Clean->End

Caption: Workflow for Laser Ablation of this compound.

Chemical_Removal_Workflow cluster_prep Preparation cluster_removal Removal Process cluster_clean Cleaning Start This compound Coated Substrate Immerse Immerse in THF Start->Immerse Soak Soak for 2-4 Hours Immerse->Soak Peel Peel off Lifted Film Soak->Peel Rinse Rinse with IPA & DI Water Peel->Rinse Dry Dry with Nitrogen Rinse->Dry End Clean Substrate Dry->End

Caption: Workflow for Chemical Removal of this compound.

References

improving the step coverage of Parylene D in high-aspect-ratio structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for improving the step coverage of Parylene D in high-aspect-ratio (HAR) structures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other Parylenes?

This compound is a member of the Parylene polymer series, distinguished by the substitution of two chlorine atoms for two of the aromatic hydrogens on the dimer.[1] It shares many properties with the more common Parylene C but offers the distinct advantage of a higher continuous operating temperature (up to 100°C).[2][3] However, this compound tends to deposit faster and less evenly than other variants, which can lead to challenges like "shadowing" in complex geometries.[4]

Q2: What is the standard Chemical Vapor Deposition (CVD) process for Parylene?

The Parylene deposition process is a unique vapor-phase polymerization that occurs in a vacuum. It consists of three primary stages:

  • Vaporization: The solid, powdered dimer starting material is heated to approximately 150°C, causing it to sublimate directly into a gas.[1][5]

  • Pyrolysis: The dimer gas is then heated to a much higher temperature (around 680-700°C), which cleaves the dimer's molecular bonds to create a reactive monomer gas.[1][5]

  • Deposition: The monomer gas is pulled by vacuum into a room-temperature deposition chamber. Here, it spontaneously polymerizes on all surfaces it contacts, molecule by molecule, forming a highly conformal and pinhole-free film.[1][6]

Because the deposition occurs from a gas phase under vacuum (around 0.1 torr), it is not a line-of-sight process, allowing the polymer to penetrate deep crevices and coat complex topographies.[1][2]

Q3: Why is achieving good step coverage with this compound in high-aspect-ratio structures challenging?

The primary challenge with this compound is its higher deposition rate and sticking coefficient compared to other variants like Parylene N.[4] In HAR structures (e.g., deep, narrow trenches or holes), the monomer may deposit and polymerize more rapidly at the entrance of the feature. This can lead to a thicker coating at the top and a significantly thinner, or even incomplete, coating at the bottom, a phenomenon known as "shadowing".[4] This results in poor step coverage and compromises the uniformity and barrier integrity of the coating within the structure.

Q4: My this compound coating is delaminating from the substrate. What is the cause and how can I fix it?

Delamination, or the separation of the coating from the substrate, is most often caused by poor surface adhesion.[7][8] The leading cause is surface contamination.

  • Cause: Contaminants such as dust, oils, greases, or other organic residues can prevent the Parylene film from properly bonding to the substrate.[8] Even visually undetectable ionic contaminants can interfere with adhesion.[8]

  • Solution: Implement a rigorous pre-coating cleaning protocol. This should involve using appropriate solvents and surfactants to remove non-ionic and ionic contaminants.[8] For critical applications, using plasma cleaning as a final preparatory step can significantly improve adhesion.[7] Additionally, using adhesion promotion techniques, such as applying a silane (B1218182) coupling agent (e.g., A-174), can create a strong chemical bond between the substrate and the Parylene film.[7]

Troubleshooting Guide: Poor Step Coverage

Issue: The this compound film is significantly thicker at the opening of my high-aspect-ratio trenches than at the bottom.

This indicates poor step coverage, a common issue with this compound. Below are potential causes and recommended solutions.

Potential Cause Recommended Solution Experimental Protocol
High Sticking Coefficient of this compound The inherent properties of this compound cause it to deposit quickly upon surface contact. To improve penetration, the deposition conditions must be modified to lower this effective sticking rate.See Protocol 1: Deposition Parameter Optimization.
Non-Uniform Monomer Flow The flow of the monomer gas within the deposition chamber may not be optimal for your specific part geometry, leading to higher deposition at the leading edges.Modify the chamber setup to create a more uniform vapor distribution. This can involve adjusting the monomer inlet/outlet locations or using fixtures that rotate the substrate during deposition.[4]
Fast Deposition Rate Forcing a faster deposition by increasing monomer pressure can exacerbate step coverage issues.[4] A slower, more controlled deposition allows more time for the monomer to diffuse deep into HAR features before polymerizing.Reduce the overall deposition rate by lowering the vaporization temperature or the system pressure. A balance must be found between coating time and film quality.[9]
Sub-optimal Deposition Pressure Deposition pressure directly influences the mean free path of the monomer molecules. Higher pressure reduces the mean free path, potentially hindering penetration into deep features.Experiment with lower deposition pressures (e.g., 20-40 mTorr). While this will extend the process time, it can significantly improve conformality.[10]
Quantitative Data on Deposition Parameters

The following table summarizes key deposition parameters and their general effect on Parylene coating properties. Note that optimal values are highly dependent on the specific geometry of the substrate and the deposition system used.

ParameterTypical RangeEffect of Increasing the ParameterImpact on Step Coverage
Vaporization Temperature 120 - 160 °CIncreases monomer concentration and deposition rate.Negative
Pyrolysis Temperature 650 - 700 °CEnsures complete cleavage of dimer to monomer.Indirect (Incomplete cleavage leads to poor film quality)
Deposition Chamber Pressure 20 - 100 mTorrIncreases deposition rate; increases surface roughness.[10]Negative
Deposition Chamber Temperature Ambient to ~50°CDecreases deposition rate by lowering the sticking coefficient.[4]Positive
Substrate Rotation Speed 0 - 20 RPMAverages out non-uniformities in monomer flow.Positive

Experimental Protocols

Protocol 1: Deposition Parameter Optimization for Improved Step Coverage

This protocol outlines a systematic approach to optimizing this compound deposition for HAR structures.

  • Baseline Deposition:

    • Perform a standard this compound deposition run using the manufacturer's recommended parameters.

    • Use a test substrate with the target HAR features.

    • After deposition, cross-section the test substrate and measure the coating thickness at the top, middle, and bottom of the features using Scanning Electron Microscopy (SEM). Calculate the step coverage percentage (Bottom Thickness / Top Thickness * 100).

  • Chamber Temperature Variation:

    • Increase the deposition chamber wall temperature by 10-15°C above ambient.[4]

    • Repeat the deposition run from Step 1, keeping all other parameters (dimer amount, pressure, pyrolysis temp) constant.

    • Analyze the cross-section and compare the step coverage to the baseline.

  • Deposition Pressure Variation:

    • Return the chamber temperature to ambient.

    • Reduce the deposition pressure to a lower value (e.g., from 70 mTorr to 35 mTorr). Note that this will significantly increase the deposition time required to achieve the same target thickness.

    • Repeat the deposition run and analyze the step coverage.

  • Combined Optimization:

    • Based on the results from steps 2 and 3, perform a deposition run combining the most effective parameters (e.g., elevated chamber temperature AND reduced deposition pressure).

    • Analyze the step coverage to determine if a synergistic improvement is achieved.

  • Introduce Rotation:

    • If available, introduce substrate rotation. Start with a low rotation speed (e.g., 5 RPM).

    • Perform the deposition using the optimized parameters from Step 4.

    • Analyze the step coverage.

Visualizations

G cluster_0 Parylene CVD Process dimer Solid Dimer vaporizer Step 1: Vaporization (~150°C) dimer->vaporizer Load pyrolysis Step 2: Pyrolysis (~680°C) vaporizer->pyrolysis Dimer Gas deposition Step 3: Deposition (Room Temp, Vacuum) pyrolysis->deposition Monomer Gas coated_product Coated Product deposition->coated_product Polymer Film

Caption: The three-stage Chemical Vapor Deposition (CVD) process for Parylene coatings.

G start Poor Step Coverage (Thinning in Trenches) cause1 Is deposition rate too high? start->cause1 action1 Reduce monomer pressure or vaporization temperature. cause1->action1 Yes cause2 Is chamber at room temperature? cause1->cause2 No action1->cause2 action2 Heat deposition chamber above room temperature. cause2->action2 Yes cause3 Is the substrate static? cause2->cause3 No action2->cause3 action3 Introduce substrate rotation. cause3->action3 Yes end Re-evaluate Step Coverage cause3->end No action3->end

Caption: Troubleshooting workflow for poor step coverage of this compound.

G center Step Coverage param1 Deposition Pressure param1->center  (-) Negative Correlation param2 Chamber Temperature param2->center  (+) Positive Correlation param3 Deposition Rate param3->center  (-) Negative Correlation param4 Substrate Rotation param4->center  (+) Positive Correlation

Caption: Relationship between key deposition parameters and step coverage outcome.

References

Technical Support Center: Minimizing Particulate Contamination During Parylene D Deposition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing particulate contamination during the Parylene D deposition process. Adherence to strict cleanliness protocols is paramount for achieving a conformal, high-quality coating.

Troubleshooting Guide

Particulate contamination can manifest in various ways, from visible specks in the final coating to compromised barrier properties and poor adhesion. This guide addresses common issues in a question-and-answer format.

Q1: What are the primary sources of particulate contamination in the this compound deposition process?

A1: Particulate contamination can originate from several sources throughout the deposition workflow. Key sources include:

  • Substrate Contamination: The most common source of particulates is an improperly cleaned substrate.[1][2][3] Contaminants can include dust, fibers, oils from handling, flux residues, and airborne particles from the manufacturing environment.[3][4][5] Cardboard in the vicinity of the production line can also be a significant source of airborne particulate matter.[5]

  • Handling and Environment: Manual handling of substrates can introduce contaminants like fingerprints, skin oils, and lotions.[2][4] A non-controlled or poorly maintained cleanroom environment is a major contributor to particulate contamination.[5]

  • Deposition System: The deposition chamber itself can be a source of contamination. Flaking of previously deposited Parylene from the chamber walls or fixtures can introduce particles into the current deposition run.[6] The dimer (raw material) boat, if not properly cleaned of residue from previous runs, can also be a source.

  • Masking Materials: Residues from masking materials used to protect specific areas of the substrate from coating can lead to contamination if not properly applied and removed.[2]

Q2: I'm observing poor adhesion and delamination of my this compound coating. Could this be related to particulate contamination?

A2: Yes, poor adhesion and delamination are frequently linked to surface contamination.[1][2][3] Particulates and other residues on the substrate surface interfere with the bonding of the Parylene film.[1][3] This creates a weak interface, leading to the coating lifting or peeling away from the substrate.[1][2] Even microscopic, non-visible contaminants can compromise adhesion and lead to long-term failure of the coating.[7]

Q3: My this compound film appears cloudy. What could be the cause?

A3: A cloudy appearance in the Parylene film can be caused by a deposition rate that is too high. The deposition rate is primarily controlled by the vacuum pressure. Increasing the vacuum pressure (to a lower mTorr value) will decrease the deposition rate, which can result in a clearer, higher-quality film.

Q4: How can I effectively clean my substrates to minimize particulate contamination before deposition?

A4: A multi-step cleaning process is crucial for minimizing particulates. The appropriate method depends on the substrate material and the nature of the contaminants.

  • Solvent Cleaning: A sequence of solvent cleaning steps is often employed. This can include immersion, spraying, or wiping with solvents like isopropyl alcohol (IPA) to remove oils and greases.[7][8] For less soluble contaminants, deionized water and other biodegradable solvent solutions may be necessary.[7][8]

  • Ultrasonic Cleaning: For substrates with complex geometries or for a more thorough cleaning, ultrasonic agitation in a suitable cleaning solution can effectively dislodge and remove microscopic particles.[5]

  • Vapor Degreasing: This method is highly effective for removing oils and organic residues from a variety of substrates.

  • Final Rinse and Drying: A final rinse with high-purity deionized water is recommended, followed by thorough drying. A bake-out step can help remove any residual moisture.[5]

  • Plasma Cleaning: For applications requiring the highest level of cleanliness, a final plasma cleaning step can be used to remove the last traces of organic contaminants and activate the surface for improved adhesion.[1]

Q5: What in-process checks can I perform to ensure a clean deposition environment?

A5: Maintaining a clean deposition environment is an ongoing process. Key in-process checks include:

  • Chamber Inspection: Before each run, visually inspect the deposition chamber, fixtures, and the cold trap for any flaking Parylene from previous runs.[6]

  • Glove Protocol: Always use clean, powder-free gloves when handling substrates and any internal components of the deposition system. Change gloves frequently to prevent cross-contamination.

  • Environmental Monitoring: If operating in a cleanroom, ensure that the particle counters are within the specified limits for your process.

  • Dimer Handling: Use a clean foil boat for the this compound dimer in each run to avoid introducing residue from previous depositions.

Frequently Asked Questions (FAQs)

Q: What is the ideal environment for performing this compound deposition to minimize particulate contamination?

A: A cleanroom environment is highly recommended to effectively minimize airborne particulates and protect substrates from contamination.[9]

Q: Are there any industry standards for surface cleanliness that I should be aware of?

A: Yes, for electronics applications, the IPC-J-STD-001 standard is often referenced. It sets a target for surface cleanliness of 10µgm NaCl/in² or less.[10] While this is a general standard, achieving this level of cleanliness is a good practice for minimizing ionic contaminants that can lead to coating failure.[10]

Q: How does the pyrolysis temperature of this compound affect the coating quality?

A: The pyrolysis temperature is critical for the proper cleavage of the dimer into the monomer. For this compound, this is typically around 650°C - 700°C.[11] Incorrect pyrolysis temperatures can lead to incomplete cracking of the dimer, resulting in a poor quality film.

Q: Can I recoat a substrate with this compound if I find particulate contamination after the first deposition?

A: While it is possible to coat over an existing Parylene layer, this will create two separate layers rather than a single homogeneous one. If particulate contamination is the issue, it is generally recommended to remove the initial coating, thoroughly re-clean the substrate, and then perform a new deposition.

Data Presentation

Table 1: Illustrative Example of Particulate Reduction via Different Cleaning Methods

This table is based on data for anti-reflective coatings and is provided as an example of how to quantify the effectiveness of cleaning protocols. Similar studies for this compound are recommended.

Cleaning ProtocolPre-Clean Particle Count (particles >1 µm)Post-Clean Particle Count (particles >1 µm)Reduction Efficiency
Standard Automatic Cleaning (40 kHz Ultrasonic)~227~4878.9%
Multi-Frequency Ultrasonic (40, 80, 120 kHz)~227~2589.0%
Manual Alcoholic Pre-clean + Standard Automatic~227~1593.4%

Data is illustrative and based on findings for different coating technologies to demonstrate the principle of quantifying cleaning effectiveness.[12]

Table 2: Key Deposition Parameters for this compound

ParameterTypical RangeSignificance for Particulate Control
Vaporization Temperature120°C - 150°CEnsures proper sublimation of the dimer.[11]
Pyrolysis Temperature650°C - 700°CCritical for complete cracking of the dimer to monomer; improper temperatures can lead to particle formation.[11]
Deposition Pressure~0.1 torrAffects deposition rate and film uniformity. Too high a rate can lead to cloudy films.[13]
Substrate TemperatureRoom TemperatureThe deposition process occurs at ambient temperature, minimizing thermal stress on the substrate.[13]

Experimental Protocols

Protocol 1: Standard Substrate Cleaning Procedure

  • Initial Inspection: Visually inspect the substrate for any gross contamination or defects.

  • Solvent Degreasing: Immerse the substrate in a bath of isopropyl alcohol (IPA) and place it in an ultrasonic cleaner for 10-15 minutes.

  • Deionized Water Rinse: Rinse the substrate thoroughly with high-purity deionized (DI) water.

  • Drying: Dry the substrate using a filtered nitrogen gun or by placing it in a clean oven at a temperature compatible with the substrate material.

  • Plasma Treatment (Optional, for High-Purity Applications): Place the dried substrate in a plasma cleaner to remove any remaining organic residues and to activate the surface for enhanced adhesion.

  • Final Inspection: Under proper cleanroom lighting, inspect the substrate for any remaining visible particulates.

  • Storage: Store the cleaned substrates in a desiccator or a nitrogen-purged cabinet until they are ready to be loaded into the deposition chamber.

Protocol 2: this compound Deposition Cycle

  • System Preparation:

    • Ensure the deposition chamber, fixtures, and cold trap are clean and free of any flaking Parylene from previous runs.[6]

    • Wear clean, powder-free gloves for all subsequent steps.

  • Dimer Loading:

    • Weigh the appropriate amount of this compound dimer required for the desired coating thickness.

    • Place the dimer in a clean aluminum foil boat.

    • Load the boat into the vaporizer section of the deposition system.[14]

  • Substrate Loading:

    • Carefully place the cleaned substrates onto the fixtures within the deposition chamber. Ensure proper spacing to allow for uniform coating.

  • Chamber Evacuation:

    • Seal the deposition chamber and begin the vacuum pump-down.

    • Allow the chamber to reach the base pressure (typically below 20 mTorr).[15]

  • Deposition Process:

    • Initiate the deposition cycle. The system will automatically heat the vaporizer to sublimate the dimer and then heat the pyrolysis furnace to crack the dimer into monomer gas.

    • The monomer gas will then enter the room-temperature deposition chamber and polymerize on the surface of the substrates.

  • Process Completion and Venting:

    • Once the deposition is complete, the system will cool down.

    • Vent the chamber with nitrogen gas back to atmospheric pressure.

  • Unloading:

    • Carefully open the chamber and remove the coated substrates.

  • Post-Deposition Cleanup:

    • Clean the chamber, fixtures, and cold trap as per the manufacturer's recommendations to prepare for the next run.[15]

Mandatory Visualizations

G cluster_sources Sources of Particulate Contamination cluster_prevention Prevention & Mitigation Strategies cluster_outcome Desired Outcome Source_Substrate Substrate Contamination (Dust, Oils, Fibers) Mitigation_Cleaning Rigorous Substrate Cleaning (Solvent, Ultrasonic, Plasma) Source_Substrate->Mitigation_Cleaning Source_Environment Environment (Airborne Particles) Mitigation_Environment Cleanroom Environment Source_Environment->Mitigation_Environment Source_Handling Handling (Fingerprints, Gloves) Mitigation_Handling Proper Handling Protocols (Gloves, Tweezers) Source_Handling->Mitigation_Handling Source_System Deposition System (Flaking, Dimer Residue) Mitigation_System Regular System Maintenance (Chamber Cleaning) Source_System->Mitigation_System Outcome Minimized Particulate Contamination & High-Quality this compound Film Mitigation_Cleaning->Outcome Mitigation_Environment->Outcome Mitigation_Handling->Outcome Mitigation_System->Outcome

Caption: Relationship between contamination sources and mitigation strategies.

G Start Particulate Contamination Detected on Coated Substrate Check_Substrate Was the substrate properly cleaned? Start->Check_Substrate Check_Environment Is the deposition environment controlled (Cleanroom)? Check_Substrate->Check_Environment Yes Action_Clean Implement/Improve Substrate Cleaning Protocol (e.g., add plasma cleaning) Check_Substrate->Action_Clean No Check_System Was the deposition chamber clean before the run? Check_Environment->Check_System Yes Action_Environment Move process to a certified cleanroom Check_Environment->Action_Environment No Check_Handling Were proper handling procedures followed? Check_System->Check_Handling Yes Action_System Clean deposition chamber and fixtures thoroughly Check_System->Action_System No Action_Handling Review and enforce handling protocols (gloves, etc.) Check_Handling->Action_Handling No End Re-run Deposition & Inspect Check_Handling->End Yes Action_Clean->End Action_Environment->End Action_System->End Action_Handling->End

Caption: Troubleshooting workflow for particulate contamination.

References

impact of dimer purity on Parylene D film quality

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the quality of Parylene D films, with a specific focus on the critical role of dimer purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a member of the Parylene polymer series, chemically known as poly(dichloro-p-xylylene). It is produced from a dimer precursor, modified from the basic Parylene N structure by the substitution of two chlorine atoms for two of the aromatic hydrogens[1][2]. Like other Parylenes, it is applied via a chemical vapor deposition (CVD) process, which allows for the formation of extremely thin, conformal, and pinhole-free coatings[1][3]. This compound is particularly noted for its ability to withstand slightly higher temperatures compared to Parylene C[1][4]. Its high purity and excellent barrier properties make it suitable for protecting sensitive electronics, medical devices, and aerospace components from moisture, corrosion, and chemicals[2][5].

Q2: How does the purity of the this compound dimer impact the final film quality?

Dimer purity is the most critical factor defining the quality and performance of the final this compound coating[5]. The chemical vapor deposition process is sensitive and can amplify even trace amounts of contaminants, leading to significant defects[5]. Impurities such as unreacted intermediates, moisture, oxygen, or residual solvents can interrupt the polymer chain growth during deposition[5]. This interference can manifest as a variety of film defects, compromising the coating's protective capabilities.

Q3: What specific film defects are associated with impure this compound dimer?

Using a low-purity this compound dimer can lead to several observable and functional defects in the deposited film:

  • Reduced Dielectric Strength: Impurities can disrupt the linear, high-molecular-weight structure of the polymer, leading to a weaker dielectric barrier[5].

  • Discoloration and Haziness: Pure Parylene films are transparent[6]. A hazy, cloudy, or yellowish appearance is often a direct indication of impurities in the dimer feedstock[5][7].

  • Pinholes and Voids: Contaminants can cause voids and pinholes in the film, defeating the purpose of a conformal coating and allowing moisture and corrosive gases to penetrate to the substrate[5][8].

  • Poor Adhesion and Delamination: Impurities can interfere with the bond between the Parylene film and the substrate, leading to delamination and peeling[5][9].

  • Inconsistent Film Thickness: this compound naturally has a high "sticking coefficient," making uniform deposition a challenge. Impurities can exacerbate this, leading to unpredictable and uneven coating thickness[10][11].

Troubleshooting Guide

Problem: My this compound film appears cloudy, hazy, or discolored.

Potential Cause Recommended Action
Impure Dimer Feedstock [5]1. Obtain a Certificate of Analysis (CoA) from your dimer supplier to verify its purity. 2. If purity is suspect, perform an independent analysis using HPLC or GC-MS (see Experimental Protocols). 3. Source ultra-high-purity (>99%) this compound dimer from a reputable supplier[5].
Process Contamination 1. Ensure the deposition chamber is thoroughly cleaned before the run. 2. Check for leaks in the vacuum system that could introduce oxygen or moisture.
Incorrect Deposition Parameters 1. Verify that the vaporization and pyrolysis temperatures are within the recommended range for this compound. 2. Ensure the deposition pressure is stable and at the correct level (around 0.1 torr)[1].

Problem: The film is exhibiting poor adhesion and is delaminating from the substrate.

Potential Cause Recommended Action
Substrate Contamination [9][12]1. Implement a rigorous pre-coating cleaning protocol for all substrates. Use appropriate solvents to remove oils and greases, followed by a rinse with purified water for ionic contaminants[9][13]. 2. Handle substrates in a clean environment to prevent re-contamination.
Dimer Impurities [5]1. Impurities can create a flawed film structure that does not interface well with the substrate. Verify dimer purity via CoA or independent testing.
Lack of Adhesion Promoter [11][14]1. For substrates with low surface energy (e.g., noble metals like gold or silver), an adhesion promoter such as A-174 silane (B1218182) is critical to form a chemical bond[13][14]. 2. Ensure the adhesion promoter is applied correctly as a primer before the Parylene deposition process.

Impact of Dimer Purity on Film Properties

The following table summarizes the expected impact of this compound dimer purity on key performance indicators of the final film, based on qualitative industry reports.

Film Property High Purity Dimer (>99%) Low Purity Dimer (<97%)
Visual Appearance Optically clear, transparent[6]Hazy, cloudy, or yellowish tint[5]
Dielectric Strength High, meets specification[5]Reduced, potential for electrical shorts[5]
Barrier Integrity Pinhole-free, excellent moisture barrier[5][14]Prone to pinholes and voids, compromised barrier[5]
Adhesion Strong bond to properly prepared substrates[5]Weak adhesion, higher risk of delamination[5][8]
Thickness Uniformity More consistent and predictable thickness[10]Uneven coating, potential for shadowing[5][11]
Long-Term Reliability Stable under thermal and chemical stress[5]Increased risk of cracking and degradation[5][13]

Experimental Protocols

Protocol 1: Dimer Purity Analysis via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for determining the purity of a Parylene dimer and identifying specific contaminants or unwanted variants[15].

  • Sample Preparation: A small, precise amount of the this compound dimer powder is dissolved in a suitable high-purity solvent (e.g., toluene (B28343) or xylene).

  • Injection: A microliter volume of the prepared sample is injected into the GC system. The high temperature of the injection port vaporizes the sample.

  • Separation (Gas Chromatography): The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Different components of the sample travel through the column at different speeds based on their volatility and interaction with the stationary phase, causing them to separate.

  • Detection (Mass Spectrometry): As each separated component exits the GC column, it enters the mass spectrometer. Here, the molecules are ionized (typically by electron impact), causing them to fragment into charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio.

  • Data Analysis: The instrument records a chromatogram, which shows peaks corresponding to each separated component. The mass spectrum of each peak provides a unique fragmentation pattern, acting as a "fingerprint" to identify the molecule. The area under each peak is proportional to the amount of that component, allowing for quantitative calculation of the dimer's purity. GC-MS can effectively distinguish between dichloro, trichloro, and other paracyclophane variants[10][15].

Protocol 2: Film Quality Characterization

After deposition, the film's quality should be assessed to correlate it with the dimer purity used.

  • Visual Inspection: Examine the coated substrate under strong light. Look for any signs of haziness, cloudiness, or yellowing, which indicate impurities[5].

  • Optical Microscopy: Use a high-power optical microscope to inspect the film surface for micro-defects such as pinholes, cracks, or particulate inclusions.

  • Scanning Electron Microscopy (SEM): For a more detailed analysis, SEM can be used to visualize the film's surface morphology at high magnification and to identify defects not visible with optical microscopy[16].

  • Thickness Measurement: Use a non-contact method like optical interferometry to measure the film thickness at multiple points across the substrate[3]. A high standard deviation in thickness measurements can indicate non-uniform deposition, which may be linked to dimer impurities[11].

Diagrams

G Workflow: Troubleshooting this compound Film Defects observe Observe Film Defect (e.g., Haziness, Delamination, Pinholes) check_substrate Step 1: Verify Substrate Preparation & Cleanliness observe->check_substrate is_clean Is Substrate Properly Cleaned? check_substrate->is_clean check_process Step 2: Verify Deposition Process Parameters is_params_ok Are Process Parameters (Temp, Pressure) Correct? check_process->is_params_ok check_dimer Step 3: Investigate Dimer Purity is_purity_high Is Dimer Purity High (>99%)? check_dimer->is_purity_high is_clean->check_process Yes reclean Action: Implement Rigorous Cleaning Protocol & Re-run is_clean->reclean No is_params_ok->check_dimer Yes correct_params Action: Correct Parameters & Re-run is_params_ok->correct_params No source_new_dimer Action: Source High-Purity Dimer & Re-run is_purity_high->source_new_dimer No consult Problem Persists: Consult Equipment Manufacturer or Coating Specialist is_purity_high->consult Yes reclean->observe correct_params->observe source_new_dimer->observe

Caption: A logical workflow for troubleshooting common this compound film quality issues.

G This compound Deposition Process & Impact of Impurities cluster_0 Parylene Coater cluster_1 Sources of Quality Failure vaporization 1. Vaporization Solid Dimer -> Gas (~150°C, 1.0 torr) pyrolysis 2. Pyrolysis Dimer Gas -> Monomer Gas (~680°C, 0.5 torr) vaporization->pyrolysis deposition 3. Deposition Monomer Gas -> Polymer Film (Room Temp, 0.1 torr) pyrolysis->deposition product Final Coated Product deposition->product impurity_node Impurities in Dimer (Moisture, Solvents, Unreacted Material) impurity_node->vaporization Incomplete Vaporization impurity_node->pyrolysis Side Reactions impurity_node->deposition Interrupts Polymerization, Causes Film Defects

Caption: The three stages of the Parylene CVD process and where impurities interfere.

References

Technical Support Center: Achieving Pinhole-Free Parylene D Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Parylene D coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent pinholes in their this compound coatings, ensuring optimal barrier performance for their applications.

Troubleshooting Guide

This section addresses specific issues you might encounter during the this compound coating process that can lead to the formation of pinholes.

Question: What are the most common causes of pinholes in this compound coatings?

Answer: While Parylene coatings are known for being pinhole-free, imperfections can arise. The primary causes of pinholes in this compound coatings are surface contamination and improper control of deposition process parameters.[1][2] Contaminants such as dust, oils, flux residues, and other particulates can interfere with the proper bonding of the coating to the substrate, leading to voids or pinholes.[2][3] Additionally, incorrect deposition parameters can result in a non-uniform or flawed coating.

Question: How can I prevent pinholes related to surface contamination?

Answer: A rigorous cleaning and surface preparation protocol is critical to prevent pinholes. This involves several steps:

  • Initial Cleaning: Remove gross contaminants using appropriate solvents. A variety of cleaning agents can be used, including isopropyl alcohol (IPA), deionized water, and alkaline detergents.[4][5] The choice of cleaning agent should be compatible with the substrate material.

  • Precision Cleaning: For highly sensitive applications, ultrasonic washing can be employed for precision cleaning.[3]

  • Drying: A bake step is often recommended to remove any residual moisture and volatile residues.[3]

  • Surface Activation/Modification: Plasma treatment can be used to "roughen" the surface at a molecular level and remove any remaining organic contaminants.[4][5][6] This increases the surface area for better adhesion.

  • Adhesion Promotion: Applying an adhesion promoter, such as A-174 silane (B1218182), can significantly improve the bond between the this compound coating and the substrate, especially on materials like metals, glass, and plastics.[1][7][8]

Question: What are the ideal deposition parameters to avoid pinholes in this compound coatings?

Answer: Optimizing the deposition process is crucial for a uniform, pinhole-free coating.[1] Key parameters to control include:

  • Vaporization Temperature: The solid this compound dimer should be heated to approximately 150°C to ensure complete sublimation into a vapor.[9][10]

  • Pyrolysis Temperature: The dimer vapor must be heated to around 680°C to break it down into reactive monomer molecules.[9][10]

  • Deposition Chamber Pressure: The deposition is typically carried out at a pressure of about 0.1 torr.[9][11] This low pressure ensures a long mean free path for the monomer, allowing it to coat all surfaces conformally.

  • Substrate Temperature: The substrate should be at room temperature (around 25°C) to allow for the spontaneous polymerization of the monomer onto the surface.[9]

  • Coating Thickness: While Parylene can form continuous films at very low thicknesses, a thicker coating (greater than 5 μm) generally provides a more robust moisture barrier and reduces the likelihood of pinholes.[1][12]

Question: My substrate is very sensitive. How can I clean it without causing damage?

Answer: The cleaning method should always be tailored to the substrate material.[5] For sensitive substrates, avoid harsh solvents. Mild solvents like isopropyl alcohol or deionized water are often suitable.[4] Plasma cleaning is also a good option for sensitive materials as it is a dry process that does not involve chemical solvents. It is crucial to consult material compatibility charts or conduct small-scale tests to ensure the chosen cleaning method does not damage the substrate.

Frequently Asked Questions (FAQs)

Q1: Is this compound inherently pinhole-free?

A1: Yes, the vapor deposition polymerization process used for Parylene coatings results in a highly conformal and continuous film that is generally considered pinhole-free.[10][13] However, issues like surface contamination or improper process control can lead to the formation of defects that resemble pinholes.[1][2]

Q2: How can I detect pinholes in my this compound coating?

A2: Several methods can be used to detect pinholes, including high-voltage leak detection and dye penetration tests.[10] For research purposes, inspection under high magnification using scanning electron microscopy (SEM) can also reveal imperfections in the coating.[12]

Q3: Does the type of Parylene affect the likelihood of pinholes?

A3: While all Parylene types form conformal coatings, their deposition characteristics vary slightly. For instance, this compound deposits faster than Parylene C, which can make controlling uniformity more challenging.[6] However, with proper process control, all Parylene variants can produce pinhole-free coatings.

Q4: Can a pinhole be repaired?

A4: Yes, Parylene coatings can be mechanically removed from a specific area, and the part can be re-coated.[14] However, this process creates two distinct layers of Parylene rather than a single homogeneous one.[14] For critical applications, it is often better to strip the entire coating and re-coat the cleaned substrate.

Quantitative Data Summary

The following table summarizes key quantitative parameters for achieving a pinhole-free this compound coating.

ParameterRecommended ValueNotes
Vaporization Temperature ~150°CEnsures complete sublimation of the dimer.[9][10]
Pyrolysis Temperature ~680°CCritical for breaking down the dimer into monomer.[9][10]
Deposition Pressure ~0.1 torrLow pressure is essential for conformal coating.[9][11]
Substrate Temperature Room Temperature (~25°C)Promotes spontaneous polymerization on the substrate.[9]
Minimum Coating Thickness >5 µmRecommended for a robust moisture barrier.[1][12]

Experimental Protocol: Optimizing for a Pinhole-Free Coating

This protocol outlines a general procedure for optimizing the this compound coating process to minimize pinholes.

  • Substrate Cleaning and Preparation:

    • Visually inspect the substrate for any gross contamination.

    • Clean the substrate using a sequence of solvents appropriate for the material (e.g., acetone, then isopropyl alcohol). Use an ultrasonic bath for 5-10 minutes in each solvent.

    • Rinse the substrate with deionized water.

    • Dry the substrate in a nitrogen stream or in an oven at a temperature compatible with the substrate material.

    • Perform a final plasma clean using an argon/oxygen mixture to remove any remaining organic residues and activate the surface.

    • Immediately transfer the cleaned substrate to the adhesion promoter treatment step.

  • Adhesion Promotion:

    • Prepare a solution of A-174 silane adhesion promoter according to the manufacturer's instructions.

    • Apply the adhesion promoter to the substrate surface via vapor deposition or dip coating.

    • Allow the adhesion promoter to properly cure as per the recommended procedure.

  • This compound Deposition:

    • Load the prepared substrate into the deposition chamber.

    • Load the calculated amount of this compound dimer into the vaporizer. The amount will depend on the desired coating thickness and the surface area of the substrate.

    • Evacuate the system to the base pressure.

    • Set the vaporization furnace to 150°C and the pyrolysis furnace to 680°C.

    • Initiate the deposition process and monitor the chamber pressure, which should stabilize around 0.1 torr.

    • Continue the deposition until the desired coating thickness is achieved.

    • Once the deposition is complete, allow the system to cool down before venting and removing the coated substrate.

  • Coating Inspection:

    • Visually inspect the coated substrate for any visible defects.

    • Measure the coating thickness using a suitable non-destructive method like profilometry.

    • Perform a pinhole detection test, such as a dye penetration test, to verify the integrity of the coating.

Visualizations

TroubleshootingWorkflow start Pinhole Defect Detected check_contamination Was the substrate thoroughly cleaned and prepared? start->check_contamination check_parameters Were the deposition parameters within the optimal range? check_contamination->check_parameters Yes clean_substrate Implement rigorous cleaning protocol: - Solvent cleaning - Plasma treatment - Adhesion promoter check_contamination->clean_substrate No optimize_parameters Optimize deposition parameters: - Vaporization Temperature (~150°C) - Pyrolysis Temperature (~680°C) - Deposition Pressure (~0.1 torr) - Coating Thickness (>5 µm) check_parameters->optimize_parameters No inspect Inspect for pinholes check_parameters->inspect Yes recoat Re-coat the substrate clean_substrate->recoat optimize_parameters->recoat recoat->inspect

Caption: Troubleshooting workflow for pinhole defects in this compound coatings.

References

Validation & Comparative

A Comparative Analysis of the Thermal Stability of Parylene D and Parylene C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate coating materials is paramount to ensure the integrity and performance of critical components. Parylene, a conformal coating applied via chemical vapor deposition, is a popular choice for its excellent barrier properties and biocompatibility. Among its variants, Parylene D and Parylene C are often considered for applications demanding high thermal stability. This guide provides an objective comparison of the thermal properties of these two materials, supported by experimental data and methodologies.

Unveiling the Thermal Performance: A Head-to-Head Comparison

This compound distinguishes itself from Parylene C primarily through its enhanced thermal stability. This key difference is attributed to its unique chemical structure, wherein two chlorine atoms are substituted onto the aromatic ring of the repeating monomer unit, in contrast to the single chlorine atom in Parylene C. This seemingly minor alteration at the molecular level has a significant impact on the material's ability to withstand elevated temperatures.

The increased chlorine content in this compound is understood to strengthen the polymer backbone, leading to a higher resistance to thermal degradation.[1][2] This translates to superior performance in applications where components are exposed to high operating temperatures or rigorous thermal cycling.

Quantitative Thermal Property Analysis

The thermal stability of a polymer is not defined by a single metric but rather a collection of properties that describe its behavior under thermal stress. The following table summarizes the key thermal performance indicators for this compound and Parylene C.

Thermal PropertyThis compoundParylene CTest Method Reference
Melting Point (°C)380290DSC[3][4]
Glass Transition Temperature (°C)~13580 - 100DSC[2]
Continuous Service Temperature (°C) (in air, for 100,000 hours)10080Arrhenius Extrapolation of Test Data[5]
Short-Term Service Temperature (°C)120100Industry Standards[5]

Experimental Methodologies for Thermal Analysis

The data presented in this guide is derived from standard thermal analysis techniques used to characterize polymeric materials. A fundamental understanding of these methods is crucial for interpreting the results and appreciating the nuances of thermal performance.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with thermal transitions in a material. This method is used to identify the glass transition temperature (Tg) and melting point (Tm).

Protocol:

  • A small, precisely weighed sample of the Parylene film (typically 5-10 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both pans are placed in a DSC cell and heated at a constant rate, commonly 10°C/min, under a controlled nitrogen atmosphere.[6]

  • The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

  • Thermal transitions are identified as endothermic (melting) or exothermic (crystallization) peaks, or as a step change in the heat flow (glass transition) on the resulting thermogram.[7][8]

  • The ASTM D3418 standard provides a standardized procedure for determining the transition temperatures of polymers using DSC.[4]

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to assess the thermal stability and decomposition temperature of materials.

Protocol:

  • A small sample of the Parylene film is placed in a high-precision balance within the TGA instrument.

  • The sample is heated at a controlled rate, for instance, 10 K/min, in a specific atmosphere (e.g., nitrogen or air).[6]

  • The mass of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots the percentage of initial mass as a function of temperature.

  • The onset of mass loss indicates the beginning of thermal decomposition. A common metric, T5%, denotes the temperature at which a 5% mass loss occurs and is used as an indicator of the material's thermal limit.[1]

The Chemical Basis for Enhanced Thermal Stability

The superior thermal performance of this compound can be directly linked to its molecular structure. The addition of a second chlorine atom to the benzene (B151609) ring of the p-xylylene monomer unit has a profound effect on the polymer's properties.

Caption: Structural differences and their impact on thermal stability.

The two chlorine atoms in this compound increase the molecular weight and the intermolecular forces between polymer chains. This increased rigidity of the polymer structure requires more thermal energy to induce chain mobility and ultimately, to break the chemical bonds, resulting in a higher decomposition temperature and overall greater thermal stability compared to Parylene C.

References

Parylene D vs Parylene N: differences in electrical properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Electrical Properties of Parylene D and Parylene N for Researchers and Drug Development Professionals

In the realm of advanced material science, particularly in applications demanding high-performance dielectric coatings, the choice of material is paramount. For researchers, scientists, and drug development professionals, understanding the nuanced differences between various conformal coatings is critical for ensuring the reliability and efficacy of sensitive electronic components and medical devices. This guide provides a detailed, data-driven comparison of the electrical properties of two common variants of Parylene: this compound and Parylene N.

Parylene N is the basic, unsubstituted poly(para-xylylene) and is known for its excellent dielectric strength and a low dielectric constant that remains stable across a range of frequencies.[1][2][3][4] this compound, a chlorinated variant with two chlorine atoms substituted on the aromatic ring, offers enhanced thermal stability.[4][5] This comparison will delve into the key electrical characteristics of each, supported by experimental data and standardized testing methodologies.

Comparative Electrical Properties

The selection of a Parylene variant is often dictated by the specific electrical insulation requirements of the application. The following table summarizes the key electrical properties of this compound and Parylene N, providing a clear quantitative comparison for informed decision-making.

Electrical PropertyThis compoundParylene NTest Method
Dielectric Constant
at 60 Hz2.842.65ASTM D150
at 1 kHz2.822.65ASTM D150
at 1 MHz2.802.65ASTM D150
Dissipation Factor
at 60 Hz0.0040.0002ASTM D150
at 1 kHz0.0030.0002ASTM D150
at 1 MHz0.0020.0006ASTM D150
Dielectric Strength 5,500 V/mil7,000 V/milASTM D149
Volume Resistivity 2 x 10¹⁶ Ω·cm1.4 x 10¹⁷ Ω·cmASTM D257
Surface Resistivity 5 x 10¹⁶ Ω1.0 x 10¹³ ΩASTM D257

Key Distinctions in Electrical Performance

Parylene N stands out for its superior dielectric properties, particularly its high dielectric strength and remarkably low and stable dielectric constant across various frequencies.[1][2][3][4][6] This makes it an ideal choice for high-frequency applications where signal integrity is crucial.[4][6] Its low dissipation factor further minimizes electrical loss.[2][7]

This compound, while exhibiting slightly higher dielectric constant and dissipation factor values compared to Parylene N, still offers excellent electrical insulation.[1] Its primary advantage lies in its greater thermal stability.[4][5] Notably, this compound possesses a significantly higher surface resistivity than Parylene N.[1]

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International. These protocols ensure consistency and comparability of results across different materials and laboratories.

ASTM D149: Dielectric Strength

This test method determines the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials.[8]

  • Specimen Preparation: A sample of the Parylene coating of a specified thickness is prepared on a substrate.

  • Test Procedure: The coated specimen is placed between two electrodes.[9] A voltage is applied and increased at a uniform rate until dielectric breakdown, or puncture of the material, occurs.[9][10] The test is typically conducted at a commercial power frequency of 60 Hz.[8][11]

  • Data Interpretation: The dielectric strength is calculated by dividing the breakdown voltage by the thickness of the specimen and is expressed in volts per unit thickness (e.g., V/mil).[10]

ASTM D150: Dielectric Constant and Dissipation Factor

This standard outlines the procedure for determining the AC loss characteristics and permittivity of solid electrical insulation.[12][13]

  • Specimen Preparation: A flat sample of the Parylene film is required, larger than the electrodes used for the measurement.[14]

  • Test Procedure: The specimen is placed between two electrodes, and its capacitance is measured.[14][15] A second measurement is taken without the specimen (with air or a vacuum as the dielectric).[14] This process is repeated at various frequencies (e.g., 60 Hz, 1 kHz, 1 MHz).[12]

  • Data Interpretation: The dielectric constant is the ratio of the capacitance with the material as the dielectric to the capacitance with air or a vacuum as the dielectric.[14][15] The dissipation factor, a measure of the inefficiency of the insulating material, is also determined from the measurements.[14]

ASTM D257: Volume and Surface Resistivity

These test methods cover the measurement of DC insulation resistance, from which volume and surface resistivity are calculated.[16][17]

  • Specimen Preparation: A standard-sized specimen, typically a disk or square, is prepared.[18]

  • Test Procedure: The specimen is placed between two electrodes. A DC voltage is applied for a specified duration (typically 60 seconds), and the resistance is measured.[18]

  • Data Interpretation:

    • Volume Resistivity: This is a measure of the resistance to leakage current through the bulk of the material.[18] It is calculated from the measured resistance and the dimensions of the specimen and electrodes.[19]

    • Surface Resistivity: This represents the resistance to leakage current along the surface of the material.[18]

Visualizing the Electrical Property Comparison

To further illustrate the logical relationship and key differences in the electrical properties of this compound and Parylene N, the following diagram provides a visual summary.

cluster_ParyleneN Parylene N cluster_ParyleneD This compound N_DS Dielectric Strength (7,000 V/mil) N_DC Dielectric Constant (2.65 @ 60Hz-1MHz) N_DF Dissipation Factor (0.0002-0.0006) N_VR Volume Resistivity (1.4 x 10¹⁷ Ω·cm) N_SR Surface Resistivity (1.0 x 10¹³ Ω) D_DS Dielectric Strength (5,500 V/mil) D_DC Dielectric Constant (2.80-2.84) D_DF Dissipation Factor (0.002-0.004) D_VR Volume Resistivity (2 x 10¹⁶ Ω·cm) D_SR Surface Resistivity (5 x 10¹⁶ Ω) Comparison Key Electrical Property Comparison Comparison->N_DS Higher Comparison->N_DC Lower & Stable Comparison->N_DF Lower Comparison->N_VR Higher Comparison->N_SR Lower Comparison->D_DS Lower Comparison->D_DC Higher Comparison->D_DF Higher Comparison->D_VR Lower Comparison->D_SR Higher

This compound vs. N Electrical Properties

Conclusion

Both this compound and Parylene N offer exceptional performance as conformal coatings for electrical insulation. The choice between them hinges on the specific demands of the application. For high-frequency electronics or devices where minimal signal loss is critical, Parylene N's lower and more stable dielectric constant and lower dissipation factor make it the superior option.[1][2][4][6][7] Conversely, when enhanced thermal endurance is a primary consideration and a slight trade-off in dielectric performance is acceptable, this compound presents a robust solution.[4][5] For applications requiring extremely high surface insulation, this compound's higher surface resistivity is a significant advantage.[1] By carefully considering the quantitative data and the specific operating environment, researchers and professionals can make an optimal material selection to ensure the long-term reliability and performance of their critical components and devices.

References

A Comparative Analysis of Parylene D's Long-Term Reliability in Harsh Environments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking robust protection for sensitive components in demanding applications, selecting the optimal conformal coating is a critical decision. This guide provides a detailed comparison of Parylene D against other common conformal coatings—Parylene C, silicones, epoxies, and acrylics—with a focus on long-term reliability in harsh environments. The following sections present quantitative data, detailed experimental protocols, and visual representations of testing workflows to support an informed selection process.

Executive Summary

This compound distinguishes itself with superior thermal stability and a high degree of chemical inertness, making it a prime candidate for applications involving extreme temperatures and exposure to corrosive agents. While other coatings like silicones offer excellent flexibility and performance at even higher temperatures, and epoxies provide exceptional hardness and abrasion resistance, this compound strikes a balance of key properties crucial for long-term reliability. This guide will delve into the specific performance metrics that underpin these distinctions.

Comparative Performance Data

The long-term reliability of a conformal coating is determined by its ability to maintain critical physical and electrical properties when subjected to environmental stressors. The following tables summarize the performance of this compound in comparison to other widely used conformal coatings.

Table 1: Thermal Properties

PropertyThis compoundParylene CSilicone (SR)Epoxy (ER)Acrylic (AR)
Max. Continuous Service Temp. (°C)100[1]80[1]>200[1]130-150125[2]
Short-Term Service Temp. (°C)135[3]115[3]Up to 600 (specialized)[1]~170~150
Melting Point (°C)380[4]290[4]Cured (does not melt)[1]N/AN/A
Glass Transition Temp. (°C)11035-80-120 to -3040-17015-50
Thermal Conductivity (W/m·K)0.14[5]0.084[5]0.15-0.31[5]0.17-1.250.17-0.21

Table 2: Barrier and Chemical Resistance Properties

PropertyThis compoundParylene CSilicone (SR)Epoxy (ER)Acrylic (AR)
Water Vapor Transmission Rate (g·mm/m²·day)0.09[6]0.08[6]1.7 - 47.5[6]0.94[6]13.9[6]
Gas Permeability (N₂) (cc·mm/m²·day·atm)1.8[6]0.4[6]High1.6[6]Moderate
Salt Spray Resistance (ASTM B117)Excellent[7]Excellent[7]Good[3]GoodFair
Solvent ResistanceExcellent[8]ExcellentPoor[1]Excellent[9]Poor[10]
Acid/Alkali ResistanceExcellent[8]ExcellentFair to GoodExcellentPoor

Table 3: Electrical Properties

PropertyThis compoundParylene CSilicone (SR)Epoxy (ER)Acrylic (AR)
Dielectric Strength (V/mil)5,500[11]5,6001100-2000900-10001200
Dielectric Constant @ 1 MHz2.8[12]2.95[12]2.6-2.73.3-4.03.0-4.0
Volume Resistivity (ohm·cm)2 x 10¹⁶[12]8.8 x 10¹⁶[12]10¹⁵ - 10¹⁶10¹² - 10¹⁷10¹³ - 10¹⁴

Experimental Protocols for Reliability Assessment

To ensure consistent and comparable data, standardized testing methodologies are employed to evaluate the long-term reliability of conformal coatings. Below are detailed protocols for key environmental tests.

Moisture Resistance Testing (MIL-STD-202, Method 106G)

This test evaluates the resistance of coated components to the deteriorative effects of high humidity and heat, simulating tropical environments.[13]

  • Objective: To assess the performance of the coating under prolonged exposure to high humidity and temperature cycling, which can induce moisture absorption, corrosion, and degradation of electrical properties.[13]

  • Procedure:

    • Initial Measurements: Perform initial electrical and physical measurements on the test specimens at standard ambient conditions.

    • Cycling: Subject the specimens to a series of 24-hour cycles. Each cycle consists of temperature variations from 25°C to 65°C with relative humidity maintained between 80% and 98%.[14]

    • Sub-cycles: The test includes low-temperature sub-cycles (e.g., -10°C) and, if specified, vibration sub-cycles to accelerate the effects of moisture penetration.[15]

    • Loading Voltage: A polarizing voltage is often applied across the insulation to assess the potential for electrolysis.[15]

    • Final Measurements: After the specified number of cycles, conduct final electrical and physical measurements and compare them to the initial values to determine the extent of degradation.

Moisture_Resistance_Test_Workflow cluster_pre_test Pre-Test cluster_testing_cycle Testing Cycle (24 hours per cycle) cluster_post_test Post-Test Initial_Measurements Initial Electrical and Physical Measurements Temp_Humidity_Cycling Temperature Cycling (25°C to 65°C) High Humidity (80-98% RH) Initial_Measurements->Temp_Humidity_Cycling Low_Temp_Subcycle Low-Temperature Sub-cycle (-10°C) Temp_Humidity_Cycling->Low_Temp_Subcycle Vibration_Subcycle Vibration Sub-cycle (if specified) Low_Temp_Subcycle->Vibration_Subcycle Apply_Voltage Apply Polarizing Voltage Vibration_Subcycle->Apply_Voltage Apply_Voltage->Temp_Humidity_Cycling Repeat for specified cycles Final_Measurements Final Electrical and Physical Measurements Apply_Voltage->Final_Measurements Data_Analysis Compare Initial and Final Measurements Final_Measurements->Data_Analysis

Figure 1: MIL-STD-202, Method 106G Workflow
Thermal Shock Testing (MIL-STD-202, Method 107G)

This test determines the resistance of the coating to sudden and extreme temperature changes.[16]

  • Objective: To evaluate the integrity of the coating when subjected to thermal stresses that can cause cracking, delamination, and changes in physical properties.[13]

  • Procedure:

    • Chambers: Utilize two chambers, one maintained at a specified low temperature (e.g., -65°C) and the other at a specified high temperature (e.g., +125°C).

    • Transfer: Transfer the test specimens between the two chambers, with a transfer time of less than 5 minutes.[17]

    • Dwell Time: The specimens remain at each temperature for a duration sufficient to approach thermal stability.

    • Cycles: The test consists of a specified number of cycles of alternating between the low and high temperatures.[17]

    • Inspection: After the final cycle, the specimens are visually inspected for cracks, delamination, and other physical damage. Electrical properties are also measured and compared to pre-test values.

Thermal_Shock_Test_Workflow Start Start Low_Temp_Chamber Low-Temperature Chamber (e.g., -65°C) Start->Low_Temp_Chamber Transfer_to_High Transfer (< 5 min) Low_Temp_Chamber->Transfer_to_High High_Temp_Chamber High-Temperature Chamber (e.g., +125°C) Transfer_to_Low Transfer (< 5 min) High_Temp_Chamber->Transfer_to_Low Inspection Visual Inspection and Electrical Measurements High_Temp_Chamber->Inspection After final cycle Transfer_to_High->High_Temp_Chamber Transfer_to_Low->Low_Temp_Chamber Cycle_Count Repeat for Specified Cycles End End Inspection->End

Figure 2: MIL-STD-202, Method 107G Workflow
Salt Spray (Fog) Testing (ASTM B117)

This standardized corrosion test evaluates the resistance of coated materials to a salt-laden environment.[18]

  • Objective: To assess the coating's ability to protect the underlying substrate from corrosion in a simulated marine or coastal environment.[18]

  • Procedure:

    • Test Chamber: Place the coated specimens in a closed test chamber.

    • Salt Solution: Atomize a 5% sodium chloride solution at a controlled temperature (typically 35°C) to create a dense salt fog.[18]

    • Exposure: The specimens are exposed to this corrosive fog for a specified duration, which can range from hours to days.[19]

    • Evaluation: After exposure, the specimens are gently rinsed and dried. They are then visually inspected for signs of corrosion, such as rust, blistering, and loss of adhesion.[20]

Salt_Spray_Test_Workflow cluster_setup Test Setup cluster_exposure Exposure cluster_evaluation Evaluation Prepare_Specimens Prepare Coated Specimens Place_in_Chamber Place Specimens in Chamber Prepare_Specimens->Place_in_Chamber Atomize_Solution Atomize 5% NaCl Solution (35°C, 95% RH) Place_in_Chamber->Atomize_Solution Continuous_Exposure Continuous Exposure for Specified Duration Atomize_Solution->Continuous_Exposure Rinse_and_Dry Rinse and Dry Specimens Continuous_Exposure->Rinse_and_Dry Visual_Inspection Visually Inspect for Corrosion, Blistering, and Adhesion Loss Rinse_and_Dry->Visual_Inspection

Figure 3: ASTM B117 Salt Spray Test Workflow

Degradation Mechanisms and Signaling Pathways

Understanding how conformal coatings degrade is crucial for predicting their long-term reliability. For Parylenes, a primary degradation pathway in the presence of oxygen and elevated temperatures or UV light is oxidation.

Parylene_Oxidation_Pathway Parylene Parylene Polymer Chain (-CH₂-Ar-CH₂-)n Initiation Initiation: Hydrogen Abstraction Parylene->Initiation Oxygen Oxygen (O₂) Oxygen->Initiation Heat_UV Heat or UV Light Heat_UV->Initiation Peroxy_Radical Peroxy Radical Formation Initiation->Peroxy_Radical Hydroperoxide Hydroperoxide Formation Peroxy_Radical->Hydroperoxide Chain_Scission Chain Scission Hydroperoxide->Chain_Scission Carbonyl_Formation Carbonyl Group Formation (Yellowing) Chain_Scission->Carbonyl_Formation Embrittlement Embrittlement and Cracking Chain_Scission->Embrittlement

Figure 4: Simplified Parylene Oxidation Pathway

This oxidation process leads to chain scission, resulting in the formation of carbonyl groups which cause yellowing of the film.[3] Ultimately, this degradation leads to embrittlement and the formation of microcracks, which can compromise the coating's barrier properties.[3]

Conclusion

The selection of a conformal coating for applications in harsh environments necessitates a thorough evaluation of long-term reliability. This compound offers a compelling combination of high thermal stability, excellent chemical resistance, and superior barrier properties. As demonstrated by the comparative data, it consistently outperforms acrylics in most harsh-environment metrics and presents a viable alternative to silicones and epoxies, particularly where a thin, uniform coating is paramount. For applications demanding the utmost in long-term reliability under challenging conditions, this compound warrants serious consideration. It is recommended that the specific environmental stressors of the intended application be carefully considered in conjunction with the data presented in this guide to make the most appropriate material choice.

References

A Comparative Guide to the Biocompatibility of Parylene D: A Cytotoxicity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biocompatibility of Parylene D, with a focus on its performance in cytotoxicity testing. While Parylene C and N are extensively documented as biocompatible materials meeting USP Class VI and ISO 10993 standards, publicly available quantitative cytotoxicity data for this compound is limited. This guide summarizes the existing knowledge on Parylene biocompatibility, presents standardized cytotoxicity testing protocols, and compares the general properties of different Parylene types to inform material selection in research and development.

Introduction to Parylene and its Variants

Parylene is the trade name for a series of vapor-deposited poly(p-xylylene) polymers used as conformal coatings in a wide range of applications, including medical devices. The different types of Parylene are distinguished by the substituent groups on the phenyl ring, which confer unique physical and chemical properties. The most common variants are Parylene N, C, and D.

  • Parylene N: The most basic form, consisting of an unsubstituted aromatic ring. It offers excellent penetration into crevices and a low dielectric constant.

  • Parylene C: Contains a chlorine atom on each aromatic ring, providing a superior combination of barrier properties against moisture and gases, making it a popular choice for medical applications.

  • This compound: Features two chlorine atoms on each aromatic ring, which imparts greater thermal stability compared to Parylene C.[1] However, its biocompatibility is generally considered to be less established than that of Parylene C and N.

Cytotoxicity Evaluation of Parylene Coatings

The biocompatibility of a material is fundamentally assessed through a series of biological tests, with in vitro cytotoxicity testing being a crucial first step as outlined in the ISO 10993-5 standard. These tests evaluate the potential for a material to cause cell death or inhibit cell growth. Common cytotoxicity assays include:

  • MEM Elution Test (Extract-Based Assay): An extract of the test material is prepared using a cell culture medium (e.g., Minimum Essential Medium or MEM). This extract is then added to a culture of L929 fibroblast cells. After an incubation period, the cells are examined microscopically for any cytotoxic effects, such as cell lysis, rounding, or detachment. The degree of cytotoxicity is typically graded on a scale from 0 (no reactivity) to 4 (severe reactivity).

  • MTT Assay (Quantitative Viability Assay): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are incubated with the test material or its extract. Subsequently, a yellow tetrazolium salt (MTT) is added, which is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

  • LDH Assay (Quantitative Cytotoxicity Assay): This assay quantifies the amount of lactate (B86563) dehydrogenase (LDH) released into the cell culture medium from damaged cells. LDH is a stable cytoplasmic enzyme that is released upon cell lysis. The amount of LDH is measured through a coupled enzymatic reaction that results in a color change, which is proportional to the number of dead cells.

Comparative Data on Parylene Cytotoxicity

Parylene Type Cytotoxicity Test (ISO 10993-5) Typical Results Quantitative Data (Example)
Parylene C MEM ElutionMeets requirements, non-cytotoxicGrade 0 or 1 (No to slight reactivity)
Neutral Red UptakeMeets requirements, non-cytotoxic>70% cell viability
This compound Not specified in search resultsGenerally considered less biocompatible than Parylene CNo specific quantitative data found

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cytotoxicity. Below are generalized protocols for the MEM Elution and MTT assays, which are commonly used for evaluating the biocompatibility of polymers like Parylene.

MEM Elution Test Protocol (Adapted from ISO 10993-5)
  • Material Preparation: A sample of the this compound-coated substrate is prepared with a surface area-to-volume ratio as specified in the standard (e.g., 6 cm²/mL).

  • Extraction: The sample is incubated in a single-strength MEM supplemented with 5-10% serum at 37°C for 24-72 hours. A negative control (high-density polyethylene) and a positive control (e.g., organotin-stabilized PVC) are prepared under the same conditions.

  • Cell Culture: L929 cells are seeded in 96-well plates and incubated until they reach a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the extracts from the this compound sample, negative control, and positive control.

  • Incubation: The cells are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Evaluation: The cells are examined microscopically for morphological changes. The cytotoxic response is graded on a scale of 0 to 4.

MTT Assay Protocol
  • Material Preparation and Extraction: As described in the MEM Elution Test protocol.

  • Cell Culture and Exposure: L929 cells are seeded in 96-well plates and exposed to the material extracts as described above.

  • MTT Addition: After the 48-hour incubation, the extracts are removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage relative to the negative control.

Visualizing the Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the workflows for the MEM Elution and MTT cytotoxicity assays.

MEM_Elution_Workflow cluster_prep Material & Extract Preparation cluster_cell_culture Cell Culture & Exposure cluster_evaluation Evaluation ParyleneD This compound Sample Extraction Incubate in MEM (37°C, 24-72h) ParyleneD->Extraction NegControl Negative Control NegControl->Extraction PosControl Positive Control PosControl->Extraction Exposure Replace Medium with Extracts Extraction->Exposure Seeding Seed L929 Cells IncubateCells Incubate to Near-confluency Seeding->IncubateCells IncubateCells->Exposure IncubateFinal Incubate for 48h Exposure->IncubateFinal Microscopy Microscopic Examination IncubateFinal->Microscopy Grading Grade Cytotoxicity (0-4) Microscopy->Grading

Caption: Workflow for the MEM Elution Cytotoxicity Test.

MTT_Assay_Workflow cluster_prep Preparation & Exposure cluster_assay MTT Assay Procedure cluster_analysis Data Analysis ExtractPrep Prepare Extracts (as in MEM Elution) CellCulture Culture & Expose L929 Cells ExtractPrep->CellCulture AddMTT Add MTT Solution CellCulture->AddMTT IncubateMTT Incubate (2-4h) AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize ReadAbsorbance Read Absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability

Caption: Workflow for the MTT Cell Viability Assay.

Conclusion

Parylene C has a well-established record of excellent biocompatibility, supported by extensive cytotoxicity testing data that confirms its suitability for medical applications. In contrast, while this compound offers advantages in terms of thermal stability, there is a notable lack of publicly available, quantitative data to validate its biocompatibility through cytotoxicity assays. For researchers and developers considering this compound for biomedical applications, it is imperative to conduct thorough in-house cytotoxicity testing following standardized protocols, such as those outlined in ISO 10993-5, to ensure the material's safety and performance for the intended use. The absence of readily available data for this compound underscores the importance of rigorous, material-specific validation in the medical device and drug development industries.

References

A Comparative Analysis of Barrier Properties: Parylene D vs. Atomic Layer Deposition (ALD)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of advanced material science, the quest for superior barrier coatings is paramount for the protection of sensitive components in sectors ranging from electronics to medical devices. Among the leading technologies are Parylene D, a chemical vapor deposited polymer, and ultra-thin films deposited by Atomic Layer Deposition (ALD). This guide provides a detailed comparison of the barrier properties of these two materials, supported by experimental data and standardized testing protocols, to assist researchers, scientists, and drug development professionals in making informed material selection decisions.

Executive Summary

Both this compound and ALD films offer exceptional barrier properties against moisture and gases. This compound, a chlorinated poly(p-xylylene) polymer, is known for its uniform, pinhole-free conformal coatings. Atomic Layer Deposition is a technique for depositing highly conformal, ultra-thin films with atomic-level precision. The choice between these two materials often depends on the specific application requirements, including the necessary thickness, the sensitivity of the substrate to temperature, and the desired level of barrier performance. ALD generally provides a superior barrier at much thinner layers, making it ideal for miniaturized devices.

Quantitative Barrier Performance

The barrier properties of this compound and ALD coatings are typically quantified by their Water Vapor Transmission Rate (WVTR) and Gas Permeability. The following tables summarize key performance data gathered from various studies. It is crucial to note that direct comparison can be challenging due to variations in testing conditions such as temperature and relative humidity.

Table 1: Water Vapor Transmission Rate (WVTR) Comparison

MaterialThicknessTest MethodTest ConditionsWVTR (g/m²/day)
This compound Not SpecifiedNot SpecifiedNot Specified0.09 (normalized to g·mm/m²·day)[1]
ALD (Al₂O₃) 25 nmCa Test38°C, 85% RH1.7 x 10⁻⁵[2][3]
ALD (Al₂O₃) 25 nmCa Test60°C, 85% RH6.5 x 10⁻⁵[2][3]
ALD (Al₂O₃) ≥10 nmCa Test38°C, 85% RH≤5 x 10⁻⁵[1]

Table 2: Gas Permeability Comparison

MaterialGasTest MethodTest ConditionsPermeability (cc·mm/m²·day·atm)
This compound N₂ASTM D143425°C1.8[4]
This compound O₂ASTM D143425°C12.6[4]
This compound CO₂ASTM D143425°C5.1[4]
ALD (Al₂O₃) O₂Not Specified23°C, 50% RHBelow detection limit for films ≥ 5 nm

Deposition Processes

The method of deposition significantly influences the final properties of the barrier coating.

cluster_0 This compound Deposition (CVD) cluster_1 Atomic Layer Deposition (ALD) Dimer Di-para-xylylene Dimer (Solid) Vaporization Vaporization (~175°C) Dimer->Vaporization Pyrolysis Pyrolysis (~690°C) Vaporization->Pyrolysis Deposition_P Deposition on Substrate (Room Temp) Pyrolysis->Deposition_P Polymerization Polymerization Deposition_P->Polymerization Coating_P This compound Film Polymerization->Coating_P Precursor_A Precursor A Pulse Purge_A Purge Precursor_A->Purge_A Precursor_B Precursor B Pulse Purge_A->Precursor_B Purge_B Purge Precursor_B->Purge_B Cycle Repeat Cycles Purge_B->Cycle Coating_A ALD Film Cycle->Coating_A

Deposition process comparison.

This compound is deposited using a chemical vapor deposition (CVD) process where a solid dimer is vaporized, pyrolyzed into a monomer, and then deposited onto a substrate at room temperature where it polymerizes.[5] This process results in a highly conformal and uniform coating.

ALD is a more controlled, layer-by-layer deposition technique. It involves sequential, self-limiting surface reactions of gaseous precursors. Each cycle of precursor exposure and purging deposits a single atomic layer, allowing for precise thickness control and exceptional conformality.[6]

Experimental Methodologies

Accurate and reproducible measurement of barrier properties is critical for comparing different materials. The following are summaries of the standard experimental protocols used to test this compound and ALD films.

Water Vapor Transmission Rate (WVTR) Testing

ASTM E96/E96M: Standard Test Methods for Water Vapor Transmission of Materials

This standard describes two primary methods for measuring WVTR: the Desiccant Method (Dry Cup) and the Water Method (Wet Cup).

  • Principle: A test specimen is sealed over the opening of a test dish containing either a desiccant or water. The assembly is then placed in a controlled atmosphere. The rate of water vapor movement through the specimen is determined by periodically weighing the dish to measure the gain or loss of water.[7]

  • Apparatus: Test dishes, a controlled environmental chamber, and a precision analytical balance are required.

  • Procedure (Desiccant Method):

    • A desiccant (e.g., anhydrous calcium chloride) is placed in the test dish.

    • The specimen is sealed to the dish.

    • The initial weight of the assembly is recorded.

    • The assembly is placed in a controlled environment (e.g., 23°C and 50% relative humidity).

    • The assembly is weighed at regular intervals until a constant rate of weight gain is achieved.

  • Calculation: The WVTR is calculated from the rate of weight change, the area of the specimen, and the vapor pressure difference across the specimen.

The Calcium (Ca) Test for Ultra-High Barriers (ALD)

For materials with extremely low permeability like ALD films, the gravimetric methods are often not sensitive enough. The Ca test is a more sensitive alternative.[8][9]

  • Principle: A thin film of calcium is deposited onto a substrate and then encapsulated by the barrier film being tested. As water vapor permeates through the barrier, it corrodes the calcium, changing its electrical resistance or optical transparency. The rate of this change is proportional to the WVTR.[9]

  • Apparatus: A vacuum deposition system for the calcium film, a controlled environment chamber, and equipment to measure either electrical resistance or optical transmission.

  • Procedure (Optical Method):

    • A thin, semi-transparent layer of calcium is deposited on a glass substrate.

    • The barrier coating is applied over the calcium.

    • The sample is exposed to a controlled high-humidity and temperature environment (e.g., 38°C and 85% RH).[1][2][3]

    • The change in optical transmission through the calcium film is monitored over time as it reacts with water vapor and becomes transparent calcium oxide/hydroxide.

  • Calculation: The WVTR is calculated from the rate of change in the transparent area of the calcium film.

Gas Permeability Testing

ASTM D1434: Standard Test Method for Determining Gas Permeability Characteristics of Plastic Film and Sheeting

This standard provides methods to measure the steady-state transmission rate of a gas through plastics.

  • Principle: A film specimen is mounted as a barrier between two chambers in a gas transmission cell. One chamber is filled with the test gas at a specific pressure, and the other is at a lower pressure. The quantity of gas that permeates through the film over a given time is measured.[10][11][12]

  • Apparatus: A gas transmission cell, pressure monitoring equipment, and a system to control gas flow and temperature.

  • Procedure (Manometric Method):

    • The film is mounted in the gas transmission cell.

    • The low-pressure side of the cell is evacuated.

    • The test gas is introduced into the high-pressure side.

    • The pressure increase on the low-pressure side is measured over time as the gas permeates through the film.

  • Calculation: The gas transmission rate (GTR) is calculated from the rate of pressure change, the volume of the low-pressure side, the area of the specimen, and the pressure difference across the specimen.

Workflow for Barrier Property Comparison

The following diagram illustrates the logical workflow for comparing the barrier properties of this compound and ALD coatings.

cluster_0 Material Deposition cluster_1 Sample Preparation cluster_2 Barrier Property Testing cluster_3 Data Analysis and Comparison Parylene_Deposition This compound Deposition (CVD) Sample_Prep Prepare Coated Substrates for Testing Parylene_Deposition->Sample_Prep ALD_Deposition ALD Film Deposition ALD_Deposition->Sample_Prep WVTR_Test WVTR Testing (e.g., ASTM E96, Ca Test) Sample_Prep->WVTR_Test Gas_Perm_Test Gas Permeability Testing (e.g., ASTM D1434) Sample_Prep->Gas_Perm_Test Data_Analysis Analyze and Compare Quantitative Data WVTR_Test->Data_Analysis Gas_Perm_Test->Data_Analysis

Barrier property comparison workflow.

Conclusion

Both this compound and ALD offer high-performance barrier solutions. This compound provides a robust and reliable barrier with a well-established deposition process. ALD, on the other hand, excels in providing an even superior barrier at significantly reduced thicknesses, which is a critical advantage for the ever-shrinking dimensions of modern electronics and medical implants. The choice between the two will ultimately be dictated by the specific requirements of the application, including the level of barrier performance needed, thickness constraints, and cost considerations. For applications demanding the utmost in barrier performance and minimal coating thickness, ALD presents a compelling option. For applications where a slightly thicker but still highly effective and more established coating is sufficient, this compound remains a strong contender.

References

A Comparative Guide to Purity Analysis of Parylene D Films via Fourier-Transform Infrared Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fourier-transform infrared spectroscopy (FTIR) with other analytical techniques for assessing the purity of Parylene D films. Detailed experimental protocols and data interpretation are included to assist researchers in making informed decisions for their material characterization needs.

Introduction to this compound and the Importance of Purity

This compound is a chlorinated poly(p-xylylene) polymer renowned for its excellent conformal coating properties, providing a pinhole-free barrier with high dielectric strength and thermal stability. These characteristics make it a critical material in the manufacturing of medical devices, electronics, and pharmaceutical applications. The purity of the this compound film is paramount, as impurities such as unreacted dimer, residual solvents, or degradation byproducts can compromise its barrier integrity, biocompatibility, and electrical insulating properties, leading to device failure or adverse biological responses.

Fourier-Transform Infrared Spectroscopy (FTIR) for this compound Purity Analysis

FTIR spectroscopy is a powerful, non-destructive analytical technique ideal for the chemical characterization of polymer films. It operates by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the material's chemical structure, allowing for the identification of the polymer and the detection of impurities.

A pure this compound film exhibits a characteristic FTIR spectrum with specific absorption bands corresponding to the vibrations of its constituent chemical bonds. The presence of unexpected peaks or significant shifts in the position or intensity of characteristic peaks can indicate the presence of impurities.

Table 1: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeSignificance in Purity Analysis
~3000-2850C-H stretching (aromatic and alkyl)The intensity and shape of these peaks should be consistent. Broadening may suggest the presence of moisture or other impurities.
~1610, ~1490C=C aromatic ring stretchingThese peaks are characteristic of the p-disubstituted benzene (B151609) ring in the polymer backbone.
~1450CH₂ scissoringA key indicator of the methylene (B1212753) bridges in the polymer chain.
~1045C-Cl stretchingA strong absorption band characteristic of the chlorine substituent on the aromatic ring.
~820C-H out-of-plane bendingThis peak is indicative of the para-substituted aromatic rings.

Note: The exact wavenumbers may vary slightly depending on the instrument and sample conditions.

Impurities in a this compound film will introduce additional absorption bands into the FTIR spectrum. For example:

  • Unreacted Dimer: The presence of the [2.2]paracyclophane dimer may be indicated by subtle differences in the fingerprint region (below 1500 cm⁻¹).

  • Oxidation: Degradation of the polymer through oxidation can lead to the appearance of carbonyl (C=O) peaks, typically in the 1700-1750 cm⁻¹ region.

  • Residual Solvents: If solvents are used in any post-deposition processing, their characteristic peaks (e.g., broad O-H stretch for alcohols around 3300 cm⁻¹) may be present if not fully removed.

Comparison of Analytical Techniques for Purity Assessment

While FTIR is a valuable tool, a comprehensive purity analysis may benefit from complementary techniques.

Table 2: Comparison of Analytical Methods for Parylene Purity

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Fourier-Transform Infrared Spectroscopy (FTIR) Measures absorption of infrared radiation, identifying chemical functional groups.Chemical structure, presence of functional group impurities (e.g., carbonyls).Non-destructive, fast, relatively low cost, provides molecular information.Primarily qualitative/semi-quantitative, may have limited sensitivity for trace impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their chemical properties and identifies them by their mass-to-charge ratio.Identification and quantification of residual volatile impurities like solvents and unreacted monomer.[1][2]High sensitivity and specificity for volatile compounds, quantitative.[1][2]Destructive, requires sample preparation, not suitable for non-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Separates compounds in a liquid mobile phase based on their interaction with a stationary phase.Purity of the starting dimer material, detection of non-volatile impurities.[1]Quantitative, suitable for non-volatile and thermally unstable compounds.[1]Can be more complex and time-consuming than GC-MS, requires soluble samples.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Melting point, glass transition temperature, crystallinity, presence of impurities affecting thermal transitions.[3]Provides information on the thermal properties and physical purity of the material.Indirect method for chemical purity, may not detect impurities that do not affect thermal properties.
Thermogravimetric Analysis (TGA) Measures the change in mass of a sample as a function of temperature.Thermal stability, decomposition profile, presence of volatile impurities.Provides information on the thermal decomposition and the presence of volatiles.Does not provide chemical identification of the components being lost.

Experimental Protocols

  • Sample Preparation:

    • Carefully handle the this compound coated substrate using clean forceps to avoid contamination.[4]

    • If the film is on an infrared-transparent substrate (e.g., silicon wafer), it can be analyzed directly in transmission mode.

    • For films on reflective substrates (e.g., metal), Attenuated Total Reflectance (ATR) mode is recommended. Ensure good contact between the film and the ATR crystal.[5][6]

    • If analyzing a free-standing film, ensure it is placed flat and without wrinkles in the sample holder.

  • Instrument Setup:

    • Set the FTIR spectrometer to acquire data in the mid-IR range (typically 4000-400 cm⁻¹).

    • Select an appropriate resolution (e.g., 4 cm⁻¹).

    • A sufficient number of scans (e.g., 32-64) should be co-added to obtain a high signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal (for ATR).

    • Place the this compound sample in the beam path and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic peaks of this compound as listed in Table 1.

    • Examine the spectrum for any unexpected peaks that may indicate the presence of impurities.

    • Compare the spectrum to a reference spectrum of a known pure this compound sample if available.

Visualizing the Workflow and Method Comparison

experimental_workflow Experimental Workflow for FTIR Analysis of this compound Film cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis p1 Obtain this compound Film p2 Select Analysis Mode (Transmission or ATR) p1->p2 p3 Mount Sample p2->p3 a1 Collect Background Spectrum p3->a1 a2 Collect Sample Spectrum a1->a2 d1 Generate Absorbance Spectrum a2->d1 d2 Identify Characteristic Peaks d1->d2 d3 Screen for Impurity Peaks d2->d3 d4 Compare to Reference d3->d4 end Purity Report d4->end Final Purity Assessment method_comparison Comparison of Analytical Techniques for Parylene Purity center Parylene Purity Analysis ftir FTIR (Chemical Structure) center->ftir Qualitative gcms GC-MS (Volatile Impurities) center->gcms Quantitative hplc HPLC (Non-Volatile Impurities) center->hplc Quantitative dsc DSC (Thermal Properties) center->dsc Physical tga TGA (Thermal Stability) center->tga Physical

References

A Comparative Analysis of the Dielectric Breakdown Strength of Parylene D Films

Author: BenchChem Technical Support Team. Date: December 2025

Unveiling the Superior Insulating Properties of Parylene D for Advanced Applications

In the realm of advanced materials, particularly for applications in demanding sectors such as scientific research, and drug development, the dielectric properties of insulating films are of paramount importance. This compound, a chemical vapor deposited (CVD) polymer, has emerged as a frontrunner for applications requiring robust electrical insulation. This guide provides an objective comparison of the dielectric breakdown strength of this compound films against other commonly used polymer dielectrics, supported by experimental data and detailed methodologies.

This compound, a member of the Parylene family of polymers, is distinguished by the substitution of two chlorine atoms on the aromatic ring of the poly(p-xylylene) backbone.[1][2] This chemical modification imparts enhanced thermal stability compared to its counterparts, Parylene N and C, making it suitable for applications with elevated operating temperatures.[1][3]

Comparative Analysis of Dielectric Strength

The dielectric strength of a material is a measure of its ability to withstand a strong electric field without breaking down and becoming electrically conductive.[4] For thin films, this property is crucial in determining their suitability as electrical insulators in compact and high-voltage devices. The following table summarizes the dielectric breakdown strength of this compound in comparison to other Parylene variants and alternative polymer films. All data is presented in Volts per mil (V/mil), a standard unit for measuring dielectric strength.

MaterialDielectric Strength (V/mil)Test Method
This compound 5,500ASTM D149
Parylene N7,000ASTM D149
Parylene C5,600 - 6,900ASTM D149
Acrylic (Conformal Coating)1,100 - 2,000ASTM D149
Epoxy (Conformal Coating)500 - 1,000ASTM D149
Silicone (Conformal Coating)1,100 - 2,000ASTM D149
Polyurethane (Conformal Coating)1,500 - 3,500ASTM D149
Kapton® HN (Polyimide)3,000 - 7,700ASTM D149
Teflon® AF (Amorphous Fluoropolymer)~1,970 (for 25µm film)-
Mylar® (PET)7,000ASTM D149
Ultem™ (PEI)770 - 830ASTM D149

Note: The dielectric strength of materials can vary depending on factors such as film thickness, temperature, humidity, and the specific test conditions. Thinner films generally exhibit higher dielectric strength.[5]

As the data indicates, the Parylene family of coatings, including this compound, demonstrates significantly higher dielectric strength compared to conventional liquid conformal coatings like acrylics, epoxies, silicones, and polyurethanes.[2][4][6] While some high-performance films like Kapton® and Mylar® show comparable or even higher dielectric strengths in some cases, the unique vapor deposition process of Parylene offers a key advantage in achieving a truly conformal, pinhole-free coating on complex topographies, which is critical for reliable electrical insulation.[6]

Experimental Protocol: Measuring Dielectric Breakdown Strength (ASTM D149)

The determination of dielectric breakdown strength is governed by the internationally recognized standard, ASTM D149. This test method outlines the procedures for measuring the dielectric breakdown voltage and dielectric strength of solid electrical insulating materials.

I. Specimen Preparation
  • Substrate Selection: Prepare a suitable conductive substrate, such as a metal plate, for the deposition of the this compound film.

  • Parylene Deposition: Deposit a this compound film of the desired thickness onto the substrate using a chemical vapor deposition (CVD) process. The thickness of the film is a critical parameter and should be accurately measured.

  • Conditioning: Condition the coated specimens at a standard laboratory atmosphere (23 ± 2°C and 50 ± 5% relative humidity) for a minimum of 40 hours prior to testing, unless otherwise specified.

II. Test Apparatus
  • High-Voltage Source: A variable high-voltage AC power supply with a sinusoidal waveform (typically 60 Hz) and a means to increase the voltage at a controlled rate.

  • Electrodes: The standard specifies several types of electrodes. For thin films, opposing cylindrical brass electrodes with a diameter of 6.4 mm (0.25 inches) and edges rounded to a radius of 0.8 mm (0.031 inches) are commonly used.[3]

  • Test Chamber: A test chamber to house the specimen and electrodes, which may be filled with a dielectric medium like oil to prevent flashover (arcing around the specimen).

III. Test Procedure

The ASTM D149 standard outlines three primary methods for voltage application:

  • Short-Time Method: The voltage is applied to the test specimen and increased from zero at a uniform rate (e.g., 500 V/s) until breakdown occurs.[7][8]

  • Slow Rate-of-Rise Method: The voltage is initially raised to 50% of the anticipated breakdown voltage (as determined by the short-time method) and then increased at a slower, uniform rate until breakdown.[7][8]

  • Step-by-Step Method: The voltage is increased in equal increments and held at each step for a specified period until breakdown.[7][8]

The short-time method is the most common for quality control and material comparison. The breakdown voltage is the voltage at which the material fails, indicated by a sudden drop in voltage and an increase in current. The dielectric strength is then calculated by dividing the breakdown voltage by the thickness of the film.[4]

Visualizing the Process

To better understand the experimental workflow for determining the dielectric breakdown strength of this compound films, the following diagrams illustrate the chemical structure, the deposition process, and the testing methodology.

cluster_ParyleneD This compound Monomer PD_ring Benzene Ring PD_cl1 Cl PD_ring->PD_cl1 PD_cl2 Cl PD_ring->PD_cl2 PD_ch2_1 =CH2 PD_ring->PD_ch2_1 PD_ch2_2 =CH2 PD_ring->PD_ch2_2

Caption: Chemical structure of the this compound monomer.

cluster_CVD Parylene Deposition Process Vaporization 1. Vaporization Dimer at ~150°C Pyrolysis 2. Pyrolysis Monomer at ~650°C Vaporization->Pyrolysis Gas Flow Deposition 3. Deposition Polymer Film at Room Temp Pyrolysis->Deposition Substrate Substrate Deposition->Substrate Coating

Caption: Simplified workflow of the Parylene chemical vapor deposition (CVD) process.

cluster_ASTM_D149 ASTM D149 Test Workflow start Start prep Specimen Preparation (this compound coated substrate) start->prep condition Conditioning (23°C, 50% RH, 40h) prep->condition setup Test Setup (Place between electrodes) condition->setup apply_voltage Apply & Increase Voltage (e.g., Short-Time Method) setup->apply_voltage breakdown Dielectric Breakdown? apply_voltage->breakdown breakdown->apply_voltage No record Record Breakdown Voltage breakdown->record Yes calculate Calculate Dielectric Strength (Voltage / Thickness) record->calculate end End calculate->end

Caption: Logical workflow for measuring dielectric breakdown strength according to ASTM D149.

References

A Comparative Analysis of Parylene D's Chemical Resistance to Strong Acids and Bases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting a conformal coating that can withstand harsh chemical environments is paramount. This guide provides an objective comparison of the chemical resistance of Parylene D against other common conformal coatings, supported by available experimental data.

This compound, a member of the poly(p-xylylene) family of polymers, is known for its exceptional barrier properties and chemical inertness. Its performance against strong acids and bases is a critical consideration for applications in demanding fields such as medical device manufacturing and chemical sensor development. This guide evaluates this compound's resistance in comparison to other Parylene variants (C and N) and alternative coating technologies like silicones and epoxies.

Quantitative Analysis of Chemical Resistance

The chemical resistance of a conformal coating is often quantified by measuring the percentage of swelling or change in weight after immersion in a chemical reagent for a specific duration and at a controlled temperature. The following tables summarize the available data for this compound and its counterparts.

Table 1: Chemical Resistance of Parylene Types to Strong Acids (% Swelling)

Chemical ReagentConcentrationTemperature (°C)DurationThis compound (% Swelling)Parylene C (% Swelling)Parylene N (% Swelling)
Hydrochloric Acid10%25Equilibrium0.10.00.0
Hydrochloric Acid37% (Concentrated)25Equilibrium0.50.00.2
Sulfuric Acid10%25Equilibrium0.20.30.1
Sulfuric Acid95-98% (Concentrated)25Equilibrium0.80.40.2
Sulfuric Acid95-98% (Concentrated)75Equilibrium5.35.1-
Nitric Acid10%25Equilibrium0.20.10.1
Nitric Acid71% (Concentrated)25Equilibrium0.50.20.2
Chromic Acid10%25Equilibrium-0.1-
Chromic Acid74% (Concentrated)752 hours>5>5-

Note: Data for this table is compiled from multiple sources. A hyphen (-) indicates that specific data was not available.

Table 2: Chemical Resistance of Parylene Types to Strong Bases (% Swelling)

Chemical ReagentConcentrationTemperature (°C)DurationThis compound (% Swelling)Parylene C (% Swelling)Parylene N (% Swelling)
Sodium Hydroxide10%25Equilibrium-0.0-
Ammonium Hydroxide10%25Equilibrium-0.2-

Note: Data for this table is compiled from multiple sources. A hyphen (-) indicates that specific data was not available.

Table 3: Comparative Chemical Resistance of Conformal Coatings (Qualitative)

Chemical ReagentThis compoundSiliconeEpoxy
Strong AcidsExcellentFair to Good (Limited by concentration)[1]Good to Excellent[2]
Strong BasesExcellentGood to Excellent[1]Excellent[2]

Observations and Performance Comparison

From the data, it is evident that this compound, along with other Parylene variants, exhibits exceptional resistance to a wide range of strong acids and bases, especially at room temperature. The low percentage of swelling indicates that the material maintains its structural integrity and barrier properties. At elevated temperatures, some swelling is observed, particularly with concentrated sulfuric and chromic acids.

  • This compound vs. Other Parylenes: this compound generally shows slightly higher swelling in concentrated acids compared to Parylene C and N at room temperature. However, all are considered highly resistant. Parylene C is often highlighted for its excellent combination of barrier and electrical properties.[3]

  • This compound vs. Silicone Coatings: Silicone conformal coatings offer good resistance to many chemicals, but their performance against strong, concentrated acids like sulfuric and nitric acid is limited.[1][4] They are generally more susceptible to attack by certain solvents and strong acids compared to Parylenes.[4]

  • This compound vs. Epoxy Coatings: Epoxy conformal coatings are known for their hardness and excellent chemical resistance.[2] They typically provide robust protection against both acids and bases.[2] However, epoxies can be rigid and may be difficult to remove for rework. Some studies have shown significant weight gain in epoxies when immersed in sulfuric acid, indicating a degree of absorption.

Experimental Protocols

The evaluation of chemical resistance of plastic materials, including conformal coatings, is typically conducted following standardized test methods. The most relevant standard is ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents."

Summary of ASTM D543 Immersion Test Protocol:

  • Specimen Preparation: Standard test specimens of the coating material are prepared with defined dimensions.

  • Initial Measurements: The initial weight and dimensions (thickness, length, and width) of the specimens are accurately measured and recorded.

  • Immersion: The specimens are fully immersed in the specified chemical reagent. The test is conducted in a sealed container to prevent evaporation of the reagent.

  • Controlled Conditions: The immersion is carried out for a predetermined duration and at a specified temperature.

  • Post-Immersion Analysis: After the immersion period, the specimens are removed, gently wiped to remove excess reagent, and re-weighed and re-measured.

  • Evaluation of Properties: The changes in weight, dimensions, and visual appearance (e.g., discoloration, cracking, crazing) are recorded. Mechanical properties, such as tensile strength, may also be tested and compared to control specimens.

  • Reporting: The results are reported as the percentage change in weight and dimensions.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating the chemical resistance of conformal coatings based on the ASTM D543 standard.

G cluster_prep Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis cluster_results Results start Start prep Prepare Coated Specimens start->prep measure_initial Initial Measurement (Weight, Dimensions) prep->measure_initial immerse Immerse in Strong Acid/Base measure_initial->immerse control Control Conditions (Time, Temperature) immerse->control remove Remove and Clean Specimens control->remove measure_final Final Measurement (Weight, Dimensions) remove->measure_final visual Visual Inspection remove->visual mechanical Mechanical Testing (Optional) remove->mechanical calculate Calculate % Change measure_final->calculate visual->calculate mechanical->calculate report Report Findings calculate->report end End report->end

Experimental workflow for chemical resistance testing.

References

A Comparative Analysis of Mechanical Flexibility: Parylene D vs. Parylene N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking the optimal conformal coating for flexible electronics and medical devices, understanding the nuanced differences in the mechanical properties of Parylene variants is critical. This guide provides an objective comparison of the mechanical flexibility of Parylene D and Parylene N, supported by quantitative data and detailed experimental methodologies.

Parylene N and this compound are two common types of Parylene, a series of polymers known for their excellent conformal coating properties.[1] While both provide a pinhole-free, uniform barrier, their mechanical characteristics, particularly their flexibility, differ due to their distinct chemical structures.[2][3] Parylene N is the basic, unsubstituted polymer of the series, poly(para-xylylene), and is characterized by its high crystallinity.[1][4] In contrast, this compound is a chlorinated variant, with two chlorine atoms substituted on the aromatic ring, which enhances its thermal stability.[2][5] This structural dissimilarity directly influences their mechanical performance, a key consideration for applications requiring robust and flexible coatings.

Quantitative Comparison of Mechanical Properties

The mechanical flexibility of a polymer is primarily determined by its Young's modulus, tensile strength, and elongation at break. A lower Young's modulus indicates higher flexibility, while a greater elongation at break signifies a material's ability to stretch without fracturing.

Mechanical PropertyThis compoundParylene NTest Method
Young's Modulus (GPa) ~2.6 - 2.8~2.4ASTM D882
Tensile Strength (MPa) ~76~45 - 48.3ASTM D882
Elongation at Break (%) ~10~40 - 250ASTM D882

Note: The values presented are typical and can vary based on deposition parameters and film thickness.[6]

From the data, it is evident that Parylene N exhibits superior mechanical flexibility compared to this compound. It possesses a lower Young's modulus and a significantly higher elongation at break, making it more suitable for applications subjected to bending, stretching, or complex movements. This compound, while less flexible, offers higher tensile strength.[7]

Experimental Protocols

The mechanical properties outlined above are determined using standardized testing methods to ensure reproducibility and comparability of data. The primary standard for thin polymer films is ASTM D882.

ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting

This test method is employed to determine the tensile properties of plastics in the form of thin sheeting and films (less than 1.0 mm thick).[8]

1. Specimen Preparation:

  • Test specimens are cut into rectangular strips.[9] The nominal width should be between 5.0 mm and 25.4 mm, with a width-to-thickness ratio of at least eight.[6]

  • The specimens must be free from nicks and cuts that could cause premature failure.[10]

  • Specimens are conditioned at a standard laboratory temperature of 23 ± 2 °C and 50 ± 5 % relative humidity before testing.[10]

2. Test Procedure:

  • The thickness and width of the conditioned specimen are measured at several points along its length.[6]

  • The specimen is mounted in the grips of a universal testing machine (UTM), ensuring it is securely held without causing premature failure at the grip points.[2] Pneumatic or manual vise grips with rubber-coated inserts are recommended.[9]

  • The UTM pulls the specimen at a constant rate of crosshead speed until the specimen ruptures.[4] The speed is determined based on the material's expected elongation.[10]

  • The force (load) and the extension (elongation) are recorded throughout the test.[4]

3. Calculation of Properties:

  • Tensile Strength: The maximum tensile stress sustained by the specimen during the test.

  • Young's Modulus (Modulus of Elasticity): The ratio of stress to strain in the elastic region of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of fracture.[4]

Structure-Property Relationship

The differences in mechanical flexibility between this compound and Parylene N can be attributed to their molecular structures. The addition of two chlorine atoms to the benzene (B151609) ring in this compound increases intermolecular forces and chain rigidity, leading to a higher Young's modulus and lower elongation at break. In contrast, the unsubstituted structure of Parylene N allows for greater chain mobility and flexibility.

G Structure-Flexibility Relationship of this compound and N cluster_N Parylene N cluster_D This compound Struct_N Unsubstituted para-xylylene backbone Prop_N Lower intermolecular forces Greater chain mobility Struct_N->Prop_N Flex_N Higher Mechanical Flexibility (Lower Young's Modulus, Higher Elongation at Break) Prop_N->Flex_N Conclusion Choice of Parylene depends on application's mechanical requirements Flex_N->Conclusion Ideal for flexible applications Struct_D Two Chlorine atoms on the benzene ring Prop_D Increased intermolecular forces Greater chain rigidity Struct_D->Prop_D Flex_D Lower Mechanical Flexibility (Higher Young's Modulus, Lower Elongation at Break) Prop_D->Flex_D Flex_D->Conclusion Suitable for applications requiring higher tensile strength

References

A Comparative Guide to Accelerated Aging of Parylene D Coated Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Parylene D coatings with alternative conformal coatings under accelerated aging conditions. The information is intended to assist in the selection of appropriate protective coatings for medical devices and other sensitive components where long-term reliability is critical.

Introduction to Accelerated Aging and this compound

Accelerated aging is a laboratory technique used to simulate the effects of long-term aging on a product in a shorter period. This is achieved by exposing the product to elevated stress levels, most commonly temperature, to accelerate the chemical degradation processes that occur over time. For medical devices, accelerated aging studies are crucial for determining shelf life and ensuring that the device and its packaging maintain their integrity and performance throughout their intended use. The principles of accelerated aging are often guided by standards such as ASTM F1980, which uses the Arrhenius equation to relate time and temperature.[1][2][3]

This compound is a member of the Parylene family of conformal coatings, known for its excellent barrier properties and thermal stability. It is applied via a unique chemical vapor deposition (CVD) process, which results in a pinhole-free, uniform coating that can penetrate even the most complex geometries.[4][5] this compound, specifically, offers superior thermal stability compared to other Parylene variants like N and C, making it a candidate for applications involving higher temperatures.[4][6]

Accelerated Aging Experimental Workflow

The following diagram illustrates a typical workflow for an accelerated aging study of a coated medical device, based on the principles outlined in ASTM F1980.

Accelerated Aging Experimental Workflow (ASTM F1980) cluster_0 Pre-Aging cluster_1 Aging cluster_2 Post-Aging cluster_3 Analysis A Sample Preparation (Device Coating & Sterilization) B Initial Characterization (Baseline Performance Data) A->B C Accelerated Aging (Elevated Temperature & Controlled Humidity) B->C D Post-Aging Characterization (Performance & Integrity Testing) C->D E Data Analysis & Comparison (Aged vs. Baseline) D->E F Shelf-Life Estimation E->F

Caption: A typical workflow for accelerated aging studies of coated medical devices.

Performance Comparison of this compound and Alternative Coatings

While direct, side-by-side quantitative accelerated aging studies comparing this compound with other conformal coatings are not extensively available in the public literature, this section compiles available data and qualitative comparisons to provide a performance overview.

This compound Performance Data

A key study provides specific data on the performance of this compound under accelerated aging conditions in a saline environment, which is highly relevant for implantable medical devices.

Coating SystemThicknessTest ConditionsDurationEquivalent Real Time at 37°COutcome
This compound with Silicone Oil27 µmSaline Soak at 77°C6 weeks21 monthsMaintained adequate sensitivity and minimal offset.[7]
Uncoated Control-Saline Soak at 67°C1 day-Failed.[7]
Qualitative Comparison with Other Conformal Coatings

The following table provides a qualitative comparison of this compound with common alternative conformal coatings based on their general properties relevant to performance after aging.

PropertyThis compound Silicone Resins (SR) Acrylic Resins (AR) Urethane Resins (UR)
Application Method Chemical Vapor DepositionSpray, Dip, BrushSpray, Dip, BrushSpray, Dip, Brush
Coating Thickness Very Thin & Uniform (microns)Thicker (mils)Thicker (mils)Thicker (mils)
Moisture Barrier ExcellentGood to ExcellentGoodGood to Excellent
Chemical Resistance ExcellentGoodFair to GoodExcellent
Thermal Stability HighVery HighModerateModerate to High
Flexibility GoodExcellentGoodExcellent
Biocompatibility Excellent (USP Class VI)Good (medical grades available)VariesVaries

Parylene coatings, in general, are known for their superior barrier properties due to their pinhole-free and conformal nature, which is a result of the unique vapor deposition process.[4] This contrasts with liquid coatings like acrylics, silicones, and urethanes, which are applied by spraying, dipping, or brushing and can be more susceptible to defects that may be exacerbated by aging.[8][9]

Detailed Experimental Protocols

A standardized approach to accelerated aging is critical for comparing the performance of different coatings. The following protocols are based on established standards and practices in the medical device industry.

Accelerated Aging Protocol based on ASTM F1980

This protocol is a general guideline for conducting accelerated aging studies on coated medical devices.

1. Objective: To determine the effect of time on the physical and functional properties of this compound coated devices compared to uncoated or alternatively coated devices.

2. Materials and Equipment:

  • This compound coated test devices.
  • Control devices (uncoated or coated with alternative materials).
  • Environmental chamber capable of maintaining temperature with a tolerance of ±2°C and controlled humidity.
  • Testing equipment for performance characterization (e.g., insulation resistance tester, tensile tester, microscope).

3. Procedure:

  • Sample Preparation: A statistically relevant number of devices are coated with this compound and the alternative coatings. A set of uncoated devices should be included as a control. All samples undergo the standard sterilization process if applicable.
  • Initial (Time Zero) Testing: A subset of each group of devices is tested prior to aging to establish baseline performance data. This may include visual inspection, dimensional measurements, and functional testing (e.g., electrical properties, mechanical strength).
  • Accelerated Aging:
  • The remaining devices are placed in an environmental chamber at a constant elevated temperature. A common temperature for accelerated aging is 55°C.[10] The selection of the aging temperature should not exceed the glass transition temperature of the materials being tested to avoid non-linear degradation effects.[11]
  • The duration of the aging is calculated using the Arrhenius equation, where a Q10 factor of 2 is typically used for medical devices. This factor implies that for every 10°C increase in temperature, the rate of aging doubles.[11]
  • Relative humidity may be controlled if the materials are known to be sensitive to moisture.[11]
  • Post-Aging Testing: At predetermined time points (e.g., equivalent to 1, 2, 3, and 5 years of real-time aging), samples are removed from the chamber and allowed to equilibrate to ambient conditions.
  • The same set of tests performed at time zero are conducted on the aged samples.

4. Data Analysis:

  • The data from the aged samples is compared to the time-zero data.
  • Statistical analysis is performed to determine if there are significant changes in the performance of the coated devices over time.
  • The performance of the this compound coated devices is compared to the control and alternatively coated devices.

Signaling Pathway of Polymer Degradation

The degradation of polymers during accelerated aging can be visualized as a series of events. The following diagram illustrates a simplified logical relationship for polymer degradation.

Simplified Polymer Degradation Pathway A Initiation (e.g., Heat, Oxidation) B Chain Scission / Cross-linking A->B C Change in Molecular Weight B->C D Degradation of Physical Properties (e.g., Brittleness, Cracking) C->D E Functional Failure D->E

Caption: A simplified logical pathway of polymer degradation during accelerated aging.

Conclusion

This compound demonstrates robust performance in accelerated aging studies, particularly in challenging environments such as saline immersion, making it a strong candidate for coating medical devices. Its unique deposition process provides a highly conformal and pinhole-free barrier that is difficult to achieve with liquid conformal coatings. While direct quantitative comparative data with other coatings is limited, the available information suggests that this compound offers superior protection against moisture and corrosive environments. Researchers and drug development professionals should consider the specific environmental and performance requirements of their devices when selecting a conformal coating, with this compound being a leading option for applications demanding the highest level of reliability and longevity.

References

Parylene D in High-Frequency Electronics: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking optimal materials for high-frequency electronic applications, this guide provides a comprehensive comparison of Parylene D with leading alternatives. We delve into the dielectric properties and performance characteristics of this compound, Polytetrafluoroethylene (PTFE), Rogers RO4350B, and Polyimide, supported by available data and standardized experimental methodologies.

This compound, a chlorinated poly(para-xylylene) polymer, offers a unique combination of properties that make it a compelling candidate for demanding high-frequency applications. Its key advantages include a low dielectric constant, low dissipation factor, and the ability to be conformally coated in ultra-thin, pinhole-free layers through a unique chemical vapor deposition (CVD) process.[1][2] This deposition method ensures uniform coverage on even the most complex geometries, a critical factor for miniaturized and high-density electronic components.[1]

Comparative Analysis of Dielectric Properties

The performance of a dielectric material in high-frequency applications is primarily determined by its dielectric constant (Dk) and dissipation factor (Df). A low Dk ensures faster signal propagation and minimizes crosstalk between adjacent traces, while a low Df reduces signal loss, particularly at higher frequencies.

The following tables summarize the dielectric properties of this compound and its common alternatives at various frequencies.

Table 1: Dielectric Constant (Dk) at Various Frequencies

Material1 MHz10 GHz>10 GHz
This compound 2.80--
PTFE (Teflon) ~2.1~2.1Stable up to 100 GHz[3]
Rogers RO4350B -3.48 ± 0.05Stable up to 40 GHz[4]
Polyimide 3.3 - 4.02.7 (novel formulations)Dk decreases with increasing frequency[5]

Table 2: Dissipation Factor (Df) at Various Frequencies

Material1 MHz10 GHz>10 GHz
This compound 0.002--
PTFE (Teflon) ~0.0002~0.00050.0002 - 0.002 up to 100 GHz[3]
Rogers RO4350B -0.0037-
Polyimide 0.002 - 0.020.002 (novel formulations)Df increases with increasing frequency[5]

Performance in High-Frequency Applications

Beyond fundamental dielectric properties, the practical performance in electronic applications is evaluated through metrics like insertion loss and signal integrity. Insertion loss quantifies the signal energy lost as it travels through the material, while signal integrity refers to the preservation of the signal's shape and timing.

Experimental Protocols

Accurate characterization of material performance at high frequencies requires precise and standardized experimental methodologies. The following outlines a general approach for evaluating the dielectric properties and insertion loss of thin-film materials like this compound.

Sample Preparation
  • Substrate Selection: Choose a suitable low-loss substrate with well-characterized dielectric properties (e.g., high-resistivity silicon or a specific Rogers material).

  • Parylene Deposition: The this compound coating is applied via a chemical vapor deposition (CVD) process. The solid dimer is first vaporized, then pyrolyzed to form the monomer gas, which then polymerizes onto the substrate at room temperature in a vacuum chamber.[1][11] The thickness of the coating is precisely controlled by the amount of dimer used.[12]

  • Metallization: For electrical characterization, conductive traces (e.g., copper or gold) are deposited onto the this compound surface using techniques like sputtering or evaporation. The geometry of these traces (e.g., microstrip or coplanar waveguide) is critical for accurate measurements.

Measurement of Dielectric Properties and Insertion Loss

A Vector Network Analyzer (VNA) is the standard instrument for characterizing materials at high frequencies.[13][14]

  • Calibration: A crucial first step is the calibration of the VNA using a known set of standards (e.g., Short, Open, Load, Thru - SOLT) to eliminate systematic errors from the measurement setup.[14]

  • Measurement: The prepared sample (Device Under Test - DUT) is connected to the VNA. The VNA measures the S-parameters (scattering parameters), which describe how the RF signal is reflected (S11) and transmitted (S21) through the DUT.[13]

  • Data Extraction:

    • Dielectric Properties: The dielectric constant and dissipation factor can be extracted from the measured S-parameters using various established models and software.[15]

    • Insertion Loss: The insertion loss is directly related to the magnitude of the S21 parameter and is typically expressed in decibels (dB).[16]

Visualizing the Workflow and Material Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Sample Preparation cluster_meas High-Frequency Measurement cluster_analysis Data Analysis Substrate Substrate Selection Deposition This compound Deposition (CVD) Substrate->Deposition Metallization Metallization Deposition->Metallization S_Param S-Parameter Measurement Metallization->S_Param VNA_Cal VNA Calibration VNA_Cal->S_Param Dk_Df Dielectric Constant & Dissipation Factor Extraction S_Param->Dk_Df IL Insertion Loss Calculation S_Param->IL

Caption: Experimental workflow for high-frequency characterization of this compound.

Material_Comparison cluster_properties Key High-Frequency Properties Parylene_D This compound Low_Dk Low Dielectric Constant Parylene_D->Low_Dk Low_Df Low Dissipation Factor Parylene_D->Low_Df Conformal Conformal Coating Parylene_D->Conformal PTFE PTFE PTFE->Low_Dk PTFE->Low_Df Low_IL Low Insertion Loss PTFE->Low_IL Rogers Rogers RO4350B Rogers->Low_IL Polyimide Polyimide Polyimide->Low_Dk Polyimide->Low_Df

Caption: Logical relationship of key high-frequency properties for this compound and alternatives.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe and compliant disposal of Parylene D, a chlorinated poly(para-xylylene) known for its exceptional thermal stability and resistance to moisture, chemicals, and gases.[1][2][3] Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding this compound Waste

This compound is a polymer that is highly resistant to chemical attack and insoluble in all organic solvents at room temperature and up to 150°C.[1][2] In the Parylene deposition process, waste material is solidified in a cold trap.[4] The resulting solid waste is the primary subject of these disposal procedures. While Safety Data Sheets (SDS) for similar Parylene dimers indicate that in their supplied form they are not classified as hazardous waste under federal regulations (40 CFR 261), it is imperative to consult local, state, and federal regulations for final disposal.[5][6]

Quantitative Data on this compound

The following table summarizes key quantitative data for this compound, offering a quick reference for its physical and electrical properties.

PropertyValueReference Standard
Dielectric Strength5500 volts/milASTM D150
Dielectric Constant (1 kHz)2.82ASTM D150
Service TemperatureUp to 100°C in oxygen-rich environments-
Melting Point380°C-
Insoluble inAll organic solvents up to 150°C-

Data sourced from multiple references.[7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the standard operating procedure for the disposal of solid this compound waste collected from the cold trap of a deposition system.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use nitrile or neoprene gloves.

  • Respiratory Protection: If there is a risk of dust generation, wear a dust mask or respirator.

  • Ventilation: Ensure the work area is well-ventilated.

2. Collection of Solidified this compound Waste:

  • Safely remove the solidified this compound from the cold trap of the deposition system according to the manufacturer's instructions.

  • Place the collected solid waste into a designated, durable, and clearly labeled waste container.

3. Waste Characterization and Segregation:

  • Although this compound itself is generally not considered hazardous waste, it is crucial to ensure it has not been contaminated with other hazardous materials during the experimental process.

  • If the this compound waste is mixed with solvents, heavy metals, or other hazardous substances, it must be treated as hazardous waste and segregated accordingly.

4. Packaging and Labeling:

  • The waste container should be sealed to prevent any spillage.

  • Label the container clearly as "this compound Waste" and include the date of collection. If any contaminants are present, they must also be listed on the label.

5. Storage:

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials.

6. Disposal:

  • For uncontaminated this compound waste, disposal as general solid waste may be permissible. However, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department and your local waste disposal authority to confirm the appropriate disposal method.

  • If the waste is determined to be hazardous due to contamination, it must be disposed of through a licensed hazardous waste disposal company, following all applicable regulations.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from initial waste collection to final disposal.

ParyleneD_Disposal_Workflow cluster_preparation Preparation cluster_collection Waste Handling cluster_assessment Assessment & Disposal PPE Don Personal Protective Equipment Collect Collect Solid Waste from Cold Trap PPE->Collect Package Package and Label Waste Container Collect->Package Store Store in Designated Area Package->Store Assess Assess for Contamination Store->Assess Consult Consult EHS and Local Regulations Assess->Consult Uncertain NonHazardous Dispose as Non-Hazardous Solid Waste Assess->NonHazardous Uncontaminated Hazardous Dispose as Hazardous Waste (if contaminated) Assess->Hazardous Contaminated Consult->NonHazardous Consult->Hazardous

References

Safeguarding Your Research: Essential Personal Protective Equipment and Protocols for Handling Parylene D

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Parylene D, a polymer widely used for its protective, biocompatible, and dielectric properties. Adherence to these protocols is critical to minimize risks and ensure operational integrity.

This compound, in its solid dimer form (di-para-xylylene), is a white, granular solid. While generally stable and non-hazardous, it can cause irritation to the skin, eyes, and respiratory tract, particularly if dust is generated during handling.[1][2] Therefore, appropriate personal protective equipment (PPE) is essential.

Recommended Personal Protective Equipment (PPE)

To ensure the safety of laboratory personnel, the following PPE is recommended when handling this compound powder:

Personal Protective Equipment Specification Purpose
Eye Protection Safety glasses with side shields or safety goggles.[1][3]To protect eyes from dust and particulates.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[1]To prevent skin contact and irritation.
Body Protection Laboratory coat or other protective clothing.[1]To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator for dusts if ventilation is inadequate or dust is generated.[3]To prevent inhalation of airborne particulates.

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for maintaining a safe and efficient workflow.

Handling and Operational Protocol
  • Preparation : Before handling this compound, ensure that the work area is clean and well-ventilated.[4] Have all necessary PPE readily available.

  • Weighing and Transfer : When weighing and transferring this compound powder, do so in a designated area, such as a fume hood or a glove box, to minimize the potential for dust generation and inhalation. Use tools like tweezers for handling substrates to be coated.[5]

  • Spill Management : In the event of a spill, avoid creating dust. Gently sweep or vacuum the spilled material and place it into a sealed, labeled container for disposal.[1]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and adhere to regulatory requirements.

  • Unused Product : Dispose of unused this compound dimer as chemical waste in accordance with local, state, and federal regulations. The container should be clearly labeled.

  • Coated Materials and Waste from Deposition : During the chemical vapor deposition (CVD) process, waste Parylene polymer solidifies in a cold trap.[6] This collected waste material can typically be disposed of as solid waste. Scrape the solidified polymer from the cold trap and dispose of it in a designated waste container.

  • Contaminated Materials : Any materials, such as gloves, wipes, or weighing papers, that come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.

Experimental Protocol: Parylene Deposition Process Overview

The following is a generalized workflow for the Parylene chemical vapor deposition (CVD) process. Specific parameters will vary based on the equipment and desired coating thickness.

  • Substrate Preparation : Thoroughly clean the substrate to be coated to ensure proper adhesion of the Parylene film.

  • Loading the Dimer : Weigh the required amount of this compound dimer and place it in the vaporizer section of the deposition system.

  • Vaporization : Heat the dimer to approximately 150-175°C to sublimate it into a vapor.

  • Pyrolysis : Pass the vapor through a high-temperature furnace (approximately 650-700°C) to cleave the dimer into reactive monomers.

  • Deposition : Introduce the monomer gas into the room-temperature deposition chamber, where it spontaneously polymerizes onto all surfaces, forming a conformal coating.

  • Waste Collection : The vacuum system directs any excess monomer gas through a cold trap, where it solidifies for later disposal.[6]

Logical Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol start Start: Receive this compound prep Prepare Work Area and Don PPE start->prep weigh Weigh and Handle in Ventilated Area prep->weigh spill_check Spill Occurs? weigh->spill_check cleanup Clean Spill: Sweep/Vacuum Gently spill_check->cleanup Yes proceed Proceed with Experiment spill_check->proceed No cleanup->weigh end_experiment Experiment Complete proceed->end_experiment dispose_unused Dispose of Unused Dimer as Chemical Waste end_experiment->dispose_unused dispose_coated Dispose of Coated Materials per Lab Protocol end_experiment->dispose_coated dispose_waste Dispose of Cold Trap Waste as Solid Waste end_experiment->dispose_waste dispose_contaminated Dispose of Contaminated PPE as Chemical Waste end_experiment->dispose_contaminated end End dispose_unused->end dispose_coated->end dispose_waste->end dispose_contaminated->end

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.